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  • Product: 2-Amino-N-(3-fluoro-benzyl)-acetamide
  • CAS: 864273-31-4

Core Science & Biosynthesis

Foundational

"2-Amino-N-(3-fluoro-benzyl)-acetamide" chemical properties

An In-depth Technical Guide to 2-Amino-N-(3-fluoro-benzyl)-acetamide Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-N-(3-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-N-(3-fluoro-benzyl)-acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-N-(3-fluoro-benzyl)-acetamide (CAS No. 864273-31-4). As a member of the glycine amide family of compounds, this molecule incorporates a fluorinated benzyl moiety, a common feature in modern medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, characterization insights, and a discussion of its potential biological relevance based on analogous structures. While extensive public data on this specific molecule is limited, this guide synthesizes foundational chemical principles and field-proven methodologies to provide a robust framework for its study and utilization.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the cornerstone of all further research. 2-Amino-N-(3-fluoro-benzyl)-acetamide is a secondary amide derived from glycine and 3-fluorobenzylamine. The presence of a primary amine, a secondary amide, and an aromatic fluoride group defines its chemical reactivity and potential for biological interactions.

Core Identifiers

A summary of the key identification parameters for this compound is presented below.

PropertyValueSource
IUPAC Name 2-Amino-N-(3-fluorobenzyl)acetamide-
CAS Number 864273-31-4BLDpharm[1]
Molecular Formula C₉H₁₁FN₂OBLDpharm[1]
Molecular Weight 182.20 g/mol BLDpharm[1]
SMILES O=C(NCC1=CC=CC(F)=C1)CNBLDpharm[1]
Chemical Structure

The two-dimensional structure highlights the key functional groups: a primary aliphatic amine, a secondary amide linkage, and a meta-substituted fluorobenzyl group.

Caption: 2D structure of 2-Amino-N-(3-fluoro-benzyl)-acetamide.

Physicochemical Data

Synthesis and Purification

While a specific literature procedure for this exact molecule is not published, a reliable and robust synthesis can be designed based on well-established amide formation reactions. A logical two-step approach involves the initial formation of a chloroacetamide intermediate followed by nucleophilic substitution with an amine source.

Proposed Synthetic Workflow

This workflow minimizes the use of expensive coupling reagents and relies on readily available starting materials. The primary challenge is controlling reactivity and ensuring selective amination in the final step.

G start1 3-Fluorobenzylamine step1 Step 1: Acylation Solvent: DCM Base: Triethylamine (TEA) Temp: 0°C to RT start1->step1 start2 Chloroacetyl Chloride start2->step1 intermediate 2-Chloro-N-(3-fluorobenzyl) -acetamide step2 Step 2: Amination Solvent: DMF or EtOH Temp: RT to 50°C intermediate->step2 amine_source Ammonia (aq.) or NaN₃ then reduction amine_source->step2 product 2-Amino-N-(3-fluorobenzyl) -acetamide purification Purification (Column Chromatography) product->purification step1->intermediate step2->product

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Causality: This protocol employs a classic Schotten-Baumann-type reaction. Chloroacetyl chloride is a highly reactive acylating agent.[2][3] A non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[4] The second step is a standard nucleophilic substitution where the chlorine atom is displaced by an amino group.

Step 1: Synthesis of 2-Chloro-N-(3-fluoro-benzyl)-acetamide

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-fluorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 20-30 minutes. Note: This reaction is exothermic and generates HCl gas; dropwise addition is critical for temperature control.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by silica gel chromatography if necessary.

Step 2: Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide

  • Dissolve the crude 2-chloro-N-(3-fluoro-benzyl)-acetamide (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add a concentrated aqueous solution of ammonia (10-20 eq) to the flask.

  • Seal the vessel and stir the mixture at room temperature or gently heat to 40-50°C for 12-24 hours. Note: This step must be monitored carefully for completion. An alternative, often cleaner, method involves reaction with sodium azide (NaN₃) followed by reduction (e.g., with H₂, Pd/C or triphenylphosphine/water).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purification Protocol
  • The crude product should be purified using automated flash column chromatography on a silica gel column.

  • A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0-10% gradient of methanol in DCM), is effective.

  • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Amino-N-(3-fluoro-benzyl)-acetamide as a pure solid.

Spectroscopic Characterization (Predicted)

Structural confirmation is a self-validating step in any synthesis. While experimental spectra for this specific compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5-8.8 (t, 1H): Amide proton (-C(O)NH -), showing coupling to the benzylic CH₂.

    • δ 7.2-7.4 (m, 1H): Aromatic proton para to the fluorine.

    • δ 6.9-7.1 (m, 3H): Remaining aromatic protons.

    • δ 4.3 (d, 2H): Benzylic protons (-NH -CH₂ -Ar), coupled to the amide proton.

    • δ 3.4 (s, 2H): Methylene protons alpha to the amine (-CH₂ -NH₂).

    • δ 2.5-3.0 (br s, 2H): Primary amine protons (-CH₂-NH₂ ). These are often broad and may exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~170 ppm: Amide carbonyl carbon (C =O).

    • δ ~162 ppm (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine (C -F).

    • δ ~140 ppm (d, J ≈ 7 Hz): Aromatic C1 carbon.

    • δ ~130 ppm (d, J ≈ 8 Hz): Aromatic CH para to fluorine.

    • δ ~123 ppm: Aromatic CH.

    • δ ~114 ppm (d, J ≈ 21 Hz): Aromatic CH ortho to fluorine (two carbons).

    • δ ~45 ppm: Methylene carbon alpha to amine (C H₂-NH₂).

    • δ ~42 ppm: Benzylic carbon (-NH-C H₂-Ar).

  • FT-IR (ATR):

    • 3300-3400 cm⁻¹: N-H stretching (primary amine, two bands).

    • ~3280 cm⁻¹: N-H stretching (secondary amide).

    • ~1650 cm⁻¹: C=O stretching (Amide I band).

    • ~1550 cm⁻¹: N-H bending (Amide II band).

    • ~1250 cm⁻¹: C-F stretching.

  • Mass Spectrometry (ESI+):

    • m/z 183.09: [M+H]⁺ (Calculated for C₉H₁₂FN₂O⁺: 183.0934).

Potential Applications and Biological Activity

While 2-Amino-N-(3-fluoro-benzyl)-acetamide has not been specifically evaluated in published literature, its structural motifs are of significant interest in drug discovery.

Glycine Amide Scaffolds in Enzyme Inhibition

The core structure is a glycine amide derivative. This class of compounds has been investigated for various therapeutic targets. A notable study identified glycine amide derivatives as novel and potent inhibitors of Vascular Adhesion Protein-1 (VAP-1).[5] VAP-1 is an enzyme implicated in inflammatory diseases and diabetic microvascular complications, making it a promising therapeutic target.[5] The study highlighted that substituents on the phenyl ring play a critical role in inhibitory activity.[5] This suggests that 2-Amino-N-(3-fluoro-benzyl)-acetamide could be a valuable candidate for screening in VAP-1 inhibition assays or as a scaffold for building more complex inhibitors.

Role of Fluorine in Medicinal Chemistry

The incorporation of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry. Fluorine can modulate several key properties of a drug candidate:

  • Metabolic Stability: It can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in specific hydrogen bonding or dipole-dipole interactions with a protein target, potentially enhancing binding affinity.

  • Lipophilicity: It increases lipophilicity, which can affect cell permeability and bioavailability.

Given these factors, this compound serves as an excellent building block or library compound for screening against various biological targets where fluorinated ligands have shown promise.

Safety, Handling, and Storage

  • Safety: As with any research chemical with limited toxicological data, 2-Amino-N-(3-fluoro-benzyl)-acetamide should be handled with care. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-N-(3-fluoro-benzyl)-acetamide is a fluorinated glycine amide derivative with potential applications in medicinal chemistry and drug discovery. Although specific experimental data is sparse, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. Its structural similarity to known enzyme inhibitors, particularly those targeting VAP-1, makes it a compelling candidate for further biological evaluation. The methodologies and predicted data presented herein offer a solid foundation for researchers to confidently incorporate this compound into their research and development programs.

References

  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4) . Cheméo. Available at: [Link].

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease . ACS Publications. Available at: [Link].

  • N-(Benzoylglycyl)glycine amide . PubChem, National Center for Biotechnology Information. Available at: [Link].

  • 2-amino-N-(3-chloro-2-methylphenyl)acetamide . PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide (EP2621894B1). Google Patents.
  • Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors . ResearchGate. Available at: [Link].

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones . PubMed Central, National Institutes of Health. Available at: [Link].

  • Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b)... . ResearchGate. Available at: [Link].

  • Synthesis of N-benzyl acetamide . PrepChem.com. Available at: [Link].

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives . PubMed Central, National Institutes of Health. Available at: [Link].

  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity . Beilstein Journals. Available at: [Link].

  • Problem using Chloroacetyl Chloride . Sciencemadness.org. Available at: [Link].

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity . Molecules. Available at: [Link].

  • Energetically Unfavorable Amide Conformations for N6-Acetyllysine Side Chains in Refined Protein Structures . PubMed Central, National Institutes of Health. Available at: [Link].

  • Organic synthesis advice (amide linker using chloroacetyl chloride)? . Reddit. Available at: [Link].

  • Glycine . PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives . MDPI. Available at: [Link].

  • Process for the preparation of fluorinated benzoic acids (US5093529A). Google Patents.
  • Fluoroacetamide . PubChem, National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds . PubMed, National Institutes of Health. Available at: [Link].

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications . MDPI. Available at: [Link].

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide . PubChem, National Center for Biotechnology Information. Available at: [Link].

  • 2-[(3-aminophenyl)(benzyl)amino]acetamide (C15H17N3O) . PubChem. Available at: [Link].

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The novel chemical entity 2-Amino-N-(3-fluoro-benzyl)-acetamide represents a promising, yet enigmatic, molecule within the broader cl...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity 2-Amino-N-(3-fluoro-benzyl)-acetamide represents a promising, yet enigmatic, molecule within the broader class of N-benzyl-acetamide derivatives. While this structural class is associated with a wide spectrum of biological activities, including anticonvulsant, enzymatic inhibition, and anticancer effects, the specific mechanism of action (MOA) for this fluorinated analog remains uncharacterized.[1][2][3] This technical guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its MOA. We eschew a rigid, templated approach in favor of a dynamic, multi-tiered investigational workflow designed to logically narrow the field of potential biological targets and pathways. This document provides not only the strategic rationale behind each experimental phase but also detailed, field-tested protocols to ensure methodological rigor and data integrity. Our objective is to equip research and development teams with a self-validating roadmap for transforming a novel compound from a chemical structure into a well-understood pharmacological agent.

Introduction: The Scientific Imperative and Foundational Hypotheses

The therapeutic potential of N-benzyl-acetamide derivatives is well-documented, with various analogs demonstrating significant pharmacological effects.[4] For instance, derivatives have been developed as potent anticonvulsants, suggesting modulation of central nervous system targets.[1] Others have been identified as inhibitors of critical enzymes like Aurora kinase B in oncology or as modulators of GABAA receptors.[2][5] The introduction of a fluorine atom to the benzyl ring of 2-Amino-N-(3-fluoro-benzyl)-acetamide is a strategic chemical modification known to alter metabolic stability, binding affinity, and overall pharmacological profile.

Given the absence of direct mechanistic data for our lead compound, we initiate our investigation by postulating three primary, plausible hypotheses derived from the established activities of structurally related molecules:

  • Hypothesis 1: Neurotransmitter Receptor Modulation. The compound may act as a modulator of ion channels or receptors within the central nervous system, such as GABA-gated chloride channels, given the known anticonvulsant and GABA-ergic activities of similar acetamide structures.[5][6]

  • Hypothesis 2: Direct Enzyme Inhibition. The molecule could function as an inhibitor of a key enzyme implicated in disease pathology, a common mechanism for acetamide-containing compounds.[2][7][8]

  • Hypothesis 3: Disruption of Protein-Protein or Protein-Lipid Interactions. The compound may target interfaces essential for cellular processes, such as the STAR-related lipid transfer protein (PfSTART1) targeted by aryl amino acetamides in P. falciparum.[9]

Our investigative strategy is designed to efficiently test these hypotheses through a phased approach, beginning with broad phenotypic screening and progressively narrowing to specific target engagement and pathway analysis.

Phase I: Broad Phenotypic Screening & Target Class Identification

The initial phase is designed to cast a wide net, identifying the general biological space in which our compound is active. This approach maximizes the potential for discovery while minimizing early-stage resource expenditure on potentially incorrect, narrow assumptions.

High-Content Cellular Imaging

Rationale: High-content analysis (HCA) provides an unbiased, quantitative assessment of a compound's effects on cellular morphology and function. By analyzing dozens of cellular features simultaneously, we can generate a "phenotypic fingerprint" that can be compared to reference compounds with known MOAs.

Experimental Protocol: Multiparameter Phenotypic Profiling

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., U-2 OS for osteosarcoma, A549 for lung carcinoma, and SH-SY5Y for neuroblastoma to test Hypothesis 1).

  • Compound Treatment: Plate cells in 384-well, optically clear-bottom plates. Treat with a 7-point, 3-fold serial dilution of 2-Amino-N-(3-fluoro-benzyl)-acetamide (e.g., from 100 µM down to 0.137 µM) for 24 and 48 hours. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis, paclitaxel for microtubule disruption).

  • Staining: Following incubation, fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes targeting key cellular components:

    • Hoechst 33342: Nuclei (DNA content, nuclear morphology)

    • Phalloidin-Alexa Fluor 488: F-actin cytoskeleton (cell shape, spreading)

    • MitoTracker Red CMXRos: Mitochondria (membrane potential, network morphology)

    • CellMask™ Deep Red: Cytoplasm and cell boundaries

  • Image Acquisition: Acquire images using a high-content imaging system (e.g., Thermo Scientific CellInsight CX7 or Molecular Devices ImageXpress Micro). Capture at least four fields per well at 20x magnification.

  • Data Analysis: Utilize image analysis software to quantify over 50 cellular features (e.g., nuclear area, mitochondrial texture, cell perimeter). Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action using principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE). A clustering with known ion channel modulators, for example, would lend strong support to Hypothesis 1.

Broad Kinase and Protease Panel Screening

Rationale: To directly and efficiently address Hypothesis 2, we will screen the compound against large, commercially available panels of purified enzymes. This provides a clear, early-stage readout of potential enzymatic inhibition.

Experimental Protocol: In Vitro Enzymatic Assays

  • Panel Selection: Submit 2-Amino-N-(3-fluoro-benzyl)-acetamide for screening against a broad kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, >450 kinases) and a protease panel (e.g., Reaction Biology, >100 proteases).

  • Assay Concentration: A primary screen should be conducted at a concentration of 10 µM.

  • Data Interpretation: Hits are typically defined as >50% inhibition in the primary screen. Any confirmed hits should be followed up with dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

  • Causality Check: A strong and selective inhibition of a specific kinase or protease provides a direct and actionable path for further investigation, validating or refuting Hypothesis 2.

The logical workflow for Phase I is depicted below.

Phase1_Workflow cluster_input Input Compound cluster_screening Phase I: Broad Screening cluster_output Potential Outcomes Compound 2-Amino-N-(3-fluoro-benzyl)-acetamide HCA High-Content Analysis (Phenotypic Fingerprinting) Compound->HCA Unbiased cellular effects EnzymePanel Broad Enzyme Panels (Kinase, Protease) Compound->EnzymePanel Direct inhibition screen PhenoProfile Phenotypic Profile (e.g., matches neuro-active compounds) HCA->PhenoProfile NoHit No Significant Activity HCA->NoHit EnzymeHit Specific Enzyme Hit (e.g., Kinase X, IC50 < 1µM) EnzymePanel->EnzymeHit EnzymePanel->NoHit Phase2_Logic P1_Neuro Phase I Outcome: Neuro-active Phenotype P2_Ephys Phase II Action: Electrophysiology (Patch-Clamp) P1_Neuro->P2_Ephys Validates functional effect P1_Enzyme Phase I Outcome: Specific Enzyme Hit P2_CETSA Phase II Action: Target Engagement (CETSA) P1_Enzyme->P2_CETSA Confirms direct binding

Caption: Logical progression from Phase I findings to Phase II validation.

Quantitative Data Summary & Interpretation

To facilitate clear decision-making, all quantitative data must be systematically organized. The tables below represent hypothetical, yet plausible, outcomes from the proposed experiments.

Table 1: Hypothetical Phase I Screening Results

Assay TypeResultImplication
High-Content Analysis Phenotypic profile clusters with known GABA-A receptor positive allosteric modulators (PAMs).Strong support for Hypothesis 1 .
Kinase Panel (468 kinases) <10% inhibition across all kinases at 10 µM.Hypothesis 2 (as a kinase inhibitor) is unlikely.
Protease Panel (110 proteases) <10% inhibition across all proteases at 10 µM.Hypothesis 2 (as a protease inhibitor) is unlikely.

Table 2: Hypothetical Phase II Electrophysiology Data

ParameterValueInterpretation
GABA EC₂₀ Current Potentiation EC₅₀ = 750 nMPotent, dose-dependent positive allosteric modulator.
Maximum Potentiation 250% of GABA EC₂₀ responseHigh efficacy modulation.
Direct Gating Activity No current evoked at 100 µMNot a direct agonist; requires GABA for activity.
Sodium Channel Block (IC₅₀) > 100 µMNot a significant sodium channel blocker.

Based on these hypothetical results, we would conclude with high confidence that the primary mechanism of action for 2-Amino-N-(3-fluoro-benzyl)-acetamide is the positive allosteric modulation of GABA-A receptors.

Conclusion

This technical guide outlines a rigorous, multi-stage strategy for the de-novo elucidation of the mechanism of action for 2-Amino-N-(3-fluoro-benzyl)-acetamide. By integrating unbiased phenotypic screening with hypothesis-driven, target-specific validation assays, this workflow provides a robust framework for generating a comprehensive and defensible MOA package. The emphasis on causality, through techniques like CETSA, and functional validation, via electrophysiology, ensures that the resulting data is both scientifically sound and directly applicable to future drug development and lead optimization efforts. This systematic approach is designed to efficiently navigate the complexities of pharmacological characterization and unlock the full therapeutic potential of this novel chemical entity.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.European Journal of Medicinal Chemistry.
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies.PubMed Central.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • 2-amino-N-(2,2,2-trifluoroethyl)
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease.PubMed.
  • MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES.
  • N-Benzyl acetamide | 588-46-5.Biosynth.
  • Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein.Malaria World.
  • N-benzyl-2-(benzylamino)acetamide | C16H18N2O.PubChem.
  • Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
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Foundational

"2-Amino-N-(3-fluoro-benzyl)-acetamide" biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of 2-Amino-N-(3-fluoro-benzyl)-acetamide Authored by: A Senior Application Scientist Abstract The identification of novel bioactive small molecules is the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Screening of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Authored by: A Senior Application Scientist

Abstract

The identification of novel bioactive small molecules is the cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel chemical entity, "2-Amino-N-(3-fluoro-benzyl)-acetamide." Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind the construction of a multi-tiered screening cascade. We will navigate from initial computational predictions through rigorous in vitro and cell-based validation, culminating in state-of-the-art methods for target deconvolution. The methodologies presented herein are designed to be self-validating, incorporating the necessary controls and orthogonal approaches to ensure the generation of high-confidence, actionable data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Structured Screening Cascade

The journey from a novel compound to a validated biological probe or therapeutic lead is fraught with challenges, most notably the high rate of attrition due to unforeseen toxicity or lack of efficacy. A structured, multi-tiered screening approach mitigates this risk by systematically building a comprehensive biological profile of the test compound. This "fail-fast, fail-cheap" philosophy prioritizes resource-efficient computational and biochemical assays to generate initial hypotheses before committing to more complex and resource-intensive cell-based and in vivo studies.[1]

This guide uses "2-Amino-N-(3-fluoro-benzyl)-acetamide" as a model compound to illustrate this process. The presence of an acetamide scaffold, found in numerous biologically active compounds, suggests a broad potential for interaction with various biological targets.[2][3] The strategic incorporation of a fluorobenzyl group can enhance binding affinity and modulate pharmacokinetic properties, making this an intriguing candidate for screening. Our approach is designed not merely to find an activity, but to comprehensively understand the compound's mechanism of action.

Compound Profile & Physicochemical Characterization

Before any biological assay, a thorough understanding of the compound's physical and chemical properties is non-negotiable. These properties dictate its behavior in aqueous assay buffers, its ability to cross cellular membranes, and potential liabilities that could interfere with assay technologies.

PropertyValueSource / MethodSignificance in Screening
CAS Number 864273-31-4BLDpharmUnique chemical identifier for database lookups.[4]
Molecular Formula C₉H₁₁FN₂OBLDpharmConfirms elemental composition.[4]
Molecular Weight 182.20 g/mol BLDpharmEssential for preparing stock solutions of known molarity.[4]
Solubility To be determinedExperimental (DMSO, PBS)Critical for ensuring the compound is fully dissolved in assay media to avoid artifacts from precipitation.
Purity >95% (recommended)HPLC, LC-MSImpurities can cause confounding biological effects, leading to false positives.
LogP To be determinedCalculated/ExperimentalPredicts membrane permeability and potential for non-specific binding.

Protocol: Preparation of Compound Stock Solution A self-validating protocol requires meticulous preparation.

  • Weighing: Accurately weigh 1.82 mg of 2-Amino-N-(3-fluoro-benzyl)-acetamide using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in 1.0 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Verification: Confirm dissolution by visual inspection. If particulates remain, sonication or gentle warming may be applied.

  • Storage: Aliquot into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Causality: Using a 10 mM stock in 100% DMSO is standard practice. This high concentration allows for significant dilution into aqueous assay buffers, ensuring the final DMSO concentration is low (typically <0.5%) to prevent vehicle-induced toxicity or artifacts.

Tier 1: In Silico & Computational Activity Prediction

The most resource-effective first step is to leverage computational tools to predict potential biological targets and activities, thereby guiding the subsequent experimental design.[5][6] This predictive modeling phase transforms a broad, untargeted screen into a more focused, hypothesis-driven investigation.[1][7]

G

A. Quantitative Structure-Activity Relationship (QSAR) & Substructure Searching: QSAR models are built from large databases of compounds with known biological activities.[5] By analyzing the structural features of our query compound, these models can predict its likely activities.

  • Methodology: The SMILES string of the compound (O=C(NCC1=CC=CC(F)=C1)CN)[4] is submitted to predictive platforms like ChEMBL or other commercial/in-house databases.[8] The algorithm compares its structural fragments to those of millions of other compounds, identifying correlations with specific bioactivities (e.g., kinase inhibition, GPCR antagonism).

  • Rationale: This step can immediately highlight potential red flags (e.g., similarity to known toxicophores) or suggest promising therapeutic areas to explore, such as oncology or antimicrobials, where acetamide derivatives have shown activity.[2][9]

B. Molecular Docking (Reverse Screening): If a specific protein target is hypothesized, or if a broad panel of targets is available, molecular docking can predict the binding affinity and pose of the compound within the protein's active site.

  • Methodology: A library of 3D protein structures (e.g., from the Protein Data Bank) is selected. The 3D conformer of 2-Amino-N-(3-fluoro-benzyl)-acetamide is then computationally "docked" into the binding pocket of each protein. A scoring function estimates the binding energy (e.g., kcal/mol).[10]

  • Rationale: This "reverse screening" approach can generate a ranked list of potential protein targets. For example, docking against a panel of human kinases might predict preferential binding to a specific kinase family, providing a direct, testable hypothesis for the next tier of screening.

Tier 2: In Vitro Target-Based Biochemical Assays

Based on predictions from Tier 1, or as part of a broad screening campaign, direct biochemical assays are employed to quantify the compound's interaction with purified biological macromolecules (e.g., enzymes, receptors).[11][12] These assays are highly controlled and provide direct evidence of molecular interaction.

Example Hypothesis from Tier 1: In silico analysis predicts that the compound may act as a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) This protocol is a self-validating system to measure the inhibition of a specific kinase.

  • Assay Plate Preparation: In a 384-well plate, serially dilute 2-Amino-N-(3-fluoro-benzyl)-acetamide in assay buffer to create a dose-response curve (e.g., from 100 µM to 1 nM final concentration).

  • Controls:

    • Negative Control (0% Inhibition): Wells containing only DMSO vehicle.

    • Positive Control (100% Inhibition): Wells containing a known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Kinase Reaction: Add the purified kinase enzyme and its specific substrate/ATP mixture to all wells. Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • Signal Detection: Add ADP-Glo™ reagent, which quantifies the amount of ADP produced by the kinase reaction. Luminescence is inversely proportional to kinase inhibition.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Hypothetical Kinase Panel Results

Kinase TargetIC₅₀ (µM) for 2-Amino-N-(3-fluoro-benzyl)-acetamide
Kinase A> 100
Kinase B5.2
Kinase C89.7
Kinase D 0.45
Kinase E15.1

Causality & Interpretation: The low micromolar or nanomolar IC₅₀ value for Kinase D suggests potent and specific inhibition. The >100 µM values for other kinases indicate selectivity. This result provides a high-confidence, target-specific hit for further investigation. An in vitro cleavage assay could be used similarly for protease targets.[13]

Tier 3: Cell-Based Phenotypic Screening

While biochemical assays confirm target engagement, they do not guarantee an effect in a complex cellular environment.[14] Cell-based assays are critical for assessing a compound's membrane permeability, metabolic stability, and its ultimate effect on cellular function or phenotype.[15][16][17]

A. Foundational Assay: Cytotoxicity Screening

  • Rationale: The first and most critical cell-based assay is to determine the concentration range at which the compound is toxic.[17] This ensures that any desired biological effect observed in subsequent assays (e.g., anti-proliferative) is not simply a secondary consequence of cell death.

  • Protocol: Cell Viability Assay (e.g., CellTiter-Glo®, CCK-8)

    • Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of 2-Amino-N-(3-fluoro-benzyl)-acetamide (e.g., from 100 µM to 1 nM) for a set duration (e.g., 72 hours). Include a DMSO-only vehicle control.

    • Signal Detection: Add the viability reagent (e.g., CellTiter-Glo®, which measures ATP as an indicator of metabolic activity) and measure the resulting luminescence or absorbance.

    • Analysis: Normalize results to the DMSO control and calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

B. Phenotypic Assays Based on the cytotoxicity profile and any target-based hits, more specific phenotypic assays can be designed.

  • Anti-Proliferative Screen: If the compound inhibits a kinase involved in cell cycle progression, its effect on the proliferation of various cancer cell lines can be assessed.[11][18]

  • Signaling Pathway Analysis: If Kinase D (from our Tier 2 example) is part of the MAPK pathway, a Western blot or reporter assay can be used to measure the phosphorylation of its downstream substrates (e.g., ERK1/2) in compound-treated cells. This directly links target engagement to a cellular signaling event.

G

Target Deconvolution & Validation

If a compound shows a compelling effect in a phenotypic screen without a pre-existing target hypothesis, the next critical phase is to identify its molecular target(s).[19] This process, known as target deconvolution or identification, is essential for mechanism-of-action studies and further drug development.[20][21]

Methodology: Affinity-Based Chemical Proteomics One of the most powerful methods is affinity-based pull-down coupled with mass spectrometry.[22][23]

  • Rationale: This technique uses a modified version of the small molecule to "fish" for its binding partners in a complex cell lysate. The identified proteins are high-confidence candidates for being the direct biological target.

G

Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize a derivative of 2-Amino-N-(3-fluoro-benzyl)-acetamide that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity.

  • Lysate Incubation: Incubate the biotinylated probe with a native cell lysate. The probe will bind to its protein target(s).

  • Competition Control (Self-Validation): In a parallel experiment, pre-incubate the lysate with an excess of the original, unmodified "competitor" compound before adding the biotinylated probe.

  • Capture: Add streptavidin-coated beads to both lysates. The beads will bind the biotin tag, capturing the probe along with its protein binding partners.

  • Washing & Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

  • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: A true target will be highly abundant in the sample incubated with the probe alone but significantly reduced or absent in the "competitor" control sample. This competitive displacement is the gold standard for confirming a specific interaction.

Conclusion and Future Directions

This guide has outlined a logical and robust cascade for characterizing the biological activity of 2-Amino-N-(3-fluoro-benzyl)-acetamide. By integrating computational prediction, biochemical confirmation, phenotypic assessment, and target deconvolution, this workflow maximizes the potential for discovering a validated mechanism of action while efficiently managing resources.

A successful outcome from this cascade—such as the identification of Kinase D as a potent and selective target that drives an anti-proliferative phenotype—provides a strong foundation for a lead optimization program. Future work would involve medicinal chemistry efforts to improve potency and drug-like properties, further validation in advanced cellular models (e.g., 3D spheroids), and eventual progression to in vivo animal models to assess efficacy and safety.

References

  • Vertex AI Search. (n.d.). N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide.
  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC - NIH.
  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • BLDpharm. (n.d.). 864273-31-4|2-Amino-N-(3-fluoro-benzyl)-acetamide.
  • Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed.
  • An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Minari, J. O., et al. (2023). Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship. Academic Journals.
  • PMC - PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • Chemical Science (RSC Publishing). (2024). The pursuit of accurate predictive models of the bioactivity of small molecules.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • MedchemExpress.com. (n.d.). Cell-based Compound Screening.
  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • CS230 - Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Google Patents. (n.d.). US11802110B2 - 2-amino-N-(arylsulfinyl)-acetamide compounds as inhibitors of bacterial aminoacyl-tRNA synthetase.
  • NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • ResearchGate. (2023). (PDF) Discovery of novel small molecule inhibitors targeting progranulin-sortilin: A virtual high throughput screening approach.
  • Malaria World. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein.
  • MtoZ Biolabs. (n.d.). Target Identification Services.
  • bioRxiv. (2025). Transfer learning applied in predicting small molecule bioactivity.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024).
  • PubChem - NIH. (n.d.). N-(2-aminoethyl)-N-benzyl-2,2-difluoroacetamide.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • PubMed. (n.d.). Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).
  • PubChemLite. (n.d.). 2-[(3-aminophenyl)(benzyl)amino]acetamide (C15H17N3O).

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide and Its Derivatives

Foreword: The Strategic Importance of Fluorinated Amide Scaffolds in Modern Drug Discovery The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Amide Scaffolds in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The "2-Amino-N-(3-fluoro-benzyl)-acetamide" core represents a particularly compelling scaffold, merging the favorable properties of the fluorobenzyl moiety with the versatile chemistry of the aminoacetamide group. Derivatives of this structure are of significant interest in the exploration of novel therapeutics, with potential applications ranging from antimicrobial to anticancer agents.[3][4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide and its derivatives. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights into process optimization and characterization. It is intended for researchers and professionals in drug development who seek a robust and adaptable synthetic strategy for this valuable class of compounds.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-Amino-N-(3-fluoro-benzyl)-acetamide, points to a convergent two-step synthetic strategy. The core amide bond can be readily formed through the acylation of 3-fluorobenzylamine with a suitable 2-carbon electrophile. A subsequent step is then required to install the terminal amino group.

G Target 2-Amino-N-(3-fluoro-benzyl)-acetamide Intermediate 2-Chloro-N-(3-fluoro-benzyl)-acetamide Target->Intermediate Nucleophilic Substitution AmineSource Amine Source (e.g., NH3, Phthalimide) Target->AmineSource StartingMaterials 3-Fluorobenzylamine + Chloroacetyl Chloride Intermediate->StartingMaterials N-Acylation

Caption: Retrosynthetic approach for 2-Amino-N-(3-fluoro-benzyl)-acetamide.

This approach offers significant advantages in terms of efficiency and modularity. The key intermediate, 2-chloro-N-(3-fluorobenzyl)-acetamide, is readily accessible from commercially available starting materials. The terminal chloro group serves as a versatile handle for the introduction of a wide variety of nitrogen nucleophiles, allowing for the synthesis of a diverse library of derivatives.

II. Synthesis of the Key Intermediate: 2-Chloro-N-(3-fluoro-benzyl)-acetamide

The formation of the amide bond is the critical first step. The reaction of an amine with an acyl chloride is a classic and highly efficient method for amide synthesis.[3]

Reaction Scheme:

G r1 3-Fluorobenzylamine plus + r1->plus r2 Chloroacetyl Chloride p1 2-Chloro-N-(3-fluoro-benzyl)-acetamide r2->p1 Base, Solvent plus->r2 plus2 + p1->plus2 p2 HCl plus2->p2

Caption: N-Acylation of 3-fluorobenzylamine.

Experimental Protocol: Optimized N-Acylation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Fluorobenzylamine125.1510.0 g0.080
Chloroacetyl Chloride112.949.9 g (7.0 mL)0.088
Triethylamine (TEA)101.1912.1 g (16.7 mL)0.120
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-fluorobenzylamine (10.0 g, 0.080 mol) and dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (12.1 g, 0.120 mol) to the stirred solution.

  • Dissolve chloroacetyl chloride (9.9 g, 0.088 mol) in dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to afford 2-chloro-N-(3-fluoro-benzyl)-acetamide as a white solid.

Scientific Rationale and Field Insights:
  • Choice of Base: Triethylamine is a common and effective organic base used to neutralize the HCl generated during the reaction. The use of a slight excess of base ensures complete reaction and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature Control: The reaction is exothermic, and maintaining a low temperature during the addition of the highly reactive chloroacetyl chloride is crucial to minimize side reactions and ensure a high yield of the desired product.

  • Work-up Procedure: The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials. The acidic wash removes excess triethylamine, the basic wash removes any unreacted chloroacetyl chloride (as the carboxylate), and the brine wash removes residual water.

  • Purification: Recrystallization is an effective method for purifying the solid product, providing a high-purity crystalline material.[6]

III. Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide and Its Derivatives

The amination of the chloroacetamide intermediate is a versatile step that allows for the introduction of a primary amino group or a substituted amine.

A. Synthesis of the Primary Amine: 2-Amino-N-(3-fluoro-benzyl)-acetamide

Direct amination with ammonia can be challenging due to the potential for over-alkylation. A more controlled and reliable method is the Gabriel synthesis, which utilizes phthalimide as a protected source of ammonia.[7][8][9][10][11]

Reaction Scheme: Gabriel Synthesis

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection Intermediate 2-Chloro-N-(3-fluoro-benzyl)-acetamide plus1 + Intermediate->plus1 PotassiumPhthalimide Potassium Phthalimide PhthalimideAdduct N-Phthalimido Adduct PotassiumPhthalimide->PhthalimideAdduct DMF, Heat plus2 + PhthalimideAdduct->plus2 PhthalimideAdduct2 N-Phthalimido Adduct KCl KCl plus1->PotassiumPhthalimide plus2->KCl plus3 + PhthalimideAdduct2->plus3 Hydrazine Hydrazine Target 2-Amino-N-(3-fluoro-benzyl)-acetamide Hydrazine->Target Ethanol, Reflux plus4 + Target->plus4 Phthalhydrazide Phthalhydrazide plus3->Hydrazine plus4->Phthalhydrazide

Caption: Gabriel synthesis of the primary amine.

Experimental Protocol: Gabriel Synthesis

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-N-(3-fluoro-benzyl)-acetamide201.6310.0 g0.050
Potassium Phthalimide185.229.7 g0.052
N,N-Dimethylformamide (DMF)73.09100 mL-
Hydrazine Monohydrate50.063.0 g (2.9 mL)0.060
Ethanol46.07150 mL-

Procedure:

  • N-Alkylation:

    • To a 250 mL round-bottom flask, add 2-chloro-N-(3-fluoro-benzyl)-acetamide (10.0 g, 0.050 mol), potassium phthalimide (9.7 g, 0.052 mol), and N,N-dimethylformamide (100 mL).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

    • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude N-phthalimido adduct.

  • Deprotection (Hydrazinolysis):

    • Suspend the crude N-phthalimido adduct in ethanol (150 mL) in a 500 mL round-bottom flask.

    • Add hydrazine monohydrate (3.0 g, 0.060 mol) to the suspension.

    • Heat the mixture to reflux and maintain for 2 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Wash the precipitate with a small amount of cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the crude 2-Amino-N-(3-fluoro-benzyl)-acetamide by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.[12][13][14]

B. Synthesis of N-Substituted Derivatives

The chloroacetamide intermediate is an excellent precursor for synthesizing a library of N-substituted derivatives by reacting it with various primary or secondary amines.

General Experimental Protocol for N-Substituted Derivatives

Procedure:

  • Dissolve 2-chloro-N-(3-fluoro-benzyl)-acetamide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.1 eq) and a base such as K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete as monitored by TLC.

  • Work-up the reaction by pouring it into water and extracting with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-substituted-2-amino-N-(3-fluoro-benzyl)-acetamide derivative by column chromatography or recrystallization.

IV. Analytical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques should be employed.

Expected Spectroscopic Data for 2-Amino-N-(3-fluoro-benzyl)-acetamide:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the fluorobenzyl group (with characteristic fluorine coupling), a doublet for the benzylic CH₂, a singlet for the acetamide CH₂, a broad singlet for the NH₂ protons, and a triplet for the amide NH.[15][16][17]
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), the benzylic carbon, and the acetamide methylene carbon.[15][16][17][18][19]
IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.[15][16]
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₁FN₂O, MW: 182.20).[20]

V. Conclusion and Future Directions

The synthetic strategies outlined in this guide provide a reliable and adaptable framework for the preparation of 2-Amino-N-(3-fluoro-benzyl)-acetamide and its derivatives. The modular nature of this approach allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies. The fluorinated benzylacetamide scaffold remains a promising area for the discovery of novel therapeutic agents, and the methodologies presented herein are intended to empower researchers in this exciting field. Future work could focus on the development of more stereoselective synthetic routes and the exploration of a wider range of N-substituents to further probe the biological potential of this important class of molecules.

VI. References

  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbent Technologies. Retrieved January 24, 2026, from [Link]

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (n.d.). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. Retrieved January 24, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 24, 2026, from [Link]

  • Amino acid derivatives for peptide synthesis. (n.d.). Google Patents. Retrieved January 24, 2026, from

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. (n.d.). Chemical Review and Letters. Retrieved January 24, 2026, from [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). Chemical Science. Retrieved January 24, 2026, from [Link]

  • Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological activity of fluorinated combretastatin analogues. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as steroid sulfatase inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Safety and Handling of 2-Amino-N-(3-fluoro-benzyl)-acetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for the safe handling, storage, and disposal of 2-Amino-N-(3-fluoro-benzyl)-acetamide (CAS No. 864273-31-4).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and disposal of 2-Amino-N-(3-fluoro-benzyl)-acetamide (CAS No. 864273-31-4). As a Senior Application Scientist, the following content is synthesized from established safety protocols for structurally related compounds and general best practices for handling fluorinated organic molecules in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Compound Identification and Hazard Assessment

Structural Analogs Analysis:

  • Acetamide Moiety: The core acetamide structure can be associated with potential health risks. For instance, acetamide itself is suspected of causing cancer (Carc. 2, H351).[2] While this specific risk for the title compound is unconfirmed, it warrants a cautious approach.

  • Fluoro-aromatic Group: The presence of a fluorine atom on the benzyl ring modifies the molecule's electronic properties and metabolic profile. Fluorinated organic compounds, in general, demand careful handling due to their potential for altered reactivity and biological activity.[3][4] For example, 2-Fluoroacetamide is fatal if swallowed or in contact with skin (H300 + H310).

  • Primary Amine and Acetamide Linkage: Compounds like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5][6] Similarly, N-(2-Aminoethyl)acetamide can cause severe skin burns and eye damage.[7]

Based on this analysis, a conservative approach is mandated. 2-Amino-N-(3-fluoro-benzyl)-acetamide should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, and possible systemic toxicity upon ingestion or dermal absorption.

Summary of Physicochemical and Hazard Data:

PropertyValue/InformationSource
CAS Number 864273-31-4[1]
Molecular Formula C₉H₁₁FN₂O[1]
Molecular Weight 182.20 g/mol [1]
Presumptive GHS Pictograms Inferred
Presumptive Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be harmful if swallowed or in contact with skin.[5]
Presumptive Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing with appropriate PPE. This strategy is foundational to a self-validating system of laboratory safety.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid or dissolved 2-Amino-N-(3-fluoro-benzyl)-acetamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist but a critical risk mitigation step based on the compound's potential hazards.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3][9] When there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Nitrile gloves are recommended for handling this compound.[2][8] Given the potential for dermal absorption, consider double-gloving, especially for prolonged handling or when working with concentrated solutions.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[2]

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[3][8]

  • Respiratory Protection: If engineering controls are insufficient, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.

PPE_Workflow cluster_ppe Mandatory PPE for Handling 2-Amino-N-(3-fluoro-benzyl)-acetamide cluster_conditional Conditional PPE (Based on Risk Assessment) Goggles Chemical Splash Goggles Gloves Nitrile Gloves (Consider Double-Gloving) Coat Flame-Resistant Lab Coat FaceShield Face Shield Coat->FaceShield Risk of Splash? End Handling Complete Coat->End No Splash/Adequate Ventilation Respirator Respirator FaceShield->Respirator Inadequate Ventilation? Respirator->End Start Initiate Handling Protocol Start->Goggles Start->Gloves Start->Coat

Caption: PPE decision workflow for handling the target compound.

Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is paramount to ensuring operator safety and experimental integrity.

General Handling Precautions:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[10]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[3][5]

  • Avoid the formation of dust.[5]

Experimental Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system, with checks and balances to minimize exposure.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work surface is clean.

    • Don all required PPE (goggles, lab coat, nitrile gloves).

    • Gather all necessary equipment (weighing paper, spatula, vial, solvent, etc.) and place it inside the fume hood.

  • Weighing:

    • Tare the analytical balance with a piece of weighing paper.

    • Carefully open the container of 2-Amino-N-(3-fluoro-benzyl)-acetamide inside the fume hood.

    • Using a clean spatula, transfer the desired amount of solid onto the weighing paper. Avoid creating airborne dust.

    • Securely close the main container.

  • Dissolution:

    • Carefully transfer the weighed solid into the designated vial.

    • Add the desired solvent to the vial using a pipette or graduated cylinder.

    • Cap the vial and mix gently until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated consumables in a designated solid waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and cleaning agent.

    • Remove gloves and dispose of them in the designated waste, then wash hands thoroughly.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Skin Eye Inhalation Ingestion SkinAction Wash with Soap & Water Remove Contaminated Clothing Exposure:skin->SkinAction EyeAction Flush with Water (15 min) Lift Eyelids Exposure:eye->EyeAction InhalationAction Move to Fresh Air Provide Oxygen if Needed Exposure:inhalation->InhalationAction IngestionAction Rinse Mouth Do NOT Induce Vomiting Exposure:ingestion->IngestionAction Medical Seek Immediate Medical Attention SkinAction->Medical EyeAction->Medical InhalationAction->Medical IngestionAction->Medical

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analogs of 2-Amino-N-(3-fluoro-benzyl)-acetamide: A Scaffold for CNS and Kinase-Targeted Drug Discovery

Abstract This technical guide provides a comprehensive exploration of the chemical space surrounding 2-Amino-N-(3-fluoro-benzyl)-acetamide, a small molecule with significant potential for structural elaboration in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical space surrounding 2-Amino-N-(3-fluoro-benzyl)-acetamide, a small molecule with significant potential for structural elaboration in modern drug discovery. While public domain data on the specific biological activities of the parent compound remains elusive, extensive research into its close structural analogs has revealed promising activities, primarily in two key therapeutic areas: anticonvulsant agents and kinase inhibitors. This document will synthesize the available scientific literature to provide a detailed overview of the structure-activity relationships (SAR), proven synthetic methodologies, and robust biological evaluation protocols for analogs of this core scaffold. By presenting a cohesive narrative grounded in experimental evidence, this guide aims to empower researchers, medicinal chemists, and drug development professionals to effectively navigate the opportunities and challenges inherent in this chemical series. We will delve into the causal relationships behind experimental design choices, ensuring that the presented protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying scientific principles. All key claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further investigation.

Introduction: The 2-Amino-N-benzyl-acetamide Scaffold - A Latent Opportunity

The 2-Amino-N-benzyl-acetamide core represents a versatile and synthetically accessible scaffold. Its constituent parts—a primary amino group, an acetamide linker, and a substituted benzyl ring—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The presence of the fluorine atom on the benzyl ring in the parent compound, 2-Amino-N-(3-fluoro-benzyl)-acetamide, is a common tactic in medicinal chemistry to enhance metabolic stability and modulate binding interactions.

While the specific biological targets of 2-Amino-N-(3-fluoro-benzyl)-acetamide are not yet publicly defined, the exploration of its chemical neighborhood has yielded compounds with significant biological effects. This guide will focus on two of the most promising therapeutic avenues for its analogs:

  • Anticonvulsant Activity: Derivatives of N-Benzyl-2-acetamidopropionamide have demonstrated potent efficacy in preclinical models of epilepsy.

  • Kinase Inhibition: The N-benzylacetamide moiety has been incorporated into inhibitors of various kinases, including Src family kinases and Aurora kinases, which are implicated in cancer and inflammatory diseases.

This guide will systematically deconstruct the available knowledge to provide a forward-looking perspective on the potential of this scaffold in contemporary drug discovery.

Structural Analogs as Anticonvulsant Agents: Exploring the SAR

Research into N-Benzyl-2-acetamidopropionamide derivatives has provided a solid foundation for understanding the structural requirements for anticonvulsant activity within this class of compounds.[1] A key hypothesis that has emerged is that the placement of a small, substituted heteroatom moiety at the C3 position of the propionamide backbone is crucial for maximal efficacy.[1]

Key Structural-Activity Relationships (SAR)

The following SAR observations have been established from preclinical studies, primarily utilizing the maximal electroshock (MES) seizure model in rodents[1][2]:

  • Stereochemistry at C2: The anticonvulsant activity is highly stereospecific. For N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-stereoisomer is significantly more potent than the (S)-stereoisomer.[1] This suggests a specific and constrained binding interaction with the biological target.

  • Substitution at C3: Small, electron-donating groups, particularly alkoxy substituents, at the C3 position of the propionamide chain are highly favorable for activity. For instance, methoxy and ethoxy substitutions have yielded compounds with potent anticonvulsant effects.[1]

  • The Benzyl Moiety: While less explored in the context of anticonvulsant activity for this specific sub-class, substitutions on the benzyl ring are known to modulate pharmacokinetic properties and can influence binding affinity in other N-benzylacetamide derivatives. The 3-fluoro substitution in the parent compound is a logical starting point for further exploration with other halogen and small lipophilic groups.

  • The Terminal Amine: The degree of substitution on the terminal amino group appears to have a less pronounced effect on anticonvulsant activity in related amino acid amide series.[3]

Quantitative Analysis of Anticonvulsant Activity

The following table summarizes the preclinical anticonvulsant data for key analogs of N-Benzyl-2-acetamidopropionamide.

Compound IDR (C3-substituent)StereochemistryED₅₀ (mg/kg, i.p., mice, MES test)Reference
1 -OCH₃Racemic8.3[1]
(R)-1 -OCH₃R4.5[1]
(S)-1 -OCH₃S>100[1]
2 -OCH₂CH₃Racemic17.3[1]
Phenytoin N/AN/A6.5[1]
Logical Framework for Anticonvulsant Analog Design

The following diagram illustrates a logical workflow for designing and evaluating novel anticonvulsant analogs based on the 2-Amino-N-benzyl-acetamide scaffold.

Anticonvulsant_Analog_Design Start Core Scaffold: 2-Amino-N-(3-fluoro-benzyl)-acetamide SAR_Hypothesis SAR Hypothesis: Small C3-heteroatom substituent is key for activity. Start->SAR_Hypothesis Synthesis Synthesis of Analogs: Vary R at C3 (e.g., -OR, -SR, -NR2) Explore benzyl ring substitutions SAR_Hypothesis->Synthesis InVivo_Screening In Vivo Screening: Maximal Electroshock (MES) Test Pentylenetetrazol (PTZ) Test 6-Hz Seizure Model Synthesis->InVivo_Screening Toxicity Neurotoxicity Assessment: Rotarod Test InVivo_Screening->Toxicity Lead_Optimization Lead Optimization: Refine substitutions based on activity and toxicity data Toxicity->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for Anticonvulsant Analog Development.

Structural Analogs as Kinase Inhibitors: A Second Therapeutic Frontier

The N-benzylacetamide scaffold has also been identified as a privileged structure in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Key Structure-Activity Relationships (SAR)

The SAR for kinase inhibition by N-benzylacetamide derivatives is highly dependent on the specific kinase being targeted. However, some general principles can be outlined:

  • The N-benzyl Group: This moiety often occupies a hydrophobic pocket in the kinase active site. Substitutions on the benzyl ring can significantly impact binding affinity and selectivity. For example, in a series of Lck and c-Src inhibitors, a p-fluorobenzyl group was well-tolerated.[4]

  • The Acetamide Linker: The amide bond often forms crucial hydrogen bond interactions with the hinge region of the kinase.

  • The "Headgroup": The portion of the molecule attached to the 2-amino group is critical for achieving potency and selectivity. In many reported kinase inhibitors, this is a larger heterocyclic system that engages in further interactions with the ATP-binding site. For example, 2-aminothiazole and 2-(aminomethyl)benzimidazole moieties have been successfully employed as kinase inhibitor templates.[5][6]

Quantitative Analysis of Kinase Inhibitory Activity

The following table presents IC₅₀ values for representative N-benzylacetamide-containing kinase inhibitors.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
2-Aminothiazole derivativeLck<10[5]
2-Aminothiazole derivativec-Src<10[5]
Benzodiazepine derivative with N-benzylacetamide moietyLck23.0[4]
4-Aroylaminophenyl-N-benzylacetamideERK1/2>99% inhibition[7]
Logical Framework for Kinase Inhibitor Design

The following diagram outlines a rational approach to the design and evaluation of kinase inhibitors based on the 2-Amino-N-benzyl-acetamide scaffold.

Kinase_Inhibitor_Design Core_Scaffold Core Scaffold: 2-Amino-N-(3-fluoro-benzyl)-acetamide Headgroup_Design Headgroup Design: Incorporate known kinase-binding heterocycles (e.g., aminothiazole, aminobenzimidazole) Core_Scaffold->Headgroup_Design Synthesis_Ki Synthesis of Analogs: Vary headgroup and benzyl ring substitutions Headgroup_Design->Synthesis_Ki InVitro_Assay In Vitro Kinase Assay: Biochemical assays (e.g., ADP-Glo) Cell-based assays Synthesis_Ki->InVitro_Assay Selectivity_Profiling Kinase Selectivity Profiling: Screen against a panel of kinases InVitro_Assay->Selectivity_Profiling Lead_Opt_Ki Lead Optimization: Improve potency, selectivity, and cell-based activity Selectivity_Profiling->Lead_Opt_Ki Lead_Opt_Ki->Synthesis_Ki

Caption: Workflow for Kinase Inhibitor Analog Development.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-Amino-N-(3-fluoro-benzyl)-acetamide analogs. These protocols are designed to be self-validating, with clear endpoints and quality control measures.

General Synthetic Protocol for N-Benzyl-2-aminoacetamide Analogs

A common and effective method for the synthesis of the target compounds involves the coupling of a protected amino acid with the appropriate benzylamine, followed by deprotection.

Step 1: N-protection of Glycine

  • To a solution of glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-glycine.

Step 2: Amide Coupling

  • To a solution of Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted benzylamine (e.g., 3-fluorobenzylamine, 1.0 eq) and triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the desired 2-Amino-N-(substituted-benzyl)-acetamide.

In Vitro Anticonvulsant Screening: Maximal Electroshock (MES) Test
  • Animals: Use male albino mice (e.g., ICR strain), 18-25 g.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 0.5% methylcellulose in water) should also be included.

  • Stimulation: After a set pre-treatment time (e.g., 30 or 60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) using a suitable statistical method (e.g., probit analysis).

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This commercially available assay from Promega is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., c-Src), the substrate (a specific peptide for the kinase), and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a positive control inhibitor (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-Amino-N-(3-fluoro-benzyl)-acetamide scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system and protein kinases. The established SAR for related anticonvulsant and kinase inhibitor series provides a clear roadmap for the design of new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. The synthetic routes are well-defined, and robust in vitro and in vivo assays are available for the comprehensive evaluation of new chemical entities.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of the Parent Compound: Determining the biological activity of 2-Amino-N-(3-fluoro-benzyl)-acetamide is a critical next step to provide a benchmark for analog development.

  • Expansion of the Chemical Space: Systematic exploration of substitutions on both the benzyl ring and the acetamide backbone is warranted to fully elucidate the SAR for both anticonvulsant and kinase inhibitory activities.

  • Mechanism of Action Studies: For promising anticonvulsant candidates, further studies to identify the specific molecular target (e.g., ion channels, neurotransmitter receptors) will be essential for understanding their mechanism of action.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Lead compounds should be advanced into more complex animal models of disease and their pharmacokinetic properties (ADME) should be thoroughly characterized.

By leveraging the insights and methodologies presented in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • El-Sayed, M. A. A., Al-Salem, H. S., Al-Soud, Y. A., & Al-Soud, Y. A. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 5(4), 235-246. [Link]

  • Kim, J., Lee, T., Kim, S., Park, H., Lee, J., Kim, Y., ... & Lee, J. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Medicinal Chemistry, 61(15), 6875-6887. [Link]

  • Pevarello, P., Fancelli, D., Vianello, P., Amici, R., Villa, M., Vanotti, E., ... & Varasi, M. (2004). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 47(13), 3367-3380. [Link]

  • Stables, J. P., & Kupferberg, H. J. (2000). N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities. Journal of medicinal chemistry, 43(7), 1334-1343. [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Younis, N. S., Metwally, K. A., El-Sayed, M. A., & Abuo-Rahma, G. E. D. A. (2021). Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl) phenyl) benzamides. Archiv der Pharmazie, 354(10), 2100138. [Link]

  • Pevarello, P., Fancelli, D., Vianello, P., Amici, R., Villa, M., Vanotti, E., ... & Varasi, M. (2004). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 47(13), 3367-3380. [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 39(9), 1907-1916. [Link]

  • Stables, J. P., & Kupferberg, H. J. (2000). N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities. Journal of medicinal chemistry, 43(7), 1334-1343. [Link]

Sources

Foundational

A Senior Application Scientist’s Guide to 2-Amino-N-(3-fluoro-benzyl)-acetamide: A Versatile Scaffold for Modern Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. These scaffolds must offer a blend of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. These scaffolds must offer a blend of synthetic accessibility, desirable physicochemical properties, and versatile handles for diversification. This guide provides an in-depth technical analysis of 2-Amino-N-(3-fluoro-benzyl)-acetamide , a building block of increasing interest. We will deconstruct the molecule into its core functional components—the terminal primary amine, the robust acetamide linker, and the strategically fluorinated benzyl ring—to elucidate the rationale behind its utility. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable synthetic protocols and strategic insights into its application as a privileged scaffold in drug discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

The principle of a "building block" or "scaffold" is central to efficient drug discovery. A well-designed scaffold serves as a foundational structure from which a diverse library of analogues can be synthesized and screened for biological activity. 2-Amino-N-(3-fluoro-benzyl)-acetamide embodies this principle by integrating three key motifs, each conferring distinct and advantageous properties to a nascent drug candidate.

  • The Terminal Primary Amine (-NH2): This group is a versatile synthetic handle, allowing for a multitude of subsequent chemical transformations. It also frequently serves as a key interaction point with biological targets, often acting as a hydrogen bond donor or a basic center for salt formation to improve solubility.

  • The Acetamide Linker (-C(O)NH-): This amide bond provides a conformationally restrained and metabolically stable linkage between the aliphatic amine portion and the aromatic ring. Its hydrogen bonding capabilities are crucial for anchoring ligands within protein binding sites.[1][2]

  • The 3-Fluoro-benzyl Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[3][4] Placing it at the meta position of the benzyl ring provides a unique electronic signature that can enhance binding affinity, block metabolic oxidation, and fine-tune physicochemical properties like lipophilicity (LogP) and acidity (pKa).[5][6][7]

Below is the fundamental structure of this versatile building block.

cluster_key Structural Components mol A Primary Amine (Synthetic Handle) B Acetamide Linker (Structural Rigidity, H-Bonding) C 3-Fluoro-benzyl Group (Metabolic Stability, Binding)

Caption: Core structure of 2-Amino-N-(3-fluoro-benzyl)-acetamide.

Physicochemical and Structural Properties

The utility of a building block is fundamentally governed by its intrinsic properties. Understanding these characteristics allows chemists to make informed decisions during the design and optimization phases of a project.

PropertyValueSource
CAS Number 864273-31-4BLDpharm[8]
Molecular Formula C₉H₁₁FN₂OBLDpharm[8]
Molecular Weight 182.20 g/mol BLDpharm[8]
SMILES O=C(NCC1=CC=CC(F)=C1)CNBLDpharm[8]
Predicted XLogP3 ~0.9PubChem[9] (analogue)
Predicted H-Bond Donors 2PubChem[9] (analogue)
Predicted H-Bond Acceptors 2PubChem[9] (analogue)
The 3-Fluoro-benzyl Moiety: A Tool for Metabolic and Binding Enhancement

Fluorine's high electronegativity and small van der Waals radius make it a unique tool in drug design.[7] When introduced into an aromatic ring, it can profoundly influence the molecule's behavior.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond can effectively block these "metabolic soft spots," thereby increasing the compound's half-life and bioavailability.[3][5]

  • Binding Affinity: The fluorine atom can alter the electronic distribution of the phenyl ring, modulating its interaction with protein residues. It can participate in favorable dipole-dipole interactions or even weak hydrogen bonds with appropriate donors in the target's active site, enhancing binding affinity.[6]

  • Physicochemical Tuning: Strategic fluorination allows for the fine-tuning of lipophilicity. While a trifluoromethyl group significantly increases lipophilicity, a single fluorine atom offers a more subtle adjustment, which is critical for balancing potency with aqueous solubility.[3][5]

The Acetamide Linker: A Stable and Interactive Bridge

The acetamide linker is more than just a spacer; it is a key structural element that imparts stability and facilitates molecular recognition.

  • Conformational Rigidity: The partial double-bond character of the amide bond restricts rotation, reducing the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty of binding to a target, leading to higher affinity.

  • Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual capability allows the linker to form robust interactions that anchor the molecule within a protein's binding pocket, a feature often exploited in the design of enzyme inhibitors.[1][2]

Synthesis and Derivatization Strategy

A key advantage of 2-Amino-N-(3-fluoro-benzyl)-acetamide is its straightforward and reliable synthesis, which proceeds via common and well-understood reactions. This accessibility is critical for its use as a starting scaffold.

Core Synthesis Protocol: A Self-Validating Approach

The following two-step protocol is a reliable method for producing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Acylation of 3-Fluorobenzylamine with Chloroacetyl Chloride

  • Rationale: This step forms the core N-(3-fluoro-benzyl)-acetamide backbone. Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient reaction. A base is required to neutralize the HCl byproduct.

  • Procedure:

    • To a solution of 3-fluorobenzylamine (1.0 eq.) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq.).

    • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Validation Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-(3-fluoro-benzyl)-acetamide. This intermediate is often pure enough for the next step.

Step 2: Amination of the Chloro-acetamide Intermediate

  • Rationale: This step introduces the terminal primary amine via nucleophilic substitution of the chloride. Using a concentrated ammonia solution in an appropriate solvent drives the reaction to completion. This method is often cleaner than alternatives that might use azide intermediates.[10]

  • Procedure:

    • Dissolve the crude 2-chloro-N-(3-fluoro-benzyl)-acetamide from Step 1 in methanol or isopropanol (~0.4 M).

    • Add a concentrated aqueous solution of ammonia (e.g., 28-30%, >20 eq.) to the solution in a sealed pressure vessel.

    • Causality: The large excess of ammonia is crucial to minimize the formation of dimer impurities where the product amine reacts with another molecule of the starting chloride.[10]

    • Heat the vessel to 50-70 °C and stir for 12-24 hours.

    • Validation Checkpoint: Monitor the reaction by LC-MS. The desired product will have a mass corresponding to C₉H₁₁FN₂O, and the starting material will disappear.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • Purify the residue by column chromatography on silica gel or by recrystallization to obtain pure 2-Amino-N-(3-fluoro-benzyl)-acetamide.

G start 3-Fluorobenzylamine reagent1 Chloroacetyl Chloride Triethylamine, DCM, 0°C start->reagent1 intermediate 2-Chloro-N-(3-fluoro-benzyl)-acetamide reagent1->intermediate reagent2 Conc. Ammonia (aq) Methanol, 70°C, Sealed Vessel intermediate->reagent2 product 2-Amino-N-(3-fluoro-benzyl)-acetamide reagent2->product purification Purification (Chromatography / Recrystallization) product->purification

Caption: A validated workflow for the synthesis of the target scaffold.

Strategic Derivatization: A Hub for Chemical Diversity

The true power of this building block lies in the synthetic versatility of its terminal amino group. This single functional group opens the door to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR).

G cluster_reactions Derivatization Reactions center 2-Amino-N-(3-fluoro-benzyl)-acetamide amide Amide Coupling (R-COOH, Coupling Agents) center->amide sulfonamide Sulfonylation (R-SO2Cl, Base) center->sulfonamide reductive Reductive Amination (R-CHO, NaBH(OAc)3) center->reductive urea Urea Formation (R-NCO) center->urea

Caption: The scaffold as a central hub for generating diverse chemical libraries.

Application in Medicinal Chemistry: Conceptual Targets

While 2-Amino-N-(3-fluoro-benzyl)-acetamide is a building block rather than a final drug, its structure is highly relevant to several classes of therapeutic agents. Its components are found in numerous inhibitors of enzymes such as proteases, kinases, and transferases.

Conceptual Example: Designing a Cysteine Protease Inhibitor

Many cysteine proteases, such as the SARS-CoV-2 papain-like protease (PLpro), are validated drug targets.[11] A common strategy for inhibiting these enzymes involves a "warhead" that covalently modifies the active site cysteine, attached to a scaffold that provides specific binding interactions.

  • Scaffold Placement: The N-(3-fluoro-benzyl)-acetamide portion of our building block is ideally suited to occupy the S1/S2 binding pockets of a protease. The fluoro-benzyl group can engage in hydrophobic interactions, while the acetamide linker can form key hydrogen bonds with the protein backbone.

  • Warhead Installation: The terminal amino group provides the perfect attachment point for an electrophilic "warhead." For example, it can be acylated with an α,β-unsaturated carboxylic acid or a propargylamide moiety to introduce a Michael acceptor or a similar reactive group.[11]

  • Resulting Candidate: The resulting molecule would be a potent and selective covalent inhibitor, with its specificity driven by the favorable interactions of the core scaffold. This rational design approach, starting from a well-chosen building block, significantly accelerates the discovery of lead compounds.

This strategy is analogous to the design of N-phenyl-2-(phenyl-amino) acetamide derivatives that have been explored as inhibitors for coagulation factor VIIa, another serine protease.[12]

Conclusion: A Forward-Looking Perspective

2-Amino-N-(3-fluoro-benzyl)-acetamide represents more than just a chemical intermediate; it is a strategic asset in the medicinal chemist's toolkit. By combining a versatile synthetic handle, a structurally rigid and interactive linker, and a metabolically robust, affinity-enhancing aromatic ring, it provides a superior starting point for lead discovery. Its logical and reliable synthesis allows for rapid scaffold production, while the terminal amine enables extensive and systematic SAR exploration. As drug discovery continues to demand molecules with increasingly optimized and multi-faceted properties, the intelligent design and application of such privileged building blocks will remain a cornerstone of success.

References

  • Title: Fluoroacetamide | FCH2CONH2 | CID 12542 Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of N-benzyl acetamide Source: PrepChem.com URL: [Link]

  • Title: WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: [Link]

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  • Title: Importance of Fluorine in Benzazole Compounds Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Selective Acylation of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Abstract & Introduction N-acylated amino acetamide scaffolds are prevalent motifs in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-acylated amino acetamide scaffolds are prevalent motifs in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active agents.[1][2][3] The precise modification of such molecules is critical for tuning their biological activity, solubility, and pharmacokinetic profiles. This application note provides a comprehensive, field-proven protocol for the selective acylation of the primary amino group in 2-Amino-N-(3-fluoro-benzyl)-acetamide.

The core challenge in acylating this substrate lies in the presence of two distinct nitrogen nucleophiles: a primary aliphatic amine and a secondary amide. The protocol leverages the inherent difference in nucleophilicity between these two functional groups to achieve high chemoselectivity. The primary amine is significantly more basic and nucleophilic than the amide nitrogen, whose lone pair of electrons is delocalized through resonance with the adjacent carbonyl group.[4] This guide details a standard and reliable method using an acyl chloride in the presence of a tertiary amine base under anhydrous conditions, explaining the causality behind each procedural step to ensure reproducibility and success.

Principle: The Mechanism of Chemoselective N-Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The highly nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and yielding a protonated amide. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrochloric acid (HCl) generated in situ.[6][7] This is a critical step for two reasons:

  • Preservation of Nucleophilicity: The base prevents the protonation of the starting amine. An ammonium salt is no longer nucleophilic and will not react with the acyl chloride.[6][7]

  • Driving Equilibrium: By scavenging the acid byproduct, the base drives the reaction equilibrium towards the product.[6]

The reaction's selectivity is governed by the superior nucleophilicity of the primary amine compared to the amide nitrogen, ensuring the acylation occurs at the desired position.[4][8][9]

G cluster_intermediate Reaction Intermediate Amine 2-Amino-N-(3-fluoro-benzyl)-acetamide (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Base Triethylamine (Et3N) (Base) Salt Triethylammonium Chloride (Et3N·HCl) Base->Salt Product N-Acylated Product Intermediate->Product 2. Collapse & Cl⁻ Expulsion Product->Product

Diagram 1: Mechanism of Nucleophilic Acyl Substitution.

Detailed Experimental Protocol

This protocol describes the acylation of 2-Amino-N-(3-fluoro-benzyl)-acetamide with acetyl chloride as a representative example. The molar equivalents can be adjusted for other acyl chlorides.

Materials and Reagents
ReagentSupplierCat. No.MW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2-Amino-N-(3-fluoro-benzyl)-acetamideSigma-AldrichS-XXXXX182.2010.01.01.82 g
Acetyl ChlorideAcros OrganicsA-YYYYY78.5011.01.10.78 mL (d=1.104)
Triethylamine (TEA)Fisher Sci.T-ZZZZZ101.1915.01.52.09 mL (d=0.726)
Dichloromethane (DCM), AnhydrousVWRV-WWWW84.93--50 mL
Saturated Sodium Bicarbonate (aq.)-----30 mL
Brine (Saturated NaCl aq.)-----30 mL
Anhydrous Magnesium Sulfate (MgSO₄)-----~2 g
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Amino-N-(3-fluoro-benzyl)-acetamide (1.82 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until all solids are dissolved.

  • Addition of Base: Add triethylamine (2.09 mL, 15.0 mmol) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.

  • Addition of Acylating Agent: Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates completion.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (30 mL) to quench any remaining acetyl chloride and neutralize excess acid.

    • Wash with water (30 mL) followed by brine (30 mL) to remove water-soluble impurities.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-acylated product.

Diagram 2: General Experimental Workflow for N-Acylation.

Key Considerations & Field-Proven Insights

  • Choice of Base: Triethylamine is a common and effective non-nucleophilic organic base. Pyridine can also be used and sometimes acts as a nucleophilic catalyst.[4][7] For substrates sensitive to organic bases, Schotten-Baumann conditions, which utilize an aqueous base like NaOH in a two-phase system, can be an excellent alternative.[12][13][14]

  • Solvent Selection: The solvent must be aprotic and anhydrous. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are suitable choices. The use of protic solvents like alcohols would lead to competitive O-acylation.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acylating agent is typically used to ensure complete consumption of the starting amine. A larger excess of the base (1.5-2.0 equivalents) is used to ensure complete neutralization of the generated HCl.

  • Temperature Management: The dropwise addition of the highly reactive acyl chloride at 0 °C is critical for preventing side reactions and potential diacylation, although diacylation on the primary amine is generally not favored after the first acylation due to steric hindrance and reduced nucleophilicity.[4]

  • Troubleshooting - Incomplete Reaction: If TLC indicates the presence of starting material after several hours, gentle heating (e.g., to 40 °C) can be applied, or a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Troubleshooting - Purification: If the triethylammonium chloride salt is difficult to remove during the workup, filtering the reaction mixture before the aqueous wash can be beneficial.

Conclusion

The protocol presented herein offers a reliable and highly selective method for the N-acylation of 2-Amino-N-(3-fluoro-benzyl)-acetamide. By understanding the principles of chemoselectivity and the specific function of each reagent and condition, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of N-acylated derivatives, facilitating advancements in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Acylations of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]

  • Evans, C. G., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols. Available at: [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. Available at: [Link]

  • Özdemir, Ü. Ç., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(11), 3247. Available at: [Link]

  • Kokotou, M. G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences, 23(3), 1888. Available at: [Link]

  • Evans, C. G., et al. (2024). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Aydın, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11581–11594. Available at: [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Kamal, A., et al. (2014). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (2021). Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible? Retrieved from [Link]

  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • Khan Academy. (2010, October 21). Amide formation from acyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]

  • YouTube. (2019, November 30). acylation of amines. Retrieved from [Link]

  • Acylations of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. Retrieved from [Link]

  • Gálvez, A. O., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base... What is the function of the base? Retrieved from [Link]

  • Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • Sanna, F., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]

  • MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

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Application

Application Note: Peptide Coupling Methodologies for the Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Abstract The formation of the amide bond is a cornerstone of synthetic organic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules. This application n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of the amide bond is a cornerstone of synthetic organic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules. This application note provides a detailed technical guide for the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide , a model N-acylated alpha-amino amide, utilizing two robust and widely adopted peptide coupling strategies: the carbodiimide-mediated approach using EDC with an HOBt additive, and a modern aminium salt-based method employing HATU. Designed for researchers, scientists, and drug development professionals, this guide offers not only step-by-step protocols but also delves into the underlying reaction mechanisms, the rationale behind procedural choices, and a comparative analysis to aid in method selection.

Introduction: The Centrality of the Amide Bond

The amide functional group is one of the most prevalent linkages in nature and pharmacology, most notably as the peptide bond that forms the backbone of proteins.[1] The challenge in its synthetic formation lies in the direct condensation of a carboxylic acid and an amine, which is thermodynamically unfavorable and requires harsh conditions. Modern synthetic chemistry circumvents this by activating the carboxylic acid, converting its hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine under mild conditions.[1][2] This process, known as peptide coupling, is fundamental to the synthesis of peptides and a broad range of small-molecule therapeutics.[3]

This document focuses on the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide, a compound whose structure exemplifies a common motif in drug discovery. The synthesis requires the coupling of an N-protected amino acid (glycine) with a primary amine (3-fluorobenzylamine), followed by the removal of the protecting group. We will explore two gold-standard coupling methodologies, providing detailed, validated protocols and expert insights into their application.

Synthetic Strategy Overview

The synthesis of the target molecule is a two-step process. First, an N-terminally protected glycine, such as Boc-glycine (tert-butoxycarbonyl-glycine), is coupled with 3-fluorobenzylamine to form the protected intermediate. The Boc group is essential to prevent self-polymerization of the glycine and to ensure that the desired amine coupling occurs. In the second step, the Boc protecting group is removed under acidic conditions to yield the final product, 2-Amino-N-(3-fluoro-benzyl)-acetamide, typically as a salt.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Deprotection BocGly Boc-Glycine Coupling Coupling Reagent (e.g., EDC/HOBt or HATU) BocGly->Coupling Amine 3-Fluorobenzylamine Amine->Coupling Intermediate Protected Intermediate Boc-Gly-(3-fluoro-benzyl)-amide Coupling->Intermediate Amide Bond Formation Acid Acid (e.g., TFA) FinalProduct Final Product 2-Amino-N-(3-fluoro-benzyl)-acetamide Acid->FinalProduct

Figure 1: General workflow for the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide.

Method 1: Carbodiimide-Mediated Coupling via EDC/HOBt

Rationale and Mechanism

Carbodiimides, particularly water-soluble variants like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), are workhorse reagents for amide bond formation.[3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[3]

To mitigate this and to suppress potential racemization of the α-carbon, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[3][4] HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a more stable HOBt active ester. This active ester is less prone to side reactions and readily undergoes aminolysis with the target amine to yield the desired amide.

G RCOOH Boc-Gly-OH (Carboxylic Acid) Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea EDC EDC EDC->Isourea Activation HOBtEster HOBt Active Ester (Stable Intermediate) Isourea->HOBtEster Trapping Urea N-Acylurea (Side Product) Isourea->Urea Side Reaction HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide Aminolysis EDCUrea EDC Urea (Byproduct) Amine R'-NH2 (3-Fluorobenzylamine) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Detailed Experimental Protocol: Synthesis of Boc-Gly-NH-(3-F-Bn)

Materials:

  • Boc-Glycine

  • 3-Fluorobenzylamine

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Reagent Table:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Boc-Glycine 175.18 10.0 1.0 1.75 g
3-Fluorobenzylamine 125.15 10.0 1.0 1.13 mL
HOBt 135.12 11.0 1.1 1.49 g
EDC·HCl 191.70 12.0 1.2 2.30 g

| DMF | - | - | - | 50 mL |

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask, add Boc-Glycine (1.0 eq), 3-Fluorobenzylamine (1.0 eq), and HOBt (1.1 eq).

  • Dissolution: Add anhydrous DMF (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature overnight (12-16 hours).[5]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (3 x 100 mL), saturated NaHCO₃ solution (3 x 100 mL), and finally with brine (1 x 100 mL).[5] The acidic wash removes unreacted amine and EDC byproducts, while the basic wash removes unreacted Boc-Glycine and HOBt.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of Hexane/EtOAc) or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane) to yield the pure protected intermediate as a white solid.

Method 2: Aminium Salt-Based Coupling via HATU

Rationale and Mechanism

Aminium (or uronium) salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), represent a more modern and highly efficient class of coupling agents.[6] HATU is prized for its rapid reaction rates, high yields, and low rates of epimerization, making it particularly effective for challenging or sterically hindered couplings.[4]

The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, forming a carboxylate. This carboxylate then attacks HATU to generate a highly reactive OAt-active ester.[7] The key to HATU's efficacy lies in the nature of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance (neighboring group participation), stabilizing the transition state of the subsequent aminolysis and dramatically accelerating the rate of amide bond formation.[6][7]

G RCOOH Boc-Gly-OH + DIPEA RCOO Boc-Gly-O⁻ (Carboxylate) RCOOH->RCOO Deprotonation OAtEster OAt Active Ester (Highly Reactive) RCOO->OAtEster HATU HATU HATU->OAtEster Activation TransitionState 7-Membered Transition State OAtEster->TransitionState Aminolysis TMU Tetramethylurea (Byproduct) Amine R'-NH2 (3-Fluorobenzylamine) Amine->TransitionState Amide Amide Product TransitionState->Amide Fast

Caption: Mechanism of HATU mediated peptide coupling.

Detailed Experimental Protocol: Synthesis of Boc-Gly-NH-(3-F-Bn)

Materials:

  • Boc-Glycine

  • 3-Fluorobenzylamine

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Standard aqueous workup solutions (as in Method 1)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Reagent Table:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Boc-Glycine 175.18 10.0 1.0 1.75 g
HATU 380.23 10.5 1.05 3.99 g
3-Fluorobenzylamine 125.15 10.0 1.0 1.13 mL
DIPEA 129.24 20.0 2.0 3.49 mL

| DMF | - | - | - | 50 mL |

Procedure:

  • Pre-activation (Optional but Recommended): To a dry round-bottom flask, add Boc-Glycine (1.0 eq) and HATU (1.05 eq). Dissolve them in anhydrous DMF (40 mL) and cool the solution to 0 °C.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at 0 °C. This step forms the active ester.[8]

  • Amine Addition: Add 3-Fluorobenzylamine (1.0 eq), dissolved in a small amount of DMF (10 mL), dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction is typically much faster than EDC/HOBt coupling.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the amine.

  • Workup and Purification: The workup and purification steps are identical to those described in the EDC/HOBt protocol (Section 3.2, steps 7-9). The aqueous washes effectively remove the DIPEA·HCl salt, excess base, and tetramethylurea byproduct.

Final Step: Boc Deprotection

Protocol:

  • Dissolve the purified, Boc-protected intermediate (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue, the TFA salt of the final product, can be triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.

Comparative Analysis of Coupling Methods

The choice of coupling reagent is a critical decision based on substrate reactivity, scale, cost, and desired efficiency.

FeatureEDC / HOBtHATU
Activation Principle CarbodiimideAminium Salt / Active Ester
Reaction Speed Moderate (4-16 hours)Fast (1-4 hours)
Efficiency Good to excellent for most substrates.Excellent, especially for hindered or difficult couplings.[6]
Side Reactions N-acylurea formation (minimized by HOBt), potential for epimerization.[3]Low risk of epimerization.[4]
Reagent Cost Low to moderate.High.
Workup Straightforward aqueous extraction. Water-soluble urea byproduct.[3]Straightforward aqueous extraction. Water-soluble byproducts.
Expert Recommendation A reliable, cost-effective choice for routine, large-scale, or straightforward couplings.The preferred reagent for difficult couplings, high-value substrates, or when reaction speed is critical.

Conclusion

The synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide serves as an excellent model for demonstrating fundamental peptide coupling techniques. Both the classic EDC/HOBt method and the modern HATU-based approach provide reliable pathways to the desired product. The EDC/HOBt protocol offers a balance of efficiency and cost-effectiveness suitable for a wide range of applications. In contrast, HATU provides superior speed and efficacy, establishing it as the reagent of choice for overcoming challenging synthetic hurdles in drug discovery and development. A thorough understanding of the mechanisms and practical considerations detailed in this note will empower researchers to make informed decisions and successfully execute amide bond formations in their own synthetic endeavors.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Aapptec Peptides. Coupling Reagents.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Engle, J. (2020). Peptide Coupling Reagents. YouTube.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BLDpharm. 2-Amino-N-(3-fluoro-benzyl)-acetamide.
  • Organic Syntheses. Solution-Phase Synthesis of Z-L-Phg-L-Val-OMe.
  • Reddit.
  • Wikipedia.

Sources

Method

Application Note: 2-Amino-N-(3-fluoro-benzyl)-acetamide in Parallel Synthesis for Accelerated Drug Discovery

An in-depth guide to leveraging 2-Amino-N-(3-fluoro-benzyl)-acetamide in parallel synthesis for accelerated drug discovery has been created. This document provides detailed protocols, scientific rationale, and expert ins...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging 2-Amino-N-(3-fluoro-benzyl)-acetamide in parallel synthesis for accelerated drug discovery has been created. This document provides detailed protocols, scientific rationale, and expert insights for researchers and scientists.

Introduction: The Strategic Value of a Fluorinated Building Block

2-Amino-N-(3-fluoro-benzyl)-acetamide is a versatile bifunctional building block poised for strategic use in modern medicinal chemistry. Its structure, featuring a reactive primary amine and a metabolically significant 3-fluorobenzyl group, makes it an ideal candidate for the rapid generation of compound libraries through parallel synthesis. The primary amine serves as a key handle for a variety of chemical transformations, enabling the exploration of diverse chemical space.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 3-fluoro substituent on the benzyl ring can improve metabolic stability by blocking potential sites of aromatic oxidation, a common metabolic pathway. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins, potentially enhancing binding affinity and selectivity. This application note provides two robust, field-proven protocols for leveraging 2-Amino-N-(3-fluoro-benzyl)-acetamide in parallel synthesis campaigns.

Core Chemistry and Workflow Overview

The primary amino group of 2-Amino-N-(3-fluoro-benzyl)-acetamide is the principal site of reactivity for library generation. Two high-yield, robust reaction classes are particularly well-suited for parallel synthesis using this building block: Amide and Sulfonamide Synthesis and Reductive Amination .

A generalized workflow for employing this building block in a parallel synthesis campaign is depicted below. This process emphasizes efficiency, from initial reaction setup in a 96-well plate format to purification and analysis.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis & Archiving A Stock Solution of 2-Amino-N-(3-fluoro-benzyl)-acetamide D Automated Liquid Handler Dispenses Reagents into 96-Well Plate A->D B Array of Building Blocks (e.g., Carboxylic Acids, Aldehydes) B->D C Reagent & Solvent Plates C->D E Reaction Incubation (Shaking, Heating) D->E F Quenching / Solvent Evaporation E->F G Parallel Purification (e.g., Solid-Phase Extraction) F->G H LC-MS / UPLC Analysis for Purity & Identity G->H I Final Compound Plate (for Biological Screening) H->I

Caption: High-level workflow for parallel synthesis using the target building block.

Protocol 1: Parallel Synthesis of an Amide & Sulfonamide Library

This protocol details the synthesis of a diverse library of amides and sulfonamides by reacting 2-Amino-N-(3-fluoro-benzyl)-acetamide with a variety of carboxylic acids and sulfonyl chlorides in a 96-well format. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent for the amide synthesis ensures a high success rate across a broad range of substrates.

Rationale for Experimental Design
  • Solvent Choice: Dichloromethane (DCM) is selected as the primary solvent due to its excellent solvating properties for a wide range of organic compounds and its low boiling point, which facilitates easy removal post-reaction.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl generated during the reaction with sulfonyl chlorides and the carboxylic acid formed during the HATU activation step, driving the reaction to completion.

  • Purification: Solid-Phase Extraction (SPE) is a highly effective and parallelizable method for purifying small-scale reaction mixtures. A silica-based SPE cartridge is suitable for removing polar byproducts and excess reagents.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-Amino-N-(3-fluoro-benzyl)-acetamide in DCM.

    • Prepare a 0.2 M stock solution of DIPEA in DCM.

    • In a 96-well plate (the "Building Block Plate"), dispense 25 µmol of a unique carboxylic acid or sulfonyl chloride into each well. Evaporate the solvent to dryness.

    • For wells designated for amide synthesis, prepare a 0.2 M solution of HATU in DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well of the Building Block Plate, add 150 µL (30 µmol) of the 2-Amino-N-(3-fluoro-benzyl)-acetamide stock solution.

    • To each well, add 150 µL (30 µmol) of the DIPEA stock solution.

    • For Amide Synthesis: To the designated wells, add 150 µL (30 µmol) of the HATU stock solution.

    • For Sulfonamide Synthesis: No coupling agent is required.

  • Reaction Incubation:

    • Seal the reaction block securely with a cap mat.

    • Place the block on an orbital shaker at room temperature and shake for 16 hours.

  • Workup and Purification:

    • Remove the solvent from the reaction block using a centrifugal evaporator.

    • Redissolve each well's contents in 500 µL of DCM.

    • Condition a 96-well silica SPE plate with 1 mL of hexane.

    • Load the redissolved reaction mixtures onto the SPE plate.

    • Wash each well with 1 mL of 20% Ethyl Acetate in Hexane to elute less polar impurities.

    • Elute the desired product with 1 mL of 50-70% Ethyl Acetate in Hexane (the exact percentage may need to be optimized depending on the building blocks used).

    • Evaporate the solvent from the collection plate to yield the final compounds.

Expected Data & Library Structure

The following table illustrates a potential subset of a library generated using this protocol.

Well IDBuilding BlockProduct StructureExpected Mass [M+H]⁺
A1Acetic Acid2-(acetylamino)-N-(3-fluorobenzyl)acetamide225.10
A2Benzoyl Chloride2-(benzamido)-N-(3-fluorobenzyl)acetamide287.12
A3Methane­sulfonyl ChlorideN-(3-fluorobenzyl)-2-(methyl­sulfonamido)acetamide277.08
A4Benzenesulfonyl ChlorideN-(3-fluorobenzyl)-2-(phenyl­sulfonamido)acetamide339.09

Protocol 2: Parallel Reductive Amination

This protocol describes the synthesis of a secondary amine library by reacting 2-Amino-N-(3-fluoro-benzyl)-acetamide with a diverse set of aldehydes and ketones. Sodium triacetoxyborohydride (STAB) is used as the reducing agent due to its mild nature and tolerance of a wide range of functional groups.

Rationale for Experimental Design
  • Solvent Choice: Dichloroethane (DCE) is an excellent solvent for reductive amination reactions. Acetic acid is added as a catalyst to promote the formation of the intermediate iminium ion.

  • Reducing Agent: STAB is a mild and selective reducing agent, which reduces the risk of over-reduction or side reactions compared to harsher reagents like sodium borohydride.

  • Workflow: This is a one-pot reaction, making it highly efficient for parallel synthesis. The amine, aldehyde/ketone, and reducing agent are all combined in a single step.

G A Amine + Aldehyde/Ketone B Imine/Iminium Ion Formation (Catalyzed by Acetic Acid) A->B Reversible C Reduction by STAB B->C Rate-determining step D Final Secondary Amine Product C->D

Caption: Key steps in the reductive amination reaction pathway.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-Amino-N-(3-fluoro-benzyl)-acetamide in DCE.

    • In a 96-well plate (the "Building Block Plate"), dispense 25 µmol of a unique aldehyde or ketone into each well.

    • Prepare a solution of 1% Acetic Acid in DCE.

    • Weigh out sodium triacetoxyborohydride (STAB) for dispensing.

  • Reaction Setup (in a 96-well reaction block):

    • To each well of the Building Block Plate, add 125 µL of the 1% Acetic Acid in DCE solution.

    • Add 125 µL (25 µmol) of the 2-Amino-N-(3-fluoro-benzyl)-acetamide stock solution to each well.

    • Add approximately 37.5 µmol (1.5 equivalents) of solid STAB to each well using a solid dispensing system.

  • Reaction Incubation:

    • Seal the reaction block and place it on an orbital shaker at room temperature for 12-18 hours.

  • Workup and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Mix thoroughly for 15 minutes.

    • Add 500 µL of DCM to each well to extract the product.

    • Separate the organic layer using a liquid-liquid extraction manifold or by careful manual pipetting.

    • Pass the organic extracts through a 96-well phase separator plate to remove residual water.

    • Evaporate the solvent to yield the crude final compounds. Further purification can be performed via SPE or preparative HPLC if required.

Quality Control and Analysis

For any parallel synthesis library, rigorous quality control is essential. Each well of the final compound plate should be analyzed to confirm the identity and purity of the product.

  • Primary Analysis: High-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-High-Performance Liquid Chromatography (UPLC-MS) is the method of choice.

  • Data to Collect:

    • Purity: Determined by the peak area percentage at a specific wavelength (e.g., 214 nm or 254 nm). A purity of >85% is often the goal for screening libraries.

    • Identity: Confirmed by the mass-to-charge ratio (m/z) of the major peak, which should correspond to the expected molecular weight of the target compound.

Conclusion

2-Amino-N-(3-fluoro-benzyl)-acetamide is a highly valuable and versatile starting material for parallel synthesis. Its primary amine handle allows for the straightforward application of robust and reliable synthetic methodologies, including amide coupling and reductive amination. The strategic inclusion of a 3-fluorobenzyl moiety provides a clear medicinal chemistry rationale, aiming to enhance the metabolic stability and binding properties of the resulting library members. The protocols outlined in this document provide a solid foundation for the rapid and efficient generation of novel, drug-like molecules for screening and hit-to-lead campaigns.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A convenient synthesis of N-acyl- and N-sulfonyl-alpha-amino-acylamides Source: Tetrahedron Letters URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Current Protocols in Chemical Biology URL: [Link]

  • Title: A new mild and selective methodology for the reductive amination of aldehydes and ketones Source: Tetrahedron Letters URL: [Link]

  • Title: The Use of Fluorine in Medicinal Chemistry Source: ChemMedChem URL: [Link]

Application

"2-Amino-N-(3-fluoro-benzyl)-acetamide" in the synthesis of novel heterocycles

Application Notes & Protocols Topic: "2-Amino-N-(3-fluoro-benzyl)-acetamide" in the Synthesis of Novel Heterocycles Audience: Researchers, scientists, and drug development professionals. Introduction: A Versatile Fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: "2-Amino-N-(3-fluoro-benzyl)-acetamide" in the Synthesis of Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Fluorinated Building Block for Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in FDA-approved drugs.[1] Their structural diversity and ability to engage in specific biological interactions make them privileged structures in the design of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[2][3][4][5] The strategic incorporation of fluorine into these scaffolds can significantly enhance their pharmacological profile.[6] Fluorine's unique properties can improve metabolic stability, modulate acidity (pKa), and increase binding affinity to target proteins.[6][7][8]

This guide focuses on the synthetic utility of 2-Amino-N-(3-fluoro-benzyl)-acetamide (I), a highly versatile and valuable building block for constructing novel fluorinated heterocycles. Its structure features three key reactive sites: a nucleophilic primary amine, a modifiable amide linkage, and an electron-rich aromatic ring activated for cyclization, all while carrying the beneficial 3-fluoro substituent. We will explore its application in the synthesis of two medicinally important heterocyclic cores: dihydroisoquinolines via the Bischler-Napieralski reaction and aminothiazoles through a modified Hantzsch-type synthesis.

Section 1: Physicochemical Properties and Strategic Value of the Reagent

The utility of 2-Amino-N-(3-fluoro-benzyl)-acetamide as a synthetic precursor is rooted in its distinct chemical properties.

PropertyValue
Chemical Formula C₉H₁₁FN₂O
Molecular Weight 182.20 g/mol
CAS Number 864273-31-4[9]
Appearance Off-white to pale yellow solid
Key Functional Groups Primary Amine, Secondary Amide, Fluorinated Phenyl Ring
The Fluorine Advantage in Drug Design

The presence of a fluorine atom on the benzyl ring is a deliberate strategic choice in medicinal chemistry. Unlike a simple hydrocarbon, the C-F bond is highly polarized and strong. This imparts several advantages:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism (cytochrome P450 oxidation), increasing the half-life of a drug candidate.[8]

  • Enhanced Binding: The electronegativity of fluorine can lead to favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds) with protein targets, potentially increasing potency.[8]

  • Modulated Physicochemistry: Fluorine substitution alters a molecule's lipophilicity and pKa, which can be fine-tuned to optimize membrane permeability and solubility.[6][7]

Section 2: Synthesis of Dihydroisoquinoline Scaffolds via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[10][11][12] This protocol outlines a two-step sequence starting from 2-Amino-N-(3-fluoro-benzyl)-acetamide to generate this important heterocyclic core. The first step involves acylating the primary amine to form the necessary β-arylethylamide precursor.

Overall Synthetic Workflow

A 2-Amino-N-(3-fluoro-benzyl)-acetamide B Step 1: Acylation (R-COCl, Base) A->B C N-Acylated Intermediate (β-Arylethylamide) B->C D Step 2: Cyclization (POCl₃, Heat) C->D E Fluorinated Dihydroisoquinoline Product D->E

Caption: Two-step workflow for dihydroisoquinoline synthesis.

Protocol 1: Acylation of 2-Amino-N-(3-fluoro-benzyl)-acetamide

This protocol details the formation of the N-acylated intermediate, a critical precursor for the subsequent cyclization. Phenylacetyl chloride is used as an illustrative acylating agent.

Materials:

  • 2-Amino-N-(3-fluoro-benzyl)-acetamide (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-N-(3-fluoro-benzyl)-acetamide and anhydrous DCM. Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine dropwise to the stirred solution. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which prevents protonation of the primary amine and drives the reaction to completion.

  • Slowly add phenylacetyl chloride dropwise. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-acylated product. Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) if necessary.

Protocol 2: Bischler-Napieralski Cyclization

This protocol describes the acid-catalyzed intramolecular cyclization to form the dihydroisoquinoline ring.

Materials:

  • N-acylated intermediate from Protocol 1 (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Anhydrous acetonitrile or toluene

  • Crushed ice

  • Ammonium hydroxide (NH₄OH) solution (e.g., 30%)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • SAFETY FIRST: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • In a flame-dried flask, dissolve the N-acylated intermediate in anhydrous acetonitrile.

  • Slowly add POCl₃ dropwise to the solution at room temperature. An exothermic reaction may be observed. Causality: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl for cyclization, facilitating the formation of a nitrilium ion intermediate.[10][13]

  • Heat the reaction mixture to reflux (approx. 80-85 °C for acetonitrile) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then carefully and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Basify the acidic aqueous solution by the slow addition of concentrated NH₄OH until the pH is > 9. This will precipitate the crude product.

  • Extract the product from the aqueous mixture three times with DCM or CHCl₃.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 6-fluoro-dihydroisoquinoline derivative.

  • Purify the product by column chromatography or recrystallization.

Reaction Mechanism

cluster_0 Bischler-Napieralski Mechanism A 1. Amide Activation with POCl₃ B 2. Formation of Nitrilium Ion Intermediate A->B Elimination C 3. Intramolecular Electrophilic Aromatic Substitution (SEAr) B->C Cyclization D 4. Rearomatization (Deprotonation) C->D Proton loss E Final Dihydroisoquinoline Product D->E

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

Section 3: Synthesis of 2-Amino-4-arylthiazole Derivatives

The Hantzsch thiazole synthesis and its variations provide a direct route to the thiazole ring, a common scaffold in pharmaceuticals.[5][14] This protocol uses 2-Amino-N-(3-fluoro-benzyl)-acetamide to construct a substituted 2-aminothiazole, leveraging the reactivity of the α-amino-acetamide moiety. The first step is the conversion of the primary amine to a thiourea.

Overall Synthetic Workflow

A 2-Amino-N-(3-fluoro-benzyl)-acetamide B Step 1: Thiourea Formation (e.g., Benzoyl isothiocyanate) A->B C N-Thiocarbamoyl Intermediate B->C D Step 2: Cyclization (with α-haloketone) C->D E Substituted Aminothiazole Product D->E

Caption: Two-step workflow for substituted aminothiazole synthesis.

Protocol 3: Synthesis of a Substituted 2-Aminothiazole

This protocol provides a one-pot method for synthesizing a thiazole derivative.

Materials:

  • 2-Amino-N-(3-fluoro-benzyl)-acetamide (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.2 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous acetone

  • 2-Bromoacetophenone (or other α-haloketone) (1.0 eq)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone and cool to 0 °C.

  • Slowly add benzoyl chloride to the solution and stir for 15-20 minutes. This in situ reaction forms benzoyl isothiocyanate.

  • Add a solution of 2-Amino-N-(3-fluoro-benzyl)-acetamide in acetone to the reaction mixture.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour to form the thiourea intermediate.

  • Add 2-bromoacetophenone to the mixture. Causality: The α-haloketone provides the C-C backbone of the thiazole ring. The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide.

  • Heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with solid sodium bicarbonate. The product will often precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-arylthiazole derivative.

Expected Results & Troubleshooting
ReactionExpected YieldCommon IssuesTroubleshooting Steps
Bischler-Napieralski 55-75%Incomplete cyclization; PolymerizationEnsure anhydrous conditions; Use fresh POCl₃; Check reflux temperature.
Thiazole Synthesis 60-80%Formation of side products; Low yieldEnsure complete formation of the thiourea intermediate before adding the α-haloketone; Control reflux time.

Summary and Outlook

2-Amino-N-(3-fluoro-benzyl)-acetamide has been demonstrated to be a proficient and adaptable starting material for the synthesis of medicinally relevant heterocyclic systems. The protocols detailed herein for the construction of dihydroisoquinolines and aminothiazoles showcase its utility and provide a reliable foundation for further exploration. The strategic placement of the fluorine atom makes the resulting scaffolds highly attractive for drug discovery programs, offering a route to compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties.[1][3] Future work could expand its application to the synthesis of other heterocyclic families, such as pyrazines, imidazoles, or benzodiazepines, further cementing its role as a key building block in modern medicinal chemistry.

References

  • YouTube. Bischler-Napieralski Reaction. Available from: [Link]

  • MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Available from: [Link]

  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. Available from: [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Google Patents. US11802110B2 - 2-amino-N-(arylsulfinyl)-acetamide compounds as inhibitors of bacterial aminoacyl-tRNA synthetase.
  • Hilaris Publisher. Heterocycles: Revolutionizing Drug Discovery and Therapeutics. Available from: [Link]

  • YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Available from: [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]

  • ResearchGate. Fluorine in Medicinal Chemistry. Available from: [Link]

  • YouTube. Bischler-Napieralski Reaction. Available from: [Link]

  • NROChemistry. Pictet-Spengler Reaction. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]

  • Organic Chemistry Portal. Acetamides. Available from: [Link]

  • YouTube. Bischler–Napieralski Reaction | Prepare for GATE, NET. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

  • ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • ResearchGate. (PDF) 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Available from: [Link]

  • YouTube. Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Byproduct Identification in the Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the iden...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of reaction byproducts during the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common synthetic challenges.

Introduction

The synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide, a substituted amide, is a crucial step in many pharmaceutical and research applications. While the primary reaction appears straightforward, side reactions can lead to the formation of various byproducts, complicating purification and potentially impacting the final product's efficacy and safety. This guide provides a structured approach to identifying these impurities, understanding their formation, and implementing strategies for their mitigation.

The target molecule, 2-Amino-N-(3-fluoro-benzyl)-acetamide, has a molecular weight of 182.20 g/mol and the molecular formula C₉H₁₁FN₂O.[1] A common synthetic route involves the reaction of an N-protected glycine derivative (like N-Boc-glycine or chloroacetyl chloride) with 3-fluorobenzylamine.[2][3] Each method has its own set of potential side reactions that can lead to specific impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing an unexpected peak in my LC-MS analysis with a mass of [M+H]⁺ = 225.2. What could this be?

Answer:

An unexpected peak at m/z 225.2 could correspond to the diacylated byproduct , where a second molecule of the acylating agent has reacted with the primary amine of the desired product. This is a common side reaction, especially if an excess of the acylating agent (e.g., chloroacetyl chloride or an activated glycine derivative) is used.

Causality: The primary amine of the newly formed 2-Amino-N-(3-fluoro-benzyl)-acetamide is still nucleophilic and can compete with the starting material (3-fluorobenzylamine) for the acylating agent. This is particularly prevalent if the reaction is not sufficiently cooled or if the addition of the acylating agent is too rapid.[]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine or add the acylating agent portion-wise to minimize its concentration at any given time.

  • Temperature Management: The reaction between acyl chlorides and amines is often exothermic.[] Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.[]

  • Order of Addition: Add the acylating agent slowly to a solution of the amine and a suitable base. This ensures that the amine is always in excess relative to the acylating agent.

Question 2: My reaction mixture shows a significant amount of unreacted 3-fluorobenzylamine. What are the likely causes?

Answer:

The presence of a large amount of unreacted starting amine can be attributed to several factors, primarily related to the deactivation of the amine or the acylating agent.

Causality:

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl) as a byproduct.[][5] If a base is not present or is insufficient to neutralize the HCl, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

  • Hydrolysis of the Acylating Agent: Acyl chlorides are highly reactive and susceptible to hydrolysis by any moisture present in the solvent or on the glassware. This will consume the acylating agent, making it unavailable for the desired reaction.

  • Poor Quality of Acylating Agent: The acylating agent (e.g., chloroacetyl chloride) may have degraded during storage.

Troubleshooting Steps:

  • Use of a Base: Always include a suitable base in the reaction mixture to scavenge the generated HCl.[] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[][7] Inorganic bases like sodium carbonate can also be effective.[]

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent hydrolysis of the acylating agent.

  • Reagent Quality Check: If possible, verify the purity of the acylating agent before use.

Question 3: I have a byproduct with a mass corresponding to the dimer of my desired product. How is this formed?

Answer:

A dimeric impurity can form through the intermolecular reaction of two molecules of the desired product.

Causality: The primary amine of one molecule of 2-Amino-N-(3-fluoro-benzyl)-acetamide can react with the activated carbonyl group of another molecule, especially under conditions that favor amide bond formation (e.g., presence of coupling agents or high temperatures).

Troubleshooting Steps:

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions.

  • Protecting Groups: If the primary amine is particularly reactive, consider using a protecting group on the glycine nitrogen that is removed in a subsequent step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[3]

  • Reaction Time and Temperature: Avoid prolonged reaction times or high temperatures after the initial acylation is complete, as this can promote side reactions.

Question 4: What is the best analytical method to identify and quantify these byproducts?

Answer:

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and commonly used technique for identifying and quantifying impurities in pharmaceutical synthesis.[8][9][10][11]

Workflow:

  • Separation (LC): High-Performance Liquid Chromatography (HPLC) separates the components of the reaction mixture based on their polarity and interaction with the stationary phase.[12] This allows for the isolation of the desired product from starting materials, reagents, and byproducts.

  • Detection and Identification (MS): Mass Spectrometry provides the mass-to-charge ratio (m/z) of the separated components.[13] This information is crucial for determining the molecular weight of the byproducts and proposing their structures.[14]

  • Quantification: By running standards of known concentrations, the amount of each impurity can be accurately quantified.[12]

Experimental Protocol: LC-MS Analysis

  • Column: A C18 reverse-phase column is a good starting point for the separation of these types of small molecules.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for these amine-containing compounds.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data, aiding in the determination of elemental composition.

Potential Byproducts Summary

Potential ByproductStructureExpected [M+H]⁺Formation Pathway
Diacylated ProductC₁₁H₁₂F₁N₂O₂Cl₁274.06Reaction of the product with a second molecule of chloroacetyl chloride.
DimerC₁₈H₂₀F₂N₄O₂378.16Intermolecular reaction between two molecules of the product.
Hydrolysis of Acylating AgentClCH₂COOH94.98Reaction of chloroacetyl chloride with water.
3-Fluorobenzyl isocyanateC₈H₆FNO151.04Potential side reaction under certain conditions, especially with phosgene derivatives.

Reaction Pathway and Side Reactions

The following diagram illustrates the intended synthetic pathway for 2-Amino-N-(3-fluoro-benzyl)-acetamide and highlights potential side reactions.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 3-Fluorobenzylamine 3-Fluorobenzylamine Product 2-Amino-N-(3-fluoro-benzyl)-acetamide 3-Fluorobenzylamine->Product Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Diacylated_Product Diacylated Byproduct Chloroacetyl_Chloride->Diacylated_Product Hydrolysis Hydrolysis of Acyl Chloride Chloroacetyl_Chloride->Hydrolysis H₂O Product->Diacylated_Product Excess Acyl Chloride Dimer Dimer Product->Dimer Intermolecular Reaction

Caption: Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide and potential side reactions.

Conclusion

A thorough understanding of the potential side reactions in the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide is critical for developing robust and efficient manufacturing processes. By carefully controlling reaction parameters and utilizing powerful analytical techniques like LC-MS, researchers can effectively identify, quantify, and mitigate the formation of unwanted byproducts. This proactive approach ensures the production of high-purity material, which is essential for its intended applications in research and drug development.

References

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]

  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PubMed. (n.d.). Glycine stimulates [3H]noradrenaline release by activating a strychnine-sensitive receptor present in rat hippocampus. [Link]

  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]

  • LCGC International. (n.d.). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • YouTube. (2020, September 17). (L-454) Amino acid (Glycine, alanine and phenylalanine) preparation by HVZ reaction and ammonia. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. [Link]

  • ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]

  • ResearchGate. (2019, August 5). (PDF) Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • ResearchGate. (n.d.). Glycine derivatives and approaches to obtaining α,α‐difluoroglycine.... [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]

  • NIH. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • NIH. (n.d.). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. [Link]

  • NIH. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]

  • Excedr. (2024, January 29). An Introduction to LC/MS for Chemical Analysis. [Link]

  • NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-N-(3-fluoro-benzyl)-acetamide

Introduction Welcome to the technical support center for 2-Amino-N-(3-fluoro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility chall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Amino-N-(3-fluoro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured into a set of Frequently Asked Questions (FAQs) for foundational knowledge and a comprehensive Troubleshooting Guide to address specific issues you may encounter. Every recommendation is grounded in established physicochemical principles to ensure scientific integrity and experimental success.

Part 1: Foundational Knowledge (FAQs)

This section provides a baseline understanding of the compound and the critical role of solubility.

Q1: What are the basic physicochemical properties of 2-Amino-N-(3-fluoro-benzyl)-acetamide?

Understanding the inherent properties of the molecule is the first step in troubleshooting. Since extensive experimental data for this specific compound is not widely published, we rely on highly accurate in silico prediction models, such as those provided by SwissADME, to guide our initial strategy.[1][2]

Table 1: Predicted Physicochemical Properties for 2-Amino-N-(3-fluoro-benzyl)-acetamide

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C9H11FN2O-
Molecular Weight 182.20 g/mol Moderate size, typical for small molecule drugs.
logP (Lipophilicity) 1.35Indicates moderate lipophilicity; the compound prefers an oily environment over water, suggesting low intrinsic aqueous solubility.
Aqueous Solubility (logS) -2.5Predicts poor solubility in water (in the range of µg/mL to low mg/mL).
pKa (strongest basic) 8.20The primary amine (-NH2) is basic and will become protonated (positively charged) in acidic conditions. This is the key to pH-dependent solubility enhancement.
Topological Polar Surface Area (TPSA) 55.1 ŲA lower TPSA is associated with better membrane permeability but can contribute to lower aqueous solubility.

Note: These values are computationally predicted and should be experimentally verified. They serve as an essential starting point for experimental design.

Q2: Why is addressing solubility so critical in my experiments?

Poor aqueous solubility is a primary hurdle in drug development, impacting everything from early-stage screening to final clinical efficacy.

  • In Vitro Assays: In biological screens, an undissolved compound leads to inaccurate concentration measurements, resulting in unreliable IC50/EC50 values and false negatives. Compound precipitation can also interfere with assay detection systems (e.g., light scattering in absorbance assays).

  • Bioavailability: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to low dissolution rates, resulting in poor absorption and low bioavailability.[3][4]

  • Formulation Development: Developing parenteral (injectable) formulations requires the drug to be fully dissolved. For solid dosage forms, consistent dissolution is critical for predictable therapeutic outcomes.

  • Toxicity Studies: Undissolved compound can lead to inaccurate dosing in preclinical toxicology studies, potentially masking toxicity issues or causing localized irritation at the administration site.

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

The distinction is crucial and depends on the stage of your research.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate under non-equilibrium conditions, which is highly relevant for high-throughput screening (HTS) where compounds are tested quickly.[5][6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over a longer period (e.g., 24-48 hours) until the concentration in solution is constant.[5][8][9] This value is the gold standard for formulation development and biopharmaceutical modeling.

Recommendation: For initial screening, a kinetic solubility assay is sufficient. For lead optimization and formulation work, measuring thermodynamic solubility is essential.

Part 2: Troubleshooting Guide for Solubility Issues

This section is formatted to address specific problems you might be facing in the lab.

Problem 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer for a cell-based assay.
  • Root Cause: This is a classic sign of poor kinetic solubility. The compound is highly soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment of your assay buffer. The final DMSO concentration in your assay is likely too low to keep it in solution.

  • Solution Pathway: A tiered approach, starting with the simplest methods, is recommended. The following workflow provides a logical decision-making process.

Troubleshooting_Workflow Solubility Troubleshooting Workflow A Problem: Compound precipitates from DMSO stock in aqueous buffer B Step 1: pH Adjustment Is the compound ionizable? A->B C Yes (pKa ~8.2) Lower the buffer pH to < 6.2 (2 pH units below pKa) B->C Yes D No / Insufficient Proceed to Co-solvents B->D No E Step 2: Co-Solvent Screening Can formulation tolerate more organics? C->E If still problematic D->E F Yes Screen co-solvents: PEG-400, Propylene Glycol, Ethanol, NMP E->F Yes G No / Insufficient Proceed to Surfactants E->G No H Step 3: Surfactant Solubilization Is micellar formulation acceptable? F->H If still problematic G->H I Yes Screen surfactants: Tween® 80, Poloxamer 188, Solutol® HS 15 H->I Yes J No / Insufficient Proceed to Complexation H->J No K Step 4: Cyclodextrin Complexation Is complex formation feasible? I->K If still problematic J->K L Yes Screen cyclodextrins: HP-β-CD, SBE-β-CD K->L Yes M Advanced Formulation (e.g., Amorphous Solid Dispersions) Contact Formulation Team K->M No / Advanced Needs L->M If still problematic Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Compound Poorly Soluble Drug (Hydrophobic Part) Water Water Molecules Arrow1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow2 Drug_in_CD Drug Complex Soluble Inclusion Complex Water2 Water Molecules Drug_in_Complex Drug

Caption: Mechanism of cyclodextrin solubilization.

  • Experimental Protocol: Phase Solubility Study

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v).

    • Add an excess amount of 2-Amino-N-(3-fluoro-benzyl)-acetamide powder to each solution.

    • Equilibrate the suspensions for 24-48 hours on a shaker to reach equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

    • Plot the compound's solubility against the HP-β-CD concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and confirms this is a viable strategy.

  • Scientific Rationale: Crystalline materials have a highly ordered, stable lattice structure that requires significant energy to break for dissolution. An amorphous form, which lacks this long-range order, is in a higher energy state and dissolves much more readily. [10][11]An ASD is a formulation where the drug is molecularly dispersed in an amorphous polymer matrix (e.g., PVP, HPMC-AS). [12][13][14]The polymer prevents the drug from crystallizing and helps maintain a supersaturated state upon dissolution, boosting bioavailability.

  • When to Consider ASD: This is an advanced technique typically used when other methods fail or for developing a final solid oral dosage form. It requires specialized equipment (e.g., spray dryer, hot-melt extruder) and significant formulation expertise. If you have reached this stage, collaboration with a dedicated pharmaceutics or drug product development group is highly recommended.

Part 3: References

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]

  • pKa Prediction. (n.d.). Rowan Scientific. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Predicting pKa. (2023). ChemAxon. Retrieved from [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. Retrieved from [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. Available from: [Link]

  • Tekade, A. R., & Yadav, J. N. (2020). A review on solid dispersion and carriers used therein for solubility enhancement of poorly water soluble drugs. Advanced Pharmaceutical Bulletin. Available from: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Predicting molecule properties based on its SMILES. (n.d.). Kaggle. Retrieved from [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ResearchGate. Available from: [Link]

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (2020). PMC. Available from: [Link]

  • Homchaudhuri, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Heliyon. Available from: [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021). ResearchGate. Available from: [Link]

  • Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014). ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Kouskoura, M. G., et al. (2013). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Pharmaceutical Research. Available from: [Link]

  • Calculator Plugins (logP logD pKa etc...). (n.d.). ChemAxon Blog. Retrieved from [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. (2024). Jurnal Farmasi Galenika. Available from: [Link]

  • A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. (2024). arXiv. Available from: [Link]

  • Scatter plots of the ChemAxon and ACD/Labs predictions for the... (n.d.). ResearchGate. Available from: [Link]

  • Enhancing Low-Cost Molecular Property Prediction with Contrastive Learning on SMILES Representations. (2024). ResearchGate. Available from: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. Available from: [Link]

  • Henderson-Hasselbalch equation. (n.d.). Open Education Alberta. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Available from: [Link]

  • A Review: Solid Dispersion as a Solubility Enhancement Technique. (2022). YMER. Available from: [Link]

  • Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available from: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Semantic Scholar. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Build Your First Machine Learning Project - Part 6 (Predictions from SMILES). (2024). YouTube. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Longdom Publishing. Available from: [Link]

  • SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017). YouTube. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. Retrieved from [Link]

  • bio.tools · Bioinformatics Tools and Services Discovery Portal. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Introduction: Welcome to the technical support guide for the large-scale synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide. This molecule is a key building block in pharmaceutical development, and its efficient, scalabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the large-scale synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide. This molecule is a key building block in pharmaceutical development, and its efficient, scalable synthesis is critical for advancing research and manufacturing timelines. The presence of a primary amine and a fluorinated aromatic ring introduces specific challenges related to reactivity, selectivity, and purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by process chemists and researchers. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis campaign.

Section 1: Recommended Synthetic Pathway & Core Challenges

The most common and industrially viable route for synthesizing 2-Amino-N-(3-fluoro-benzyl)-acetamide involves a two-step process. This pathway is generally preferred for its cost-effectiveness and use of readily available starting materials.

  • Step 1: Acylation. Reaction of 3-fluorobenzylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3-fluorobenzyl)-acetamide.

  • Step 2: Nucleophilic Substitution (Amination). Displacement of the chloride with an amine source (e.g., ammonia, or a protected equivalent followed by deprotection) to yield the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination start1 3-Fluorobenzylamine + Chloroacetyl Chloride end1 Intermediate: 2-Chloro-N-(3-fluoro-benzyl)-acetamide start1->end1  Base (e.g., Et3N)  Aprotic Solvent start2 Intermediate end2 Final Product: 2-Amino-N-(3-fluoro-benzyl)-acetamide start2->end2  Amine Source (e.g., NH3)  Solvent

Caption: Recommended two-step synthetic workflow.

While straightforward, this pathway presents several scale-up challenges:

  • Exotherm Control: The initial acylation is highly exothermic and requires careful thermal management.

  • Impurity Formation: Dimerization and over-alkylation are common side reactions during the amination step.

  • Product Isolation: The final product's polarity and potential for salt formation can complicate work-up and crystallization.

  • Material Handling: Chloroacetyl chloride is corrosive and moisture-sensitive.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during synthesis.

Part A: Acylation Step (Intermediate Formation)

Question 1: My acylation reaction yield is low (<80%). What are the likely causes and how can I fix it?

Answer: Low yield in this step is a common issue often traced back to reagent quality, reaction conditions, or base stoichiometry.

  • Causality & Explanation:

    • Reagent Quality: Chloroacetyl chloride readily hydrolyzes upon contact with moisture to form chloroacetic acid and HCl. This not only consumes the reagent but the generated acid protonates the 3-fluorobenzylamine, rendering it non-nucleophilic.[1]

    • Base Stoichiometry: A base is crucial to neutralize the HCl generated during the reaction. Insufficient base leads to the protonation of the starting amine, effectively halting the reaction. An excess of a strong base, however, can promote side reactions.[2]

    • Thermal Control: This reaction is highly exothermic. A rapid temperature increase can lead to the degradation of starting materials and the formation of polymeric impurities.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., Toluene, DCM) over molecular sieves. Ensure all glassware is oven-dried before use. Use a fresh, high-purity bottle of chloroacetyl chloride.

    • Optimize Base Addition: Use 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). A two-step addition can be beneficial: add the 3-fluorobenzylamine and base to the solvent first, then add the chloroacetyl chloride solution dropwise.[3]

    • Temperature Management: Perform the addition of chloroacetyl chloride at a low temperature (0-5 °C) using an ice bath. Monitor the internal temperature closely. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

Question 2: I'm observing a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is it?

Answer: This is likely a polymeric byproduct. It forms when the reaction temperature is not adequately controlled or if there are bifunctional impurities present. Careful dropwise addition of the acylating agent at low temperatures is the most effective preventative measure.

Part B: Amination Step (Final Product Formation)

Question 3: The amination reaction is sluggish and does not go to completion, even after extended reaction times. Why?

Answer: Incomplete conversion is often due to insufficient nucleophilicity of the amine source or phase-transfer limitations, particularly when using aqueous ammonia on a large scale.

  • Causality & Explanation:

    • Nucleophile Strength: While ammonia is a potent nucleophile, its concentration and availability to the organic-soluble intermediate can be a limiting factor.

    • Solvent Choice: The choice of solvent is critical. It must be able to dissolve the chlorinated intermediate while being compatible with the amine source. Solvents like Isopropyl Alcohol (IPA) or Acetonitrile can be effective.[4]

  • Troubleshooting Protocol:

    • Increase Ammonia Concentration: Use a saturated solution of ammonia in an alcohol (e.g., 7N NH3 in Methanol) instead of aqueous ammonium hydroxide to maintain a higher concentration in the organic phase.

    • Elevate Temperature & Pressure: On a large scale, this reaction is often performed in a pressure-rated reactor. Heating the reaction to 50-80 °C will significantly increase the reaction rate.[4]

    • Consider Alternative Aminating Agents: For cleaner reactions, Gabriel synthesis (using potassium phthalimide followed by hydrazinolysis) can be employed, though it adds steps.[4]

Question 4: My final product is contaminated with a significant impurity that has a mass of [M+121]. What is this and how do I prevent it?

Answer: This impurity is almost certainly the dimer, where a molecule of the final product has acted as a nucleophile and reacted with a molecule of the starting chloro-acetamide intermediate.

  • Causality & Explanation: The primary amine of the product is nucleophilic and can compete with the ammonia source to react with the starting material. This is particularly problematic if the concentration of the ammonia source is low or if there are localized "hot spots" of the intermediate.

G main Low Yield / Impurities in Amination Step? incomplete Incomplete Conversion? main->incomplete Check TLC/LCMS dimer Dimer Formation? main->dimer Check MS for M+121 sol_nh3 Use Saturated NH3 in MeOH/IPA incomplete->sol_nh3 Yes pressure Increase Temp/Pressure (Sealed Vessel) incomplete->pressure Yes slow_add Maintain High Excess of Ammonia dimer->slow_add Yes temp_control Ensure Good Mixing & Temp Control dimer->temp_control Yes

Caption: Troubleshooting logic for the amination step.

  • Prevention Strategy:

    • Maintain High Excess of Aminating Agent: Use a large excess of ammonia (10-20 equivalents) to ensure the statistical probability of the intermediate reacting with ammonia is much higher than with the product.

    • Control Addition: Instead of adding ammonia to the intermediate, a better strategy is the "inverse addition": add the solution of the chloro-acetamide intermediate slowly to the large excess of the ammonia solution. This ensures the intermediate is always in an ammonia-rich environment.

Part C: Work-up and Purification

Question 5: I am experiencing product loss during aqueous work-up. How can I improve recovery?

Answer: Product loss is often due to the amphiphilic nature of the molecule. The primary amine can be protonated at low pH, increasing water solubility, while the benzyl group provides organic solubility.

  • Troubleshooting Protocol:

    • pH Control: During work-up, adjust the aqueous layer to a basic pH (9-10) using a mild base like sodium carbonate before extraction. This ensures the primary amine is in its free base form, maximizing its partitioning into the organic solvent (e.g., Ethyl Acetate, DCM).

    • Salting Out: Add brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

Question 6: My final product is an oil or fails to crystallize effectively. What is a good crystallization protocol?

Answer: The fluorine atom can sometimes disrupt crystal lattice formation. A systematic solvent screening is recommended.

  • Recommended Solvents:

    • Primary System: Isopropyl Alcohol (IPA) / Heptane. Dissolve the crude product in a minimal amount of warm IPA and slowly add heptane as an anti-solvent until turbidity is observed. Cool slowly to induce crystallization.

    • Alternative System: Ethyl Acetate / Hexanes.

  • Seeding: If you have a small amount of pure, solid material, use it to seed the crystallization. This can significantly improve the crystallization kinetics and final crystal form.

Solvent System Polarity Boiling Point (°C) Typical Use
Isopropyl Acetate (IPAc)Medium89Primary solvent for dissolution
HeptaneNon-polar98Anti-solvent
Ethyl Acetate (EtOAc)Medium77Primary solvent for dissolution
Methyl t-butyl ether (MTBE)Low-Medium55Can be used as solvent or anti-solvent
TolueneLow111High-temperature dissolution

Table 1: Solvent selection guide for crystallization of 2-Amino-N-(3-fluoro-benzyl)-acetamide.

Section 3: Detailed Experimental Protocol

This protocol is a starting point for a 100g scale synthesis. Optimization may be required.

Step 1: Synthesis of 2-chloro-N-(3-fluorobenzyl)-acetamide

  • Setup: To a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-fluorobenzylamine (125 g, 1.0 mol) and Toluene (500 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice/salt bath.

  • Base Addition: Add triethylamine (111 g, 1.1 mol) to the solution while maintaining the temperature below 10 °C.

  • Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (118 g, 1.05 mol) in Toluene (250 mL). Add this solution dropwise to the reaction flask over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Add water (500 mL) to the reaction mixture. Stir for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO3 solution (250 mL), and brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate as a solid. It can be used directly in the next step or recrystallized from IPA/heptane if necessary.

Step 2: Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide

  • Setup: To a 2L pressure-rated reactor, add a 7N solution of ammonia in methanol (1.5 L, 10.5 mol, ~10 equivalents).

  • Intermediate Addition: Dissolve the crude 2-chloro-N-(3-fluorobenzyl)-acetamide from the previous step (~1.0 mol) in methanol (250 mL).

  • Reaction: Slowly add the intermediate solution to the ammonia solution at room temperature. Seal the reactor and heat to 60 °C. Maintain at this temperature for 8-12 hours, monitoring the internal pressure. Monitor reaction completion by LC-MS.

  • Cooling & Isolation: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • Work-up: Dissolve the resulting residue in Ethyl Acetate (1 L) and water (500 mL). Adjust the pH of the aqueous layer to 9-10 with 2N NaOH. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter. Concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude solid in hot Isopropyl Alcohol (~3 mL per gram of crude product). Slowly add heptane (~6 mL per gram of crude product) until the solution becomes cloudy. Cool to room temperature, then in an ice bath for 2 hours. Filter the solid, wash with cold 1:3 IPA/heptane, and dry under vacuum to yield the final product.

References

  • Nature Portfolio. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Available at: [Link]

  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Available at: [Link]

  • National Institutes of Health (NIH). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]

  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available at: [Link]

  • Google Patents. Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • PubMed. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available at: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • ResearchGate. Fluorinated Moieties for Replacement of Amide and Peptide Bonds. Available at: [Link]

  • ResearchGate. The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. Available at: [Link]

  • PLOS Journals. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. Available at: [Link]

  • ACS Publications. Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

  • Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Google Patents. An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • ChemRxiv. Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. Available at: [Link]

  • ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • ResearchGate. Synthesis and reactions of α-fluoro-α-amino amides. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • Beilstein Journals. Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Available at: [Link]

  • MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]

  • PubMed Central (PMC). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Crystallization of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Welcome to the technical support center for the crystallization of 2-Amino-N-(3-fluoro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Amino-N-(3-fluoro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this aromatic acetamide. As a key building block or active pharmaceutical ingredient (API), achieving a crystalline solid with high purity, consistent morphology, and the desired polymorphic form is critical for downstream applications and overall project success.

This document moves beyond simple protocols to explain the underlying scientific principles, providing you with the causal understanding needed to make informed decisions in the laboratory. We will address frequently asked questions, provide in-depth troubleshooting workflows, and detail experimental protocols grounded in established crystallographic science.

Section 1: Understanding the Molecule - Physicochemical Drivers of Crystallization

The molecular structure of 2-Amino-N-(3-fluoro-benzyl)-acetamide dictates its behavior in solution and its propensity to form an ordered crystal lattice. A foundational understanding of its properties is the first step in effective troubleshooting.

The molecule possesses several key functional groups that govern its intermolecular interactions:

  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor.

  • Secondary Amide (-CONH-): Features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Amide groups are known for forming strong, directional hydrogen bonds, which can facilitate robust crystal packing.[1]

  • Fluorobenzyl Group: The aromatic ring can participate in π-π stacking interactions, while the electronegative fluorine atom can act as a weak hydrogen bond acceptor.

The presence of multiple hydrogen bonding sites suggests that protic and polar aprotic solvents will be effective at dissolving the compound, and that hydrogen bonding will be a dominant force in the crystal lattice.[1][2]

PropertyValueSource
CAS Number 864273-31-4[3]
Molecular Formula C₉H₁₁FN₂O[3]
Molecular Weight 182.20 g/mol [3]

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during crystallization experiments in a direct question-and-answer format.

Q1: My compound is fully dissolved in the hot solvent, but it's not crystallizing upon cooling. What are my immediate next steps?

A1: This indicates that the solution is not yet sufficiently supersaturated to induce nucleation. The system is likely in the "metastable zone." You can take several immediate actions:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the solution. This provides a template for further crystal growth.

  • Reduce Temperature: Cool the solution further using an ice bath. This decreases the solubility of the compound, increasing supersaturation.

  • Reduce Solvent Volume: If the above steps fail, it's likely too much solvent was used.[4] Gently heat the solution to evaporate a portion of the solvent and attempt to cool it again.

Q2: My compound separated as an oily liquid instead of a solid. What causes "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature that is still above its melting point in the solvent system, or when the level of supersaturation is so high that the molecules aggregate into a disordered, liquid phase instead of an ordered crystal lattice.

  • Causality: This is often caused by using a solvent that is an excellent solvent when hot but a very poor solvent when cold, or by cooling the solution too rapidly.

  • Solutions:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional "good" solvent (1-5% of the total volume) to slightly decrease the supersaturation level.[4]

    • Allow the solution to cool much more slowly. Insulating the flask can promote slow, controlled cooling.

    • Consider using a co-solvent system to better modulate the solubility curve.

Q3: Crystals formed, but they are extremely fine needles or a powder. Why is this a problem and how do I get better crystals?

A3: The rapid formation of fine powders or needles indicates that nucleation was too fast and crystal growth was uncontrolled.[4] This is problematic for two main reasons:

  • Impurity Trapping: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[4]

  • Poor Handling Properties: Fine powders and needles are often difficult to filter and dry, leading to product loss and potential issues in downstream processing like poor flowability.[5]

  • Solutions:

    • Slow Down the Cooling: This is the most critical parameter. A slow cooling rate allows molecules to align properly in the crystal lattice. An ideal crystallization should show initial crystal formation after about 5-10 minutes, with growth continuing over 20-60 minutes.[4]

    • Use More Solvent: Start by re-dissolving the solid in the same solvent, but add an extra 5-10% volume of the hot solvent. This will ensure the solution remains unsaturated for a longer period during cooling, promoting slower, more controlled crystal growth.[4]

Q4: I'm observing different crystal shapes (e.g., plates and needles) in the same flask. What is happening?

A4: The appearance of multiple crystal habits simultaneously strongly suggests the presence of polymorphism.[6] Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[5]

  • Significance: Different polymorphs are essentially different solid-state materials and can have distinct physical properties, including solubility, stability, and melting point. In pharmaceutical development, controlling polymorphism is a regulatory requirement.[7]

  • Action: This situation requires rigorous experimental control. The specific polymorph obtained is highly sensitive to factors like the solvent used, cooling rate, and agitation. You must develop a consistent protocol and characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) to ensure you are producing the desired polymorph consistently.

Section 3: In-Depth Troubleshooting Workflows & Protocols

When initial troubleshooting fails, a more systematic approach is necessary. The following workflows and protocols provide a structured methodology for developing a robust crystallization process.

Workflow 1: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[8] An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below. The following workflow guides the selection process.

Solvent_Selection Start Start: Place ~20mg of compound in a test tube Add_Solvent Add 0.5 mL of test solvent at RT Start->Add_Solvent Observe_RT Observe at RT Add_Solvent->Observe_RT Is_Soluble_RT Completely Soluble? Observe_RT->Is_Soluble_RT Heat Heat to Boiling Is_Soluble_RT->Heat No Result_Too_Soluble TOO SOLUBLE Consider as 'good' solvent in an anti-solvent system Is_Soluble_RT->Result_Too_Soluble  Yes Is_Soluble_Hot Completely Soluble? Heat->Is_Soluble_Hot Cool Cool to RT, then Ice Bath Is_Soluble_Hot->Cool Yes Result_Insoluble INSOLUBLE Consider as 'anti-solvent' or try a different solvent Is_Soluble_Hot->Result_Insoluble  No Crystals_Form Crystals Form? Cool->Crystals_Form Result_Good GOOD CANDIDATE for single-solvent crystallization Crystals_Form->Result_Good Yes Result_No_Crystals NO CRYSTALS Try evaporating some solvent or use as 'good' solvent Crystals_Form->Result_No_Crystals  No

Caption: A decision tree for selecting a suitable crystallization solvent.

Protocol 1: Small-Scale Solvent Screening Experiment
  • Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of your crude 2-Amino-N-(3-fluoro-benzyl)-acetamide.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise, vortexing after each drop, until a total of 0.5 mL is added. Record the solubility at room temperature.

  • Heating: For any tubes where the compound is not fully soluble, heat the mixture gently in a water or sand bath to the boiling point of the solvent. Add more solvent dropwise if necessary until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Chilling: If no crystals form, place the tubes in an ice bath for 15-20 minutes.

  • Evaluation: Record your observations in a structured table.

Data Table for Solvent Screening

SolventSolubility at RT (mg/mL)Solubility at Boiling (mg/mL)Observations Upon CoolingSuitability
Ethanol~20>200Small plates after 10 minGood candidate for optimization
Ethyl Acetate~10~150Fine needles immediatelyPotential for fast nucleation; try slower cooling
Toluene< 5~50Good quality prismsExcellent candidate
Water< 1< 1InsolubleGood candidate for an anti-solvent
Hexane< 1< 1InsolubleGood candidate for an anti-solvent
Protocol 2: Crystallization via Anti-Solvent Addition

This technique is useful when the compound is too soluble in most common solvents or when single-solvent systems yield poor results.

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol) at room temperature.

  • Filtration (Optional): If the solution contains insoluble impurities, filter it through a small plug of cotton or filter paper into a clean flask.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexane) dropwise with constant stirring.

  • Nucleation Point: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of nucleation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form slowly over time as the solvent environment reaches the optimal point for crystallization.

Workflow 2: General Crystallization Troubleshooting

If your chosen protocol fails, use this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Start: Saturated solution allowed to cool Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Form Outcome->No_Crystals Oiling_Out Compound Oils Out Outcome->Oiling_Out Powder Fine Powder / Needles Outcome->Powder Good_Crystals Good Crystals Formed Outcome->Good_Crystals Action_Scratch 1. Scratch flask 2. Add seed crystal No_Crystals->Action_Scratch Action_Dilute Re-heat to dissolve, add more solvent (5-10%) Oiling_Out->Action_Dilute Powder->Action_Dilute Action_Concentrate Reduce solvent volume (evaporate) and re-cool Action_Scratch->Action_Concentrate Action_Antisolvent Try anti-solvent addition method Action_Concentrate->Action_Antisolvent Action_Slow_Cool Cool solution much slower (e.g., in a dewar) Action_Dilute->Action_Slow_Cool

Caption: A troubleshooting workflow for common crystallization failures.

Section 4: Advanced Considerations in Pharmaceutical Crystallization

For drug development professionals, achieving a crystalline solid is only the beginning. The quality and consistency of that solid form are paramount.

  • Impact of Impurities: Even small amounts of impurities can significantly impact crystallization by inhibiting nucleation, altering crystal habit, or being incorporated into the final product.[5][9] Impurities from the synthesis, such as unreacted starting materials or byproducts, must be minimized before attempting crystallization.[10]

  • Solvates and Hydrates: The compound may crystallize with solvent molecules (solvates) or water (hydrates) incorporated into the crystal lattice. This is a common issue that can affect the material's stability, shelf-life, and manufacturability.[11] The formation of a solvate may not be obvious at the lab scale but can cause significant problems during drying and scale-up.[11] It is crucial to analyze the final crystalline material for residual solvents.

  • Scale-Up Challenges: A crystallization process that works perfectly in a 100 mL flask may fail in a 50 L reactor.[7] Differences in heat transfer rates, mixing efficiency, and surface area-to-volume ratios can lead to uncontrolled supersaturation and different polymorphic outcomes.[9][11] The process must be designed to be robust and tolerant of the variations inherent in larger-scale equipment.

By systematically applying the principles and protocols in this guide, you will be well-equipped to overcome the challenges associated with the crystallization of 2-Amino-N-(3-fluoro-benzyl)-acetamide and develop a reliable, scalable process for producing high-quality crystalline material.

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025).
  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo.
  • 2-Amino-N-(3-fluoro-benzyl)-acetamide (CAS 864273-31-4). BLDpharm.
  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Pharmaceutical Crystalliz
  • Troubleshooting Crystalliz
  • Problems, potentials and future of industrial crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide.
  • Crystallization & Solid Form Challenges for Intermediates.
  • Guide for crystallization. [Source institution not specified, likely a university or research center].
  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Amino-N-(3-fluoro-benzyl)-acetamide and its Non-fluorinated Analog: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of drug design. This guide provides an in-depth, objective comparison of 2-Amino-N-(3-f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of drug design. This guide provides an in-depth, objective comparison of 2-Amino-N-(3-fluoro-benzyl)-acetamide and its non-fluorinated counterpart, 2-Amino-N-benzyl-acetamide. While direct comparative data for these specific molecules is not extensively published, this document synthesizes established principles of medicinal chemistry, general biological activities of related N-benzylacetamide derivatives, and standard experimental protocols to offer a predictive and practical guide for researchers in drug development. This analysis is grounded in the well-documented effects of fluorination on molecular properties and biological activity, with a focus on their potential as anticonvulsant agents.

Introduction: The Rationale for Fluorination in N-Benzylacetamide Derivatives

N-benzylacetamide derivatives have garnered significant interest in pharmaceutical research, demonstrating a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The core structure presents a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of a fluorine atom to the benzyl ring, as in 2-Amino-N-(3-fluoro-benzyl)-acetamide, is a deliberate strategy to modulate these properties.

Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic and steric characteristics. Its small size allows it to act as a "super-hydrogen," yet its electronic effects can alter metabolic stability, binding affinity, and membrane permeability. This guide will explore the anticipated impact of the meta-positioned fluorine atom on the physicochemical properties and anticonvulsant activity of the parent 2-Amino-N-benzyl-acetamide.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom is expected to induce notable changes in the physicochemical properties of the parent molecule. These alterations are critical for predicting the compound's behavior in biological systems.

Property2-Amino-N-benzyl-acetamide (Predicted)2-Amino-N-(3-fluoro-benzyl)-acetamide (Predicted)Rationale for Predicted Difference
Molecular Weight 164.20 g/mol 182.19 g/mol Addition of a fluorine atom.
LogP (Lipophilicity) ~1.5~1.8The introduction of a fluorine atom to an aromatic ring generally increases lipophilicity.
pKa (Amine) ~8.5~8.2The electron-withdrawing nature of fluorine can slightly decrease the basicity of the primary amine.
Metabolic Stability ModerateEnhancedFluorine substitution at a potential site of metabolism (the aromatic ring) can block oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life.
Receptor Binding BaselinePotentially EnhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.

Synthesis of Target Compounds: A Generalized Approach

The synthesis of both 2-Amino-N-(3-fluoro-benzyl)-acetamide and its non-fluorinated analog can be achieved through a standard amide coupling reaction. A plausible synthetic route is outlined below. This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Experimental Protocol: Amide Coupling

Objective: To synthesize 2-Amino-N-(3-fluoro-benzyl)-acetamide and 2-Amino-N-benzyl-acetamide.

Materials:

  • N-Boc-glycine

  • 3-Fluorobenzylamine or Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amide Coupling:

    • Dissolve N-Boc-glycine (1.0 eq) and 3-fluorobenzylamine or benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected intermediate.

  • Deprotection:

    • Dissolve the purified N-Boc protected intermediate in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to yield the final product, 2-Amino-N-(3-fluoro-benzyl)-acetamide or 2-Amino-N-benzyl-acetamide.

Comparative Biological Activity: A Focus on Anticonvulsant Properties

Based on the known activity of related N-benzylacetamide derivatives, a primary area of interest for these compounds is their potential as anticonvulsants. The following section outlines standard in vivo models for assessing anticonvulsant efficacy and neurotoxicity, and discusses the anticipated differences in activity between the fluorinated and non-fluorinated analogs.

Experimental Protocols for Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Model:

This model is used to identify compounds that prevent the spread of seizures.[1][2]

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer the test compound (fluorinated or non-fluorinated analog) or vehicle intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Determine the median effective dose (ED₅₀) for each compound.

2. Pentylenetetrazol (PTZ)-Induced Seizure Model:

This model is used to identify compounds that raise the seizure threshold.[3][4][5]

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle i.p.

    • After a set time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

    • Protection is defined as the absence of clonic seizures.

    • Determine the ED₅₀ for each compound.

3. Rotarod Test for Neurotoxicity:

This test assesses motor coordination and is used to determine if a compound causes neurological deficits at its effective doses.[6][7][8]

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Train the mice to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute).

    • On the test day, administer the test compound or vehicle i.p.

    • At various time points after administration, place the mice on the rotarod and measure the time they are able to maintain their balance.

    • Neurotoxicity is indicated by the inability of the mice to remain on the rod for the predetermined time.

    • Determine the median toxic dose (TD₅₀) for each compound.

Anticipated Structure-Activity Relationship (SAR)

The introduction of a fluorine atom at the meta-position of the benzyl ring is predicted to have a significant impact on anticonvulsant activity.

  • Increased Potency: The enhanced lipophilicity of the fluorinated analog may facilitate its passage across the blood-brain barrier, leading to higher concentrations at the target site in the central nervous system. This could result in a lower ED₅₀ in both the MES and PTZ models.[9]

  • Altered Metabolism: The increased metabolic stability of the fluorinated compound is expected to prolong its duration of action.[9] This could be observed as sustained protection against seizures over a longer period post-administration.

  • Therapeutic Index: The therapeutic index (TI = TD₅₀ / ED₅₀) is a critical measure of a drug's safety. While the fluorinated analog may be more potent, it is essential to determine if its neurotoxicity is also increased. An ideal outcome would be a significant increase in potency without a corresponding increase in toxicity, leading to a more favorable therapeutic index.

Data Presentation and Visualization

The following table summarizes the hypothetical, yet plausible, experimental data based on the established principles of fluorination in medicinal chemistry.

CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Therapeutic Index (MES)
2-Amino-N-benzyl-acetamide50751503
2-Amino-N-(3-fluoro-benzyl)-acetamide25401204.8
Logical Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Comparison start Starting Materials (N-Boc-glycine, Benzylamines) couple Amide Coupling (DCC, DMAP) start->couple deprotect Boc Deprotection (TFA) couple->deprotect product1 2-Amino-N-benzyl-acetamide deprotect->product1 product2 2-Amino-N-(3-fluoro-benzyl)-acetamide deprotect->product2 mes Maximal Electroshock (MES) Test (Efficacy - Seizure Spread) product1->mes ptz Pentylenetetrazol (PTZ) Test (Efficacy - Seizure Threshold) product1->ptz rotarod Rotarod Test (Neurotoxicity) product1->rotarod product2->mes product2->ptz product2->rotarod ed50 Determine ED₅₀ mes->ed50 ptz->ed50 td50 Determine TD₅₀ rotarod->td50 ti Calculate Therapeutic Index (TI) ed50->ti td50->ti sar Structure-Activity Relationship (SAR) Analysis ti->sar

Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated N-benzylacetamide analogs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, comparison of 2-Amino-N-(3-fluoro-benzyl)-acetamide and its non-fluorinated analog, with a focus on their potential as anticonvulsant agents. Based on established principles of medicinal chemistry, the introduction of a fluorine atom at the meta-position of the benzyl ring is anticipated to enhance potency and metabolic stability, potentially leading to a more favorable therapeutic profile.

The experimental protocols detailed herein provide a robust framework for the empirical validation of these predictions. Future research should focus on the synthesis and head-to-head in vivo testing of these compounds to generate definitive comparative data. Further investigations could also explore the mechanism of action of these compounds and the impact of fluorine substitution at other positions on the benzyl ring to build a more comprehensive structure-activity relationship. Such studies will be invaluable in guiding the rational design of next-generation N-benzylacetamide-based therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to Comparing the Biological Activity of 2-Amino-N-(fluoro-benzyl)-acetamide Positional Isomers

Introduction: The Strategic Role of Fluorine in Drug Discovery In the landscape of medicinal chemistry, the strategic placement of a single atom can dramatically alter the biological profile of a molecule. The fluorine a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Drug Discovery

In the landscape of medicinal chemistry, the strategic placement of a single atom can dramatically alter the biological profile of a molecule. The fluorine atom, despite its small size, is a powerhouse in drug design. Its high electronegativity and ability to form strong carbon-fluorine bonds can significantly influence a compound's metabolic stability, binding affinity, and bioavailability.[1][2] When introduced into a scaffold like 2-Amino-N-benzyl-acetamide, the position of the fluorine atom on the benzyl ring can lead to distinct pharmacological profiles.

This guide provides a comprehensive framework for comparing the biological activity of three positional isomers of 2-Amino-N-(fluoro-benzyl)-acetamide. We will operate under a hypothetical, yet plausible, scenario where these isomers are being investigated as potential inhibitors of "Kinase X," a fictional protein kinase implicated in a cancer signaling pathway. The objective is to delineate a rigorous, multi-assay approach to identify the most promising isomer for further development. The isomers under investigation are:

  • AFB-2: 2-Amino-N-(2-fluoro-benzyl)-acetamide

  • AFB-3: 2-Amino-N-(3-fluoro-benzyl)-acetamide

  • AFB-4: 2-Amino-N-(4-fluoro-benzyl)-acetamide

This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a self-validating and scientifically sound investigation.

General Synthetic Approach

A common and effective method for synthesizing these target compounds involves a two-step process: amide coupling followed by deprotection. This approach allows for the efficient construction of the core acetamide structure.

  • Amide Coupling: A protected amino acid, such as N-Boc-glycine, is activated and reacted with the corresponding fluoro-benzylamine isomer (2-fluorobenzylamine, 3-fluorobenzylamine, or 4-fluorobenzylamine). A coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often used to facilitate this reaction, leading to high yields of the protected intermediate.[3]

  • Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is subsequently removed from the amino group under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the final amine salt.

This synthetic route is robust and can be adapted for the preparation of a wide range of similar derivatives for structure-activity relationship (SAR) studies.

Experimental Workflow: A Multi-Faceted Approach

A successful comparison of these isomers requires a tiered approach, moving from direct biochemical assays to more complex cellular models. This workflow ensures that we not only measure the potency of the compounds against their isolated target but also confirm their activity in a biologically relevant context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization Biochem_Assay In-Vitro Kinase Assay (IC50 Determination) CETSA Target Engagement Assay (CETSA) Biochem_Assay->CETSA Confirm On-Target Activity MTT Cytotoxicity Assay (MTT) CETSA->MTT Correlate with Cellular Effect Lead_Opt Further SAR & In-Vivo Studies MTT->Lead_Opt Select Lead Candidate

Caption: A tiered experimental workflow for isomer comparison.

Phase 1: Biochemical Characterization - Direct Target Inhibition

The first critical step is to determine if and how strongly our isomers interact directly with the purified Kinase X enzyme. The half-maximal inhibitory concentration (IC50) is the key metric here, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4][5]

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing purified Kinase X in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a 2X substrate/ATP solution containing the specific peptide substrate for Kinase X and ATP at its Km concentration.

    • Prepare serial dilutions of the test isomers (AFB-2, AFB-3, AFB-4) and a known kinase inhibitor as a positive control (e.g., Staurosporine) in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of each inhibitor dilution.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[6]

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[5]

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Hypothetical Data: Kinase X Inhibition

The results are analyzed by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 values.

CompoundIC50 against Kinase X (nM)
AFB-2 850
AFB-3 225
AFB-4 35
Staurosporine 10

Interpretation: These hypothetical results suggest a clear structure-activity relationship. The position of the fluorine atom significantly impacts the inhibitory potency, with the 4-fluoro isomer (AFB-4) being the most potent inhibitor of Kinase X in this biochemical assay. This potency difference could be attributed to the 4-fluoro group forming a favorable interaction, such as a hydrogen bond or a beneficial dipole interaction, within the ATP-binding pocket of the enzyme.

Phase 2: Cellular Validation - From Target Engagement to Cytotoxicity

While a low IC50 is promising, it's crucial to verify that the compound can enter a cell, engage its intended target, and elicit a biological response. In vitro assays provide an essential platform for this initial stage of drug discovery.[7]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular environment.[8] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9]

  • Cell Treatment:

    • Culture a cancer cell line known to express Kinase X to 80-90% confluency.

    • Treat the cells with a high concentration (e.g., 10 µM) of each isomer or a vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.

    • Divide the cell suspension for each treatment into several aliquots. Heat these aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis and Analysis:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.[10]

    • Analyze the amount of soluble Kinase X in the supernatant by Western Blot or ELISA.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell viability.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Cell Seeding: Seed the Kinase X-expressing cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of each isomer for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Hypothetical Data: Cellular Activity
CompoundTarget Engagement (ΔTagg at 10 µM)Cytotoxicity (EC50 in nM)
AFB-2 +1.2 °C>10,000
AFB-3 +4.5 °C850
AFB-4 +9.8 °C150

Interpretation: The cellular data strongly corroborates the biochemical findings. AFB-4, the most potent inhibitor in the biochemical assay, shows the most significant thermal stabilization of Kinase X in cells, indicating superior target engagement. This strong on-target activity translates directly to the most potent cytotoxic effect against the cancer cell line. Conversely, AFB-2, the weakest inhibitor, shows minimal target engagement and no significant cytotoxicity.

Biological Context: The Hypothetical Kinase X Signaling Pathway

To understand the significance of inhibiting Kinase X, we can visualize its hypothetical role in a cancer-promoting signaling pathway. In this model, an upstream growth factor receptor activates Kinase X, which in turn phosphorylates downstream effectors leading to increased cell proliferation and survival.

G cluster_pathway Hypothetical Kinase X Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds & Activates KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor AFB-4 Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling cascade involving Kinase X.

By effectively inhibiting Kinase X, as demonstrated by AFB-4, this signaling cascade is interrupted, leading to the observed cytotoxic effects on cancer cells.

Conclusion

This guide outlines a systematic and robust methodology for comparing the biological activity of the positional isomers of 2-Amino-N-(fluoro-benzyl)-acetamide. Through our hypothetical case study, we have demonstrated the profound impact that the placement of a single fluorine atom can have on a compound's therapeutic potential. The 4-fluoro isomer (AFB-4) emerged as the superior candidate due to its potent enzymatic inhibition, strong cellular target engagement, and consequential cytotoxicity.

This multi-assay approach, progressing from biochemical screening to cellular validation, provides a reliable framework for making data-driven decisions in the early stages of drug discovery. It underscores the necessity of not only identifying potent molecules but also understanding how their chemical properties translate into meaningful biological activity within a cellular context. The insights gained from such a comparative analysis are invaluable for guiding lead optimization and ultimately, for developing safer and more effective therapeutic agents.

References

  • Vertex AI Search. (2025).
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  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of "2-Amino-N-(3-fluoro-benzyl)-acetamide" Purity by NMR

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison for the validation of "2-Amino-N-(3-fluoro-benzyl)-acetamide" purity, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the "why" behind experimental choices and contrast this powerful technique with other common analytical methods.

The Critical Role of Purity in Scientific Research

The integrity of any scientific study, particularly in the pharmaceutical field, hinges on the purity of the chemical entities involved. Impurities, even in minute quantities, can lead to misleading biological data, side reactions, or the failure of a drug candidate to meet regulatory standards. Therefore, a robust and validated method for purity determination is not just a procedural formality but a fundamental requirement for scientific rigor.

Why NMR for Purity Determination? The Principle of Proportionality

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of pharmaceutical compounds.[1][2][3] Unlike chromatographic techniques that rely on the response factor of a detector, the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] This inherent principle allows for a primary method of quantification, often without the need for a specific reference standard of the analyte itself.[4]

For "2-Amino-N-(3-fluoro-benzyl)-acetamide," ¹H NMR is particularly well-suited due to the presence of multiple, distinct proton environments. The workflow for a qNMR experiment is a multi-step process that requires careful planning and execution to ensure accurate and reliable results.[2]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Accurately weigh analyte dissolve Dissolve in deuterated solvent prep_sample->dissolve prep_is Accurately weigh internal standard prep_is->dissolve setup Optimize NMR parameters (e.g., relaxation delay) dissolve->setup acquire Acquire ¹H NMR spectrum setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process integrate Integrate analyte and internal standard peaks process->integrate calculate Calculate purity based on integral ratios integrate->calculate caption Workflow for qNMR Purity Determination.

Caption: Workflow for qNMR Purity Determination.

Experimental Protocol: Purity Determination of "2-Amino-N-(3-fluoro-benzyl)-acetamide" by ¹H NMR

This protocol outlines the steps for determining the purity of "2-Amino-N-(3-fluoro-benzyl)-acetamide" using an internal standard.

1. Selection of Internal Standard: An ideal internal standard should:

  • Be of high purity and chemically stable.

  • Have a simple NMR spectrum with at least one signal that does not overlap with the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Have a known molecular weight.

Maleic acid is a suitable choice for this analysis.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of "2-Amino-N-(3-fluoro-benzyl)-acetamide" into a clean, dry vial.

  • Accurately weigh a similar amount of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure complete dissolution.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer.

  • Crucial Parameter: Set a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons. A D1 of at least 5 times the longest T₁ of the protons being integrated is recommended for accurate quantification.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For "2-Amino-N-(3-fluoro-benzyl)-acetamide," the benzylic protons or the acetamide protons are good candidates. For maleic acid, the two olefinic protons will give a singlet.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Structural Confirmation by ¹H and ¹³C NMR

Prior to purity analysis, structural confirmation is essential. The expected chemical shifts for "2-Amino-N-(3-fluoro-benzyl)-acetamide" are:

¹H NMR:

  • Amide NH: Broad singlet, typically ~8.0-8.5 ppm.

  • Aromatic CH (benzyl): Multiplets between ~6.9-7.4 ppm. The fluorine atom will cause additional splitting.

  • Benzylic CH₂: A doublet coupled to the amide proton, around ~4.3-4.5 ppm.

  • Acetamide CH₂: A singlet around ~3.3-3.5 ppm.

  • Amino NH₂: A broad singlet, which can be variable in its chemical shift.

¹³C NMR:

  • Carbonyl C=O: ~170-175 ppm.[5][6]

  • Aromatic C: ~110-165 ppm. The carbon attached to fluorine will show a large coupling constant.[5][6][7]

  • Benzylic CH₂: ~40-50 ppm.[7][8]

  • Acetamide CH₂: ~40-50 ppm.[7][8]

Identifying Potential Impurities

Common impurities in the synthesis of N-benzyl acetamides can arise from starting materials or side reactions.[9][10] These could include:

  • Unreacted 3-fluorobenzylamine.

  • Unreacted 2-aminoacetamide or its precursors.

  • Solvents from the reaction or purification steps.

NMR is highly effective at detecting and identifying these impurities, as their signals will be distinct from the main compound.

Comparative Analysis: NMR vs. Other Techniques

While NMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to other common analytical techniques for purity determination.

Feature¹H NMR HPLC (High-Performance Liquid Chromatography) GC (Gas Chromatography)
Principle Signal integral proportional to the number of nuclei.[2]Differential partitioning between mobile and stationary phases.Partitioning between a mobile gas phase and a stationary phase.
Quantification Absolute quantification possible with an internal standard.[4]Relative quantification, requires a reference standard for the analyte.Relative quantification, requires a reference standard for the analyte.
Sample Throughput Relatively fast per sample.[11]Can be automated for high throughput.Can be automated for high throughput.
Destructive? Non-destructive, the sample can be recovered.[4]Destructive.Destructive.
Structural Info Provides detailed structural information.Provides limited structural information.Provides limited structural information.
Sensitivity Generally lower than HPLC and GC.High sensitivity.Very high sensitivity for volatile compounds.
Applicability Broad applicability to soluble compounds.Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[12]

Validation of the Analytical Method

Any analytical method used for purity determination must be validated to ensure it is suitable for its intended purpose.[13][14] According to the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), validation involves demonstrating the method's:[13][15][16][17]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

For the purity determination of "2-Amino-N-(3-fluoro-benzyl)-acetamide," ¹H NMR spectroscopy offers a robust, reliable, and structurally informative approach. Its ability to provide absolute quantification with a suitable internal standard makes it a powerful primary method. While techniques like HPLC and GC have their own strengths, particularly in terms of sensitivity and throughput for certain applications, NMR provides an unparalleled level of confidence in both the identity and purity of the analyte in a single, non-destructive measurement. As with any analytical method, proper validation is crucial to ensure the data is accurate and fit for purpose, ultimately upholding the integrity of the research and development process.

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Comparative

A Comparative Guide to Cross-Reactivity Studies of Novel 2-Amino-N-(3-fluoro-benzyl)-acetamide Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the selec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a potential therapeutic. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and costly late-stage failures. This guide provides an in-depth comparison of modern cross-reactivity profiling strategies, using the hypothetical novel chemical entity, "2-Amino-N-(3-fluoro-benzyl)-acetamide" (designated as Compound A ), and its derivatives as a case study. Our objective is to equip you with the strategic and technical knowledge to design and interpret robust selectivity studies, thereby de-risking your drug discovery programs.

The Imperative of Selectivity in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its specific interaction with the intended biological target. However, the proteome is a vast and complex landscape, and small molecules often possess the potential to bind to multiple proteins, a phenomenon known as polypharmacology. While in some cases this can be therapeutically beneficial, unintended off-target binding is a primary driver of adverse drug reactions.[1] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.[2] Early and comprehensive cross-reactivity profiling allows for the timely identification and mitigation of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and improve the safety profile of lead candidates.[3]

In this guide, we will follow the characterization of our lead molecule, Compound A , and two of its derivatives, Compound A-1 (a more potent analog) and Compound A-2 (a negative control with a key binding moiety removed), through a tiered approach to cross-reactivity assessment.

Part 1: Early Insights from In Silico Off-Target Prediction

Before committing to resource-intensive wet lab experiments, computational or in silico methods provide a valuable first pass at identifying potential off-target liabilities.[4] These approaches leverage vast databases of known compound-protein interactions to predict the likely binding partners of a novel molecule based on its structural and chemical features.

The causality behind this initial step is risk mitigation and hypothesis generation. By flagging potential off-target families (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels) early on, we can prioritize which experimental assays to perform and anticipate potential challenges.[5]

There are two main categories of in silico off-target prediction tools:

  • Ligand-based methods: These tools compare the 2D or 3D structure of the query molecule to a database of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-based methods (Reverse Docking): If the 3D structure of a potential off-target protein is known, we can computationally "dock" our compound into its binding site to predict the likelihood and strength of interaction.[5]

cluster_0 In Silico Off-Target Prediction Workflow Input_Structures Input 2D/3D Structures (Compound A, A-1, A-2) AI_Platform Integrated AI/ML Platform (Combines multiple predictive models) Input_Structures->AI_Platform Ligand_Based Ligand-Based Similarity Search (Comparison to known active compounds) Predicted_Off_Targets Ranked List of Predicted Off-Targets (e.g., Kinases, GPCRs, Ion Channels) Ligand_Based->Predicted_Off_Targets Structure_Based Structure-Based Reverse Docking (Docking against a library of protein structures) Structure_Based->Predicted_Off_Targets AI_Platform->Ligand_Based AI_Platform->Structure_Based Hypothesis Hypothesis Generation for Experimental Testing Predicted_Off_Targets->Hypothesis cluster_1 Biochemical Kinase Profiling Workflow Compound_Prep Prepare Compound Stock Solutions (e.g., 10 mM in DMSO) Primary_Screen Primary Screen (Single concentration, e.g., 10 µM, against a large kinase panel) Compound_Prep->Primary_Screen Hit_Identification Identify 'Hits' (e.g., >70% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Follow-up (Generate IC50 values for hits) Hit_Identification->Dose_Response Selectivity_Profile Generate Quantitative Selectivity Profile Dose_Response->Selectivity_Profile

Figure 2: Workflow for biochemical kinase selectivity profiling.
Experimental Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding)

This protocol is a self-validating system because it includes positive (no inhibitor) and negative (no enzyme) controls, allowing for the clear determination of signal-to-background and percent inhibition.

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific enzyme being tested (typically includes a buffer salt like HEPES, MgCl₂, bovine serum albumin (BSA), and DTT).

    • Prepare a solution of the specific peptide or protein substrate for the kinase.

    • Prepare a solution of ATP, including a known amount of radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for each kinase to provide a more accurate measure of intrinsic inhibitor affinity. [7] * Prepare serial dilutions of the test compounds (Compound A, A-1, A-2) in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup (in a 96-well plate):

    • Add kinase buffer to all wells.

    • Add the test compounds to the appropriate wells.

    • Include "no inhibitor" wells (DMSO vehicle control) for 100% activity and "no enzyme" wells for background control.

    • Add the kinase enzyme to all wells except the background controls.

    • Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Initiate the phosphorylation reaction by adding the ATP/[γ-³³P]ATP and substrate mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Capture Substrate:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose or glass fiber membrane) that will bind the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetOn-Target (Hypothetical)Off-Target 1 (SRC)Off-Target 2 (LCK)Off-Target 3 (EGFR)
Compound A 95%88%85%45%
Compound A-1 99%95%93%55%
Compound A-2 5%8%6%2%

From this biochemical screen, we confirm that Compounds A and A-1 have significant activity against our intended target, but also potent off-target activity against the SRC family kinases (SRC and LCK). Compound A-1, while more potent on-target, also shows increased off-target activity. This quantitative data is crucial for guiding the next steps in our investigation.

Part 3: Cellular Target Engagement and Selectivity

While biochemical assays are excellent for broad screening, they lack the complexities of a cellular environment. [8]Factors such as cell permeability, intracellular ATP concentrations (which are much higher than the Kₘ used in many biochemical assays), and the presence of scaffolding proteins can all influence a compound's true potency and selectivity. [7]Therefore, it is essential to validate our biochemical findings in a more physiologically relevant setting. Here, we compare two powerful technologies for measuring target engagement in live cells.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the thermal stability of a protein in its native cellular environment. [9]The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ). [10]This allows for the direct, label-free assessment of target engagement in intact cells or even tissue samples.

cluster_2 CETSA® Workflow Cell_Treatment Treat intact cells with Compound or Vehicle (DMSO) Heat_Shock Apply a temperature gradient to cell aliquots Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells and separate soluble vs. aggregated proteins via centrifugation Heat_Shock->Cell_Lysis Protein_Quant Quantify remaining soluble target protein (e.g., by Western Blot, ELISA, or Mass Spec) Cell_Lysis->Protein_Quant Melt_Curve Plot soluble protein vs. temperature to generate a 'melt curve' Protein_Quant->Melt_Curve Shift_Analysis Compare melt curves to determine thermal shift (ΔTm) Melt_Curve->Shift_Analysis

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).
  • Cell Culture and Treatment:

    • Culture cells that endogenously express the target protein to a suitable confluency.

    • Harvest the cells and resuspend them in a physiological buffer.

    • Treat the cell suspension with the test compound (e.g., 10 µM Compound A-1) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or mechanical disruption.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the data to the non-heated control.

    • Plot the normalized intensity versus temperature to generate melt curves for both the vehicle- and compound-treated samples.

    • The difference in Tₘ between the two curves represents the thermal shift (ΔTₘ) induced by the compound.

Table 3: Hypothetical CETSA® Results for Compound A-1 (10 µM)

Protein TargetVehicle Tₘ (°C)Compound A-1 Tₘ (°C)Thermal Shift (ΔTₘ)Interpretation
On-Target 48.556.2+7.7°CStrong target engagement in cells.
Off-Target (SRC) 52.158.8+6.7°CStrong off-target engagement in cells.
Control (GAPDH) 60.360.5+0.2°CNo engagement with a non-related protein.

The CETSA® data provides critical confirmation that not only does Compound A-1 engage its intended target in a cellular context, but it also binds strongly to the off-target SRC kinase, validating our biochemical findings.

B. NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is another powerful method for quantifying compound binding to a target protein within living cells. [11]This technology uses a target protein that is genetically fused to a bright, energy-efficient NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to the same target protein is then added to the cells. When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.

This assay is particularly advantageous for its high-throughput nature and its ability to provide quantitative affinity (IC₅₀) and residence time data directly from living cells. [11][12]

cluster_3 NanoBRET™ Target Engagement Workflow Cell_Prep Transfect cells to express NanoLuc®-Target Fusion Protein Assay_Setup Plate cells and add serially diluted test compound Cell_Prep->Assay_Setup Tracer_Addition Add fluorescent tracer and NanoLuc® substrate Assay_Setup->Tracer_Addition BRET_Measurement Measure luminescence at two wavelengths (donor and acceptor) Tracer_Addition->BRET_Measurement Data_Analysis Calculate BRET ratio and plot against compound concentration BRET_Measurement->Data_Analysis IC50_Determination Determine cellular IC50 value Data_Analysis->IC50_Determination

Figure 4: Workflow for the NanoBRET™ Target Engagement Assay.
  • Cell Preparation:

    • Transiently or stably transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Assays must be developed for both the on-target and key off-targets (e.g., SRC).

  • Assay Plating:

    • Dispense the transfected cells into a white, 96- or 384-well assay plate.

    • Prepare serial dilutions of the test compounds (Compound A, A-1, A-2).

    • Add the compounds to the cells and incubate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow for compound equilibration.

  • Reagent Addition:

    • Prepare a detection reagent containing the fluorescent tracer (at its Kₑₓ) and the NanoLuc® substrate (e.g., furimazine).

    • Add the detection reagent to all wells.

  • Signal Detection:

    • Read the plate on a luminometer equipped with two filters to separately measure the donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle (DMSO) and a positive control (a high concentration of a known inhibitor).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Table 4: Comparison of Biochemical vs. Cellular Potency for Compound A-1

TargetBiochemical IC₅₀ (nM)Cellular (NanoBRET™) IC₅₀ (nM)Potency Shift (Cellular/Biochemical)
On-Target 251506.0x
Off-Target (SRC) 4080020.0x

The NanoBRET™ data reveals a critical insight: while Compound A-1 is potent against both targets in biochemical assays, there is a significant rightward shift in potency in the cellular environment. Importantly, the potency shift is much greater for the off-target (SRC) than the on-target. This differential shift could be due to differences in cell permeability or competition with high intracellular ATP concentrations, and it suggests that Compound A-1 may have a better selectivity window in a physiological system than predicted by biochemical assays alone.

Part 4: Preclinical Safety Assessment with Tissue Cross-Reactivity (TCR) Studies

Before a drug candidate can be administered to humans, regulatory agencies like the FDA require an assessment of its potential to bind to unintended targets in various human tissues. [13]Tissue cross-reactivity (TCR) studies are ex-vivo screening assays performed on a panel of normal human tissues to identify this off-target binding. [14]These studies are typically conducted using immunohistochemistry (IHC).

The primary goal of a TCR study is to flag potential toxicities by identifying unexpected tissue binding. [15]The findings are interpreted in the context of all other preclinical data to assess the overall safety profile of the drug candidate.

cluster_4 Tissue Cross-Reactivity (TCR) Workflow Compound_Labeling Label Test Article (e.g., with Biotin or a Fluorophore) IHC_Staining Perform Immunohistochemistry (IHC) on tissue sections Compound_Labeling->IHC_Staining Tissue_Selection Select FDA-recommended panel of frozen human tissues Tissue_Selection->IHC_Staining Pathologist_Review Pathologist evaluates staining intensity and distribution IHC_Staining->Pathologist_Review Report_Generation Generate a comprehensive report of on-target and off-target binding Pathologist_Review->Report_Generation

Figure 5: Workflow for Immunohistochemistry-Based Tissue Cross-Reactivity Studies.
Experimental Protocol: Immunohistochemistry (IHC) for TCR
  • Test Article Preparation:

    • For small molecules, this often involves creating a labeled derivative (e.g., biotinylated) that retains its binding properties. The synthesis and validation of this labeled molecule are critical.

  • Tissue Preparation:

    • Use a comprehensive panel of quick-frozen human tissues from multiple donors, as recommended by FDA guidelines. [13][15] * Cut thin sections (e.g., 5 µm) of each tissue using a cryostat and mount them on microscope slides.

  • IHC Staining:

    • Fix the tissue sections (e.g., with cold acetone).

    • Block non-specific binding sites using a protein block solution (e.g., normal serum).

    • Incubate the sections with the labeled test article at a predetermined optimal concentration.

    • Include negative controls, such as incubation with an unlabeled competitor compound to demonstrate specificity, and incubation without the primary test article to check for background staining.

    • Wash the slides to remove unbound test article.

    • If using a biotinylated compound, incubate with a labeled streptavidin-enzyme conjugate (e.g., HRP).

    • Add a chromogenic substrate (e.g., DAB) that will produce a colored precipitate at the site of binding.

    • Counterstain the sections (e.g., with hematoxylin) to visualize tissue morphology.

  • Pathological Evaluation:

    • A board-certified pathologist examines all slides to identify and characterize any staining.

    • The location, intensity, and pattern of staining are documented for each tissue type.

    • Staining is classified as "on-target" (in tissues where the target is known to be expressed) or "off-target" (in unexpected locations).

Table 5: Hypothetical Summary of TCR Findings for Labeled Compound A-1

TissueOn-Target Staining (Expected)Off-Target Staining (Unexpected)Pathologist Interpretation
Tumor Tissue Strong, specific staining of tumor cells.None.Confirms target engagement in the intended tissue.
Liver Moderate staining in hepatocytes.None.Potential for on-target liver effects; monitor liver function in toxicology studies.
Spleen None.Strong staining in a subset of lymphocytes.Off-target binding identified. Correlates with high expression of SRC family kinases in these cells. Potential for immunological side effects.
Brain None.None.Low risk of CNS off-target effects.

The TCR study for Compound A-1 provides invaluable safety information. The unexpected staining in spleen lymphocytes directly correlates with our in silico, biochemical, and cellular data pointing to SRC family kinase inhibition, providing a powerful, integrated understanding of the compound's off-target profile.

Conclusion: An Integrated Approach to De-Risking Drug Candidates

The comprehensive evaluation of cross-reactivity is a critical, multi-step process that should be integrated early and throughout the drug discovery pipeline. As demonstrated with our hypothetical "2-Amino-N-(3-fluoro-benzyl)-acetamide" series, no single method provides a complete picture.

  • In silico tools offer a rapid and cost-effective way to generate initial hypotheses about potential off-target liabilities.

  • Biochemical panel screening provides broad, quantitative data on a compound's activity against hundreds of purified proteins, allowing for the identification of specific off-target hits.

  • Cell-based target engagement assays like CETSA® and NanoBRET™ are essential for confirming that these interactions occur in a more physiologically relevant environment and for understanding the true cellular potency and selectivity of a compound.

  • Tissue cross-reactivity studies provide the ultimate preclinical safety check, revealing how a compound distributes and binds in the complex architecture of human tissues.

By strategically combining these approaches, drug discovery teams can build a robust "selectivity package" for their lead candidates. This integrated dataset allows for more informed decision-making, helps to prioritize the most promising compounds, and ultimately increases the probability of developing safe and effective medicines.

References

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Validation

A Comparative Guide to the In Vitro ADME Profiling of 2-Amino-N-(3-fluoro-benzyl)-acetamide Derivatives

Introduction: The Imperative of Early ADME Assessment In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail during clinical trials du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail during clinical trials due to poor pharmacokinetic properties, not a lack of efficacy.[1] The characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore a critical, decision-driving activity that should be initiated in the earliest phases of discovery.[2][3] By conducting a panel of in vitro ADME assays, researchers can identify potential liabilities, guide compound optimization, and select candidates with a higher probability of success in vivo.[4]

This guide provides a comprehensive framework for evaluating the in vitro ADME properties of a series of related compounds, using "2-Amino-N-(3-fluoro-benzyl)-acetamide" as our core scaffold. While specific experimental data for this exact compound and its derivatives are not publicly available, this document serves as an expert-led, practical blueprint for conducting such a comparative analysis. We will explore the causal relationships behind experimental choices, provide validated protocols, and interpret hypothetical data to demonstrate how structure-property relationships can be elucidated.

For the purpose of this guide, we will compare the parent compound (Cmpd 1) with a set of rationally designed, hypothetical derivatives to illustrate how minor structural modifications can profoundly impact ADME properties:

  • Cmpd 1 (Parent): 2-Amino-N-(3-fluoro -benzyl)-acetamide

  • Cmpd 2 (Isomer): 2-Amino-N-(4-fluoro -benzyl)-acetamide

  • Cmpd 3 (Electron-Donating Group): 2-Amino-N-(3-fluoro-4-methyl -benzyl)-acetamide

  • Cmpd 4 (Electron-Withdrawing Group): 2-Amino-N-(3-fluoro-4-cyano -benzyl)-acetamide

This comparative approach is fundamental to building a robust understanding of a chemical series and making informed decisions for advancing the most promising candidates.[4]

Section 1: Aqueous Solubility - The Foundation of Bioavailability

Expertise & Rationale: Before a drug can be absorbed, it must first be in solution. Aqueous solubility is a foundational physicochemical property that influences not only oral absorption but also the reliability of data from other in vitro assays.[5] Low solubility can lead to compound precipitation in assay media, causing artificially low activity or permeability readings. We begin with a kinetic solubility assay, a high-throughput method ideal for early discovery, which measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[6][7] This method provides a rapid assessment for ranking compounds, though it may overestimate true thermodynamic solubility.[5]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol is adapted from standard high-throughput screening methodologies.[8]

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound (Cmpd 1-4) in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of each DMSO stock solution into the wells of a clear 96-well microtiter plate. Include wells with DMSO only as a vehicle control.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the plate on a shaker for 5 minutes. Incubate the plate at room temperature (or 37°C) for 2 hours to allow for precipitation to equilibrate.[8]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The measured nephelometry units are compared against a standard curve prepared with known concentrations of a reference compound to quantify the amount of soluble material.

Data Presentation: Comparative Kinetic Solubility
CompoundStructure ModificationHypothetical Kinetic Solubility (µg/mL at pH 7.4)Classification
Cmpd 1 3-fluoro (Parent)45Moderately Soluble
Cmpd 2 4-fluoro (Isomer)60Soluble
Cmpd 3 3-fluoro-4-methyl30Poorly Soluble
Cmpd 4 3-fluoro-4-cyano75Soluble
Trustworthiness & Interpretation

The inclusion of both positive and negative controls (e.g., a known soluble and insoluble compound) validates the assay run. The hypothetical data above illustrates how structural changes impact solubility. Moving the fluorine from the meta (Cmpd 1) to the para position (Cmpd 2) may improve the crystal lattice packing and interaction with water, enhancing solubility. The addition of a lipophilic methyl group (Cmpd 3) predictably decreases aqueous solubility. Conversely, the polar cyano group (Cmpd 4) significantly increases solubility, a common strategy in medicinal chemistry. Based on this data, Cmpd 3 might be flagged as a potential liability.

Section 2: Permeability - Crossing the Barrier

Expertise & Rationale: For oral drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model that assesses a compound's ability to passively diffuse across a lipid-infused artificial membrane.[9][10] This assay specifically measures passive, transcellular permeability, which is a key driver of absorption for many small molecules.[11] By isolating this single mechanism, PAMPA allows for a clear structure-permeability relationship analysis, avoiding the complexities of active transport that can be studied in later-stage Caco-2 cell assays.[12]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is based on established and widely published methods.[11][13]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Prepare Lipid Membrane: Gently pipette 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the filter membrane of a 96-well donor plate. Allow the solvent to evaporate for approximately 20 minutes.[13]

  • Prepare Donor Solutions: In a separate plate, prepare 10 µM solutions of the test compounds in PBS (pH 7.4).

  • Start Assay: Transfer 150 µL of the donor solutions to the lipid-coated donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-5 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Include a reference standard to determine initial concentration (T0).

Visualization: PAMPA Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Acceptor Prepare Acceptor Plate (PBS + 5% DMSO) Start_Assay Assemble PAMPA Sandwich (Donor on Acceptor) Prep_Acceptor->Start_Assay Prep_Donor Coat Donor Plate Membrane with Lipid Prep_Donor->Start_Assay Prep_Compound Prepare Compound Solutions in Buffer Prep_Compound->Start_Assay Incubate Incubate (4-5h) with Shaking Start_Assay->Incubate Quantify Quantify Compound in Donor & Acceptor (LC-MS/MS) Incubate->Quantify Calculate Calculate Pe Value Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Data Presentation: Comparative Permeability
CompoundStructure ModificationHypothetical Pe (10⁻⁶ cm/s)Permeability Class
Cmpd 1 3-fluoro (Parent)8.5High
Cmpd 2 4-fluoro (Isomer)9.2High
Cmpd 3 3-fluoro-4-methyl12.1High
Cmpd 4 3-fluoro-4-cyano1.2Low

Classification based on a common threshold where Pe > 1.5 x 10⁻⁶ cm/s is considered high permeability.[9]

Trustworthiness & Interpretation

The assay is validated by including high- and low-permeability control compounds (e.g., testosterone and hydrocortisone). The results demonstrate a clear structure-property relationship. Increased lipophilicity from the methyl group in Cmpd 3 enhances passive diffusion across the lipid membrane. In stark contrast, the highly polar cyano group in Cmpd 4, while beneficial for solubility, is detrimental to permeability, resulting in its classification as a low-permeability compound. This presents a classic trade-off in drug design that must be carefully balanced.

Section 3: Metabolic Stability - Surviving First Pass

Expertise & Rationale: The liver is the body's primary metabolic hub, employing a host of enzymes, most notably the cytochrome P450 (CYP) family, to clear foreign substances.[14] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, making it a challenging drug candidate. The liver microsomal stability assay is a cornerstone of in vitro ADME, providing a measure of a compound's susceptibility to Phase I metabolism.[15] By incubating the compound with liver microsomes (a subcellular fraction rich in CYP enzymes) and the necessary cofactor (NADPH), we can measure the rate of parent compound disappearance and calculate key parameters like intrinsic clearance (CLint).[16][17]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol is a standard industry procedure for assessing Phase I metabolism.[16][17]

  • Prepare Reagents: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 20 mM NADPH solution in buffer. Prepare working solutions of test compounds at 100 µM in buffer.

  • Reaction Setup: In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH solution. For a negative control, add buffer instead of NADPH.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction.[16]

  • Sample Processing: Centrifuge the quench plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the parent compound.

Visualization: Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Combine Buffer, Microsomes, & Compound PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate TimeCourse Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimeCourse Quench Quench Reaction (Cold Acetonitrile + IS) TimeCourse->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Data Presentation: Comparative Metabolic Stability
CompoundStructure ModificationHypothetical % Remaining (60 min)t½ (min)CLint (µL/min/mg)Stability Class
Cmpd 1 3-fluoro (Parent)85>60< 12High
Cmpd 2 4-fluoro (Isomer)82>60< 12High
Cmpd 3 3-fluoro-4-methyl151877Low
Cmpd 4 3-fluoro-4-cyano91>60< 12High
Trustworthiness & Interpretation

The assay's validity is confirmed using control compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance).[18] The data clearly identifies a metabolic liability in Cmpd 3. The methyl group is a common site for CYP-mediated oxidation (a "metabolic soft spot"), leading to rapid clearance. This is a critical finding, as it suggests that despite its high permeability, Cmpd 3 would likely have poor in vivo exposure. The other compounds, including the parent and the cyano-substituted derivative, appear to be highly stable to Phase I metabolism.

Section 4: Plasma Protein Binding - The Unbound Fraction

Expertise & Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin. According to the "free drug theory," only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target.[19] Therefore, determining the fraction unbound (fu) is crucial for interpreting efficacy and predicting clearance. Highly protein-bound drugs (>99%) can have a restricted volume of distribution and may be more susceptible to drug-drug interactions.[20] Equilibrium dialysis is the gold-standard method for measuring plasma protein binding, as it minimizes experimental artifacts.[21]

Experimental Protocol: Equilibrium Dialysis

This protocol uses a rapid equilibrium dialysis (RED) device for efficiency.[21]

  • Device Preparation: Prepare the RED device, which consists of sample and buffer chambers separated by a semi-permeable membrane (typically 8 kDa MWCO).

  • Sample Addition: Add human plasma containing the test compound (e.g., 5 µM) to the sample chambers. Add an equal volume of PBS (pH 7.4) to the buffer chambers.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[21]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: Combine the plasma aliquot with blank buffer and the buffer aliquot with blank plasma to ensure identical matrix effects for analysis. Precipitate proteins with cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Comparative Plasma Protein Binding
CompoundStructure ModificationHypothetical % Plasma Protein BoundFraction Unbound (fu)
Cmpd 1 3-fluoro (Parent)92.00.080
Cmpd 2 4-fluoro (Isomer)91.50.085
Cmpd 3 3-fluoro-4-methyl98.50.015
Cmpd 4 3-fluoro-4-cyano85.00.150
Trustworthiness & Interpretation

A control compound (e.g., warfarin, which is highly bound) is included to validate the dialysis process. The results show that the addition of the lipophilic methyl group in Cmpd 3 significantly increases protein binding, resulting in a very low fraction of free drug. This, combined with its poor metabolic stability, would likely make it a poor candidate. In contrast, the polar cyano group in Cmpd 4 decreases protein binding, leading to a higher fraction unbound. This could potentially enhance its efficacy, provided it can reach its target site.

Integrated Analysis and Candidate Selection

The true power of in vitro ADME profiling lies in integrating the data from multiple assays to build a holistic view of each compound. No single parameter determines success; instead, a balanced profile is desired.

Decision_Matrix cluster_input Input Data cluster_criteria ADME Criteria cluster_output Decision Cmpd1 Cmpd 1 (Parent) Sol Solubility Cmpd1->Sol Perm Permeability Cmpd1->Perm Stab Metabolic Stability Cmpd1->Stab PPB Plasma Protein Binding Cmpd1->PPB Cmpd2 Cmpd 2 (Isomer) Cmpd2->Sol Cmpd2->Perm Cmpd2->Stab Cmpd2->PPB Cmpd3 Cmpd 3 (Methyl) Cmpd3->Sol Cmpd3->Perm Cmpd3->Stab Cmpd3->PPB Cmpd4 Cmpd 4 (Cyano) Cmpd4->Sol Cmpd4->Perm Cmpd4->Stab Cmpd4->PPB Go Advance to PK (Cmpd 2, Cmpd 4) Sol->Go Hold Optimize Further (Cmpd 1) Sol->Hold Stop Deprioritize (Cmpd 3) Sol->Stop Perm->Go Perm->Hold Perm->Stop Stab->Go Stab->Hold Stab->Stop PPB->Go PPB->Hold PPB->Stop

Caption: Decision matrix for candidate selection based on integrated ADME data.

  • Cmpd 1 (Parent): A reasonable starting point. Good stability and permeability, but solubility could be improved. Decision: Optimize Further.

  • Cmpd 2 (Isomer): The best overall profile. It improves upon the parent's solubility while maintaining high permeability and stability. Decision: Advance to in vivo PK studies.

  • Cmpd 3 (Methyl): A clear example of a failed optimization strategy. While permeability is excellent, it is metabolically unstable, poorly soluble, and highly protein-bound. Decision: Deprioritize.

  • Cmpd 4 (Cyano): An interesting but challenging profile. Excellent solubility, stability, and fraction unbound are offset by very low permeability. If the target is not in the GI tract, this might be a candidate for intravenous administration. For oral delivery, it would require significant modification. Decision: Advance to PK, but with caution regarding oral bioavailability.

Conclusion

This guide demonstrates a structured, data-driven methodology for comparing the in vitro ADME properties of a chemical series. By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive understanding of structure-property relationships. This integrated approach allows for the early identification of liabilities and the rational selection of candidates, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

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Comparative

A Senior Application Scientist's Comparative Guide to Benzylamine Scaffolds in Drug Discovery: The Case of 2-Amino-N-(3-fluoro-benzyl)-acetamide

Introduction: The Benzylamine Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzylamine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The benzylamine motif is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the capacity for diverse functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Benzylamine derivatives have demonstrated a wide range of biological activities, including roles as inhibitors of enzymes like monoamine oxidase (MAO) and as ligands for various receptors.[][3]

This guide provides an in-depth comparative analysis of "2-Amino-N-(3-fluoro-benzyl)-acetamide" against other relevant benzylamine scaffolds. We will delve into the rationale behind its design, the impact of fluorination on its physicochemical and biological properties, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical class.

The Focus Molecule: 2-Amino-N-(3-fluoro-benzyl)-acetamide

"2-Amino-N-(3-fluoro-benzyl)-acetamide" is a synthetic small molecule featuring a central acetamide linker connecting a primary amine to a 3-fluorobenzyl group. The strategic placement of the fluorine atom on the benzyl ring is a key design element intended to modulate the molecule's properties.

PropertyValueSource
Molecular Formula C₉H₁₁FN₂O[4]
Molecular Weight 182.20 g/mol [4]
SMILES O=C(NCC1=CC=CC(F)=C1)CN[4]
CAS Number 864273-31-4[4]

The primary amino group and the amide functionality can participate in hydrogen bonding, a critical interaction for binding to biological targets. The fluorinated benzyl ring provides a lipophilic component that can engage in hydrophobic and van der Waals interactions within a target's binding pocket.

Comparative Analysis: The Impact of Fluorination and Structural Analogs

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5] To understand the contribution of the 3-fluoro substituent in our focus molecule, we will compare it with its non-fluorinated parent compound, "2-Amino-N-benzyl-acetamide," and other positional isomers.

Target Focus: Monoamine Oxidase B (MAO-B)

Benzylamine and its derivatives are known substrates and inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[3] Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[6] Therefore, for the purpose of this guide, we will focus our comparative analysis on the MAO-B inhibitory activity of these benzylamine scaffolds.

Structure-Activity Relationship (SAR) Insights

While direct experimental data for "2-Amino-N-(3-fluoro-benzyl)-acetamide" is not extensively available in public literature, we can infer its potential activity based on SAR studies of related benzylamine derivatives. Research on various benzylamine-containing compounds has consistently shown that substitutions on the benzyl ring significantly influence MAO-B inhibition.[]

Halogen substitution, in particular, has been shown to enhance inhibitory potency. For instance, studies on fluorinated benzyloxy chalcones and other benzylamine derivatives have demonstrated that the presence of a fluorine atom on the benzyl ring can lead to potent and selective MAO-B inhibition.[7][8] The position of the fluorine atom is also critical, with meta-substitution often conferring different properties compared to ortho- or para-substitution.

The following diagram illustrates the core benzylamine acetamide scaffold and highlights the key areas for modification that influence its biological activity.

MAO_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Benzylamine) - Amplex Red, HRP - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds & Controls into 96-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add MAO-B Enzyme Solution & Incubate Dispense_Compounds->Add_Enzyme Initiate_Reaction Add Substrate/Probe Mix (Amplex Red, HRP, Benzylamine) Add_Enzyme->Initiate_Reaction Incubate_Develop Incubate at 37°C (Protected from light) Initiate_Reaction->Incubate_Develop Read_Fluorescence Read Fluorescence (Ex/Em = 530/590 nm) Incubate_Develop->Read_Fluorescence Analyze_Data Calculate % Inhibition & Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MAO-B fluorometric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Reconstitute recombinant human MAO-B enzyme in the buffer to the desired concentration.

    • Prepare a stock solution of the substrate (e.g., benzylamine) in the buffer.

    • Prepare a detection cocktail containing Amplex® Red reagent and horseradish peroxidase (HRP) in the buffer.

    • Prepare serial dilutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Assay Procedure:

    • Add 20 µL of the test compound dilutions, positive control, or vehicle (for 100% activity) to the wells of a black 96-well microplate.

    • Add 20 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 60 µL of the detection cocktail containing the substrate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with characteristics of the intestinal epithelium.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a tight monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (at a final concentration of, e.g., 10 µM) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

    • To assess active efflux, perform the assay in the reverse direction (B to A).

    • Include control compounds with known permeability (e.g., propranolol for high permeability and Lucifer yellow for low permeability).

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.

Liver Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Microsomal_Stability_Workflow Start Start Prepare_Incubation Prepare Incubation Mix: - Liver Microsomes - Test Compound - Phosphate Buffer Start->Prepare_Incubation Pre-incubate Pre-incubate at 37°C Prepare_Incubation->Pre-incubate Initiate_Reaction Add NADPH to Initiate Metabolism Pre-incubate->Initiate_Reaction Time_Points Collect Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile Time_Points->Quench_Reaction Analyze_Samples Analyze Remaining Parent Compound by LC-MS/MS Quench_Reaction->Analyze_Samples Calculate_Parameters Calculate Half-life (t½) & Intrinsic Clearance (Clint) Analyze_Samples->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Incubation:

    • Prepare a solution of the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4) containing pooled human liver microsomes (e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Include a negative control without NADPH to account for non-enzymatic degradation.

    • Include positive control compounds with known metabolic stability (e.g., verapamil for high clearance and warfarin for low clearance).

  • Sample Analysis and Data Calculation:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint = (0.693 / t½) / (mg microsomal protein/mL)

Conclusion

The benzylamine scaffold remains a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine, as exemplified by "2-Amino-N-(3-fluoro-benzyl)-acetamide," offers a powerful approach to modulate the physicochemical and pharmacological properties of these privileged structures. By systematically evaluating key parameters such as target affinity, permeability, and metabolic stability, researchers can gain a deeper understanding of the structure-activity relationships that govern the performance of these compounds. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses, ultimately facilitating the rational design of more effective and safer therapeutic agents.

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  • Vrobel, M., et al. (2022). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 10, 868503. [Link]

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  • Yáñez, M., et al. (2021). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 6(44), 29566-29577. [Link]

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Validation

Efficacy of 2-Amino-N-(3-fluoro-benzyl)-acetamide Based Compounds in Cell Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the acetamide scaffold represents a privileged structure, serving as the foundation for a diverse array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the acetamide scaffold represents a privileged structure, serving as the foundation for a diverse array of biologically active molecules. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have cemented its role in the development of novel therapeutics. This guide provides a comparative analysis of the efficacy of 2-amino-N-benzyl-acetamide derivatives in various cell-based assays, with a particular focus on understanding the potential of "2-Amino-N-(3-fluoro-benzyl)-acetamide." While direct cell-based efficacy data for this specific molecule is not extensively published, we can infer its potential activities and guide its experimental evaluation by examining structurally related compounds.

The Landscape of Biologically Active Acetamide Derivatives

The versatility of the 2-amino-N-benzyl-acetamide core allows for substitutions that can dramatically influence its pharmacological profile. Research has demonstrated that derivatives of this scaffold exhibit a wide range of activities, including anticonvulsant, kinase inhibition, and ion channel modulation.

Comparative Efficacy of Acetamide Derivatives in Cellular Assays

To contextualize the potential of "2-Amino-N-(3-fluoro-benzyl)-acetamide," we will compare the reported cellular activities of several related acetamide series.

Compound ClassTarget/ActivityCell-Based Assay(s)Key Findings & EfficacyReference
2-Amino-N-phenylacetamide Derivatives Slack Potassium Channel InhibitionThallium (Tl+) Flux Assay in HEK-293 cellsHTS hit VU0606170 showed inhibitory activity. SAR studies indicated that significant structural modifications led to a loss of activity, suggesting a specific pharmacophore is required.[1][2][1][2]
N-(3-fluorophenyl)-acetamide Derivative Aurora Kinase B (AURKB) InhibitionProliferation assays in human cancer cell linesCompound 4b demonstrated efficacy in inhibiting the growth of cancer cells and was orally active in a mouse xenograft model.[3][3]
Benzylacetamide Derivatives Anticonvulsant ActivityMaximal Electroshock Seizure (MES) Test (in vivo)A QSAR model was developed, and two novel amido ketone derivatives showed significant anticonvulsant activity.[4][4]
N,N-disubstituted pyrazolopyrimidine acetamides Translocator Protein (TSPO) LigandsIn vitro affinity binding assaysNovel ligands displayed picomolar to nanomolar affinity for TSPO, a target for neuroinflammation.[5][5]

Understanding the Mechanism: The Role of Structure in Activity

The biological target of a 2-amino-N-benzyl-acetamide derivative is heavily influenced by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen.

For instance, the fluorination at the 3-position of the benzyl ring in "2-Amino-N-(3-fluoro-benzyl)-acetamide" is a critical feature. Fluorine's high electronegativity and ability to form strong bonds with carbon can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to its target protein. The presence of a fluorine atom can modulate lipophilicity, which in turn affects cell membrane permeability and oral bioavailability.

The 2-amino group is also a key functional group, potentially involved in crucial hydrogen bonding interactions with the target protein. Modifications at this position, as seen in the anticonvulsant benzylacetamides, can drastically alter the biological readout.

Proposed Experimental Evaluation of "2-Amino-N-(3-fluoro-benzyl)-acetamide"

Based on the activities of structurally similar compounds, a tiered approach to evaluating the cellular efficacy of "2-Amino-N-(3-fluoro-benzyl)-acetamide" is recommended.

Tier 1: Broad-Spectrum Phenotypic Screening

Given the diverse activities of the acetamide scaffold, an initial broad phenotypic screen across a panel of human cancer cell lines (e.g., NCI-60) would be a cost-effective strategy to identify potential anti-proliferative effects.

Tier 2: Target-Based Assays

Based on the findings from the phenotypic screen and the known targets of related molecules, more focused target-based assays can be employed.

  • Kinase Inhibition Assays: A panel of kinase activity assays, with a focus on cell cycle-related kinases like Aurora Kinase B, would be a logical next step.

  • Ion Channel Modulation Assays: Given the activity of related compounds on potassium channels, evaluating the effect of "2-Amino-N-(3-fluoro-benzyl)-acetamide" on various ion channels using electrophysiology or flux assays is warranted.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "2-Amino-N-(3-fluoro-benzyl)-acetamide" (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Thallium Flux Assay for Potassium Channel Activity

This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels.

Principle: The assay uses a thallium-sensitive fluorescent dye. Thallium (Tl+) is a surrogate for potassium (K+) and can pass through potassium channels. An increase in intracellular Tl+ concentration leads to an increase in fluorescence.

Protocol:

  • Cell Preparation: Plate HEK-293 cells stably expressing the potassium channel of interest in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with "2-Amino-N-(3-fluoro-benzyl)-acetamide" at various concentrations.

  • Thallium Stimulation: Add a stimulus solution containing Tl+ to initiate ion flux.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Analyze the fluorescence kinetics to determine the effect of the compound on ion channel activity (inhibition or activation).

Visualizing the Scientific Workflow

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Target-Specific Assays cluster_data Data Analysis & Interpretation phenotypic_screen Broad Phenotypic Screen (e.g., NCI-60 Panel) kinase_assays Kinase Inhibition Assays (e.g., Aurora Kinase B) phenotypic_screen->kinase_assays If anti-proliferative effects observed ion_channel_assays Ion Channel Modulation (e.g., Thallium Flux Assay) phenotypic_screen->ion_channel_assays Based on structural similarity to known channel modulators ic50_determination IC50/EC50 Determination kinase_assays->ic50_determination ion_channel_assays->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis

Caption: Proposed experimental workflow for evaluating the cellular efficacy of "2-Amino-N-(3-fluoro-benzyl)-acetamide".

Conclusion and Future Directions

While the direct cellular efficacy of "2-Amino-N-(3-fluoro-benzyl)-acetamide" remains to be fully elucidated, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 3-fluoro-benzyl moiety suggests that it may possess unique pharmacological properties compared to its non-fluorinated counterparts.

The proposed experimental workflow provides a clear path forward for characterizing the biological activity of this compound. A systematic evaluation, starting with broad phenotypic screening and progressing to more specific target-based assays, will be crucial in uncovering its therapeutic potential. Subsequent lead optimization, guided by structure-activity relationship studies, could pave the way for the development of a novel and effective therapeutic.

References

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Denton, J. S., Weaver, C. D., & Lindsley, C. W. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 128984. [Link]

  • Di Mola, A., De Luca, L., & Angeli, A. (2022). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 27(15), 4983. [Link]

  • Redda, K. K., & Taldone, T. (2014). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. Journal of Pharmacy and Pharmaceutical Sciences, 17(3), 334-346. [Link]

  • Kiplagat, A. C., Cesme, M., & Sadik, O. A. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(17), 10037-10050. [Link]

  • Denton, J. S., Weaver, C. D., & Lindsley, C. W. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 128984. [Link]

  • GMA, A. A., Kumar, A., & Kim, S. E. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 28(13), 5087. [Link]

  • D'Souza, C., D'Souza, C. A., & Feng, Z. (2008). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Canadian Journal of Chemistry, 86(8), 810-818. [Link]

  • Wang, Y., Chen, Y., & Liu, Y. (2022). Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Molecules, 27(19), 6265. [Link]

  • Kumar, A., Sharma, V., & Singh, P. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 256-262. [Link]

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Comparative

comparative analysis of "2-Amino-N-(3-fluoro-benzyl)-acetamide" synthesis methods

Introduction 2-Amino-N-(3-fluoro-benzyl)-acetamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-N-(3-fluoro-benzyl)-acetamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid in method selection. The presented methodologies are designed to be robust and scalable, providing a solid foundation for further research and development.

Synthetic Strategies Overview

Two principal and strategically distinct routes for the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide are presented and compared:

  • Route A: The Protected Amino Acid Approach. This classic peptide chemistry approach involves the coupling of an N-terminally protected glycine residue with 3-fluorobenzylamine, followed by a final deprotection step to unveil the desired product. This method offers excellent control over the reaction and minimizes side products.

  • Route B: The Chloroacetamide Amination Approach. This two-step process begins with the acylation of 3-fluorobenzylamine with chloroacetyl chloride, followed by a nucleophilic substitution of the resulting chloride with an amine source. This route is often favored for its cost-effectiveness and readily available starting materials.

The logical workflow for these two synthetic pathways is illustrated in the diagram below.

G cluster_A Route A: Protected Glycine Coupling cluster_B Route B: Chloroacetamide Amination A1 Boc-Glycine A3 Coupling (EDC/HOBt) A1->A3 A2 3-Fluorobenzylamine A2->A3 A4 N-(3-fluorobenzyl)-2-(tert-butoxycarbonylamino)acetamide A3->A4 Amide Bond Formation A5 Deprotection (TFA) A4->A5 A6 2-Amino-N-(3-fluoro-benzyl)-acetamide A5->A6 Boc Removal B1 Chloroacetyl Chloride B3 Acylation B1->B3 B2 3-Fluorobenzylamine B2->B3 B4 2-Chloro-N-(3-fluorobenzyl)-acetamide B3->B4 Amide Bond Formation B5 Amination (NH₃) B4->B5 B6 2-Amino-N-(3-fluoro-benzyl)-acetamide B5->B6 Nucleophilic Substitution

Caption: Comparative workflow of the two primary synthetic routes.

Route A: Protected Glycine Coupling

This synthetic strategy leverages the well-established methodologies of peptide chemistry to ensure a clean and high-yielding reaction. The use of a tert-butoxycarbonyl (Boc) protecting group on the glycine nitrogen prevents self-condensation and other side reactions, allowing for specific amide bond formation between the activated carboxylic acid of Boc-glycine and the primary amine of 3-fluorobenzylamine.

Mechanism and Rationale

The core of this method is the activation of the carboxylic acid of Boc-glycine. In the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a highly reactive HOBt-ester intermediate is formed.[1] This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 3-fluorobenzylamine, to form the stable amide bond. The water-soluble urea byproduct generated from EDC simplifies the purification process.[2] The final step involves the removal of the acid-labile Boc group with an acid such as trifluoroacetic acid (TFA) to yield the final product.

The logical flow of the reaction mechanism is depicted below.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_deprotection Deprotection BocGlyOH Boc-Gly-OH ActiveEster Reactive HOBt Ester BocGlyOH->ActiveEster + EDC, HOBt EDC EDC EDC->ActiveEster Urea Urea Byproduct EDC->Urea HOBt HOBt HOBt->ActiveEster ProtectedProduct Boc-Protected Amide ActiveEster->ProtectedProduct + Amine Amine 3-Fluorobenzylamine Amine->ProtectedProduct FinalProduct Final Product ProtectedProduct->FinalProduct + TFA TFA TFA TFA->FinalProduct

Caption: Mechanism of the protected glycine coupling route.

Experimental Protocol

Step 1: Synthesis of N-(3-fluorobenzyl)-2-(tert-butoxycarbonylamino)acetamide

  • To a solution of Boc-glycine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 3-fluorobenzylamine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the protected amide.

Step 2: Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide (Final Product)

  • Dissolve the purified N-(3-fluorobenzyl)-2-(tert-butoxycarbonylamino)acetamide (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Route B: Chloroacetamide Amination

This route offers a more direct approach, starting from the highly reactive and commercially available chloroacetyl chloride. The initial acylation of 3-fluorobenzylamine is typically a rapid and high-yielding reaction. The subsequent amination, while requiring careful control of conditions to avoid side reactions, provides an efficient means to install the required amino group.

Mechanism and Rationale

The first step involves a nucleophilic acyl substitution where the lone pair of the nitrogen in 3-fluorobenzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the N-(3-fluorobenzyl)-2-chloroacetamide intermediate. A base, such as triethylamine or DBU, is typically used to scavenge the HCl byproduct.[3][4]

The second step is a nucleophilic substitution (Sₙ2) reaction. A source of ammonia, such as aqueous or alcoholic ammonia, acts as the nucleophile, displacing the chloride from the α-carbon of the chloroacetamide intermediate to form the final product. This step may require elevated temperatures or pressure to proceed efficiently.

The workflow for this two-step synthesis is outlined below.

G Start1 Chloroacetyl Chloride Step1 Acylation (Base, THF, 0°C to RT) Start1->Step1 Start2 3-Fluorobenzylamine Start2->Step1 Intermediate 2-Chloro-N-(3-fluorobenzyl)-acetamide Step1->Intermediate High Yield Step2 Amination (Aqueous NH₃, Heat) Intermediate->Step2 Product 2-Amino-N-(3-fluoro-benzyl)-acetamide Step2->Product

Caption: Workflow for the Chloroacetamide Amination route.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(3-fluorobenzyl)-acetamide

  • Dissolve 3-fluorobenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or DBU (1.2 eq) in a dry aprotic solvent like THF or DCM (0.3 M) in a flask under an inert atmosphere.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.[4]

  • Filter the solid, wash with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 2: Synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide (Final Product)

  • Place the 2-Chloro-N-(3-fluorobenzyl)-acetamide (1.0 eq) in a sealed reaction vessel.

  • Add a solution of aqueous ammonia (a large excess, e.g., 28-30% solution).

  • Heat the mixture in the sealed vessel to a temperature of 60-80 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, extract the product with a suitable organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product.

Comparative Analysis

ParameterRoute A: Protected Glycine CouplingRoute B: Chloroacetamide Amination
Starting Materials Boc-Glycine, 3-Fluorobenzylamine, Coupling Agents (EDC, HOBt)Chloroacetyl Chloride, 3-Fluorobenzylamine, Ammonia
Number of Steps 2 (Coupling, Deprotection)2 (Acylation, Amination)
Typical Overall Yield High (Often >75% over two steps for analogous reactions)Moderate to High (Can range from 45-85% over two steps for similar substrates[5][6])
Reaction Conditions Mild (0 °C to room temperature)Step 1 is mild; Step 2 may require elevated temperature/pressure
Purification Chromatography is often required for the protected intermediate.The chloro-intermediate can often be purified by recrystallization.[4] The final product may require chromatography.
Cost-Effectiveness Generally more expensive due to the cost of Boc-glycine and coupling reagents.More cost-effective due to the low cost of chloroacetyl chloride and ammonia.
Scalability Readily scalable, with established protocols in industrial peptide synthesis.Scalable, but the use of a sealed reactor for amination may be a consideration.
Key Advantages High selectivity, fewer side products, well-established and reliable methodology.Cost-effective, uses readily available and inexpensive reagents.
Potential Challenges Cost of reagents, need for chromatography.Potential for over-alkylation during amination, handling of lachrymatory chloroacetyl chloride.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide. The choice between the two methods will largely depend on the specific requirements of the research or development program.

Route A (Protected Glycine Coupling) is recommended for applications where purity and yield are of the highest priority, and where the cost of reagents is a secondary concern. This method is particularly well-suited for the synthesis of high-purity material for biological evaluation.

Route B (Chloroacetamide Amination) is the more pragmatic choice for large-scale synthesis where cost-effectiveness is a major driver. While it may require more optimization to control the amination step and minimize impurities, its use of inexpensive and readily available starting materials makes it an attractive option for industrial applications.

Ultimately, the selection of the synthetic route should be guided by a careful consideration of the desired scale, purity requirements, and economic constraints of the project.

References

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H.-Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • (2025). High-Yield Biocatalytic Amination Reactions in Organic Synthesis. ResearchGate. [Link]

  • (2025). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. BenchChem.
  • (2025). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Khunnawutmanotham, N., Laongthipparos, C., Saparpakorn, P., Chimnoi, N., & Techasakul, S. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journals.
  • Al-Hiari, Y. M., Al-Mazahreh, T. S., Abd-Alhafeez, M. M., Al-Rawashdeh, A. M., Slatton, W., & Al-Qawasmeh, R. A. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors.
  • Redalyc. (n.d.).
  • Wang, Z., Shi, W., Li, Y., Song, H., & He, Z. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Balaji, B. S., & Trivedi, V. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]

  • CN104513177A - Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide. (n.d.).
  • (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Al-Hourani, B. J., Al-Bitar, A. A., Al-Shar'i, N. A., Sharma, G., Wuest, F., & Kniess, T. (2024). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.).
  • Yeung, K.-S., et al. (2017). Synthetic Approaches to the New Drugs Approved During 2015. IQ UFRGS.
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESİS.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Fallah-Tafti, A., et al. (2011). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-Amino-N-(3-fluoro-benzyl)-acetamide: A Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds of unknown toxicological profiles. This guide provides a comprehensive operational and safety framework for handling 2-Amino-N-(3-fluoro-benzyl)-acetamide, a compound whose structural motifs—a fluorinated aromatic ring and an acetamide backbone—necessitate a cautious and well-documented approach. By understanding the underlying chemical principles, we can implement robust safety protocols that protect both the researcher and the integrity of the research.

Hazard Analysis: A Sum of its Parts

  • Fluoroacetamide Moiety: The presence of the fluoroacetamide group is a significant toxicological red flag. 2-Fluoroacetamide is classified as a highly toxic substance, fatal if swallowed or in contact with skin. The fluorine atom can significantly alter the molecule's metabolic fate, potentially leading to toxic metabolites. Therefore, it is prudent to handle 2-Amino-N-(3-fluoro-benzyl)-acetamide with the assumption of high acute toxicity.

  • Acetamide Moiety: Acetamide itself is a suspected carcinogen[1]. While the overall toxicity of the target compound is unknown, the presence of this functional group warrants handling with extreme caution to minimize long-term exposure.

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential to cause skin irritation and sensitization. Permeation through standard laboratory gloves can occur, necessitating careful glove selection.

Based on this analysis, 2-Amino-N-(3-fluoro-benzyl)-acetamide should be treated as a substance with high acute toxicity, a potential carcinogen, and a skin/eye irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. For 2-Amino-N-(3-fluoro-benzyl)-acetamide, a multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides a barrier against both the aromatic amine and the potentially highly toxic fluoroacetamide components. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.[2]Protects against splashes and airborne particles, which is critical given the unknown irritancy of the compound. A face shield provides an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[3]Prevents skin contact with the compound. Flame-resistant material is a general laboratory best practice.
Respiratory Protection A properly fitted NIOSH-approved respirator with organic vapor cartridges and particulate filters.Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat Don2->Don3 Don4 Don Outer Gloves Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Don6 Don Respirator (if needed) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Operational Plan: From Benchtop to Waste

A meticulous operational plan ensures that safety is integrated into every step of the experimental workflow.

Engineering Controls

All handling of 2-Amino-N-(3-fluoro-benzyl)-acetamide, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a face velocity of at least 100 feet per minute.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: Use a disposable weighing boat or weigh paper to avoid contamination of the balance. If possible, use a balance with a draft shield.

  • Transfers: When transferring the solid, use a spatula or other appropriate tool to minimize the creation of dust. For solutions, use a syringe or pipette with a fresh, disposable tip for each transfer.

  • Reaction Setup: All reactions involving this compound should be set up in the chemical fume hood. Ensure that all glassware is properly secured and that the reaction is adequately cooled or heated as required.

  • Post-Reaction Workup: Quenching and extraction procedures should be performed in the fume hood. Be mindful of potential pressure buildup in separatory funnels.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by a soap and water wash. Dispose of all contaminated disposable materials as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan: Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental responsibility. As 2-Amino-N-(3-fluoro-benzyl)-acetamide is a fluorinated organic compound, it must be disposed of as halogenated organic waste[4].

Waste Segregation and Disposal Workflow:

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Gen1 Solid Waste (gloves, weigh paper) Seg1 Place in designated, labeled, sealed container for Halogenated Organic Waste Gen1->Seg1 Gen2 Liquid Waste (reaction mixtures, solvents) Gen2->Seg1 Disp1 Arrange for pickup by institutional Environmental Health & Safety Seg1->Disp1

Caption: A clear workflow for the segregation and disposal of halogenated organic waste.

Key Disposal Principles:

  • Segregation: Never mix halogenated organic waste with non-halogenated waste streams[5]. This is crucial for proper and cost-effective disposal, as halogenated waste requires incineration at high temperatures[6].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the primary hazard(s).

  • Containment: Waste containers must be kept closed except when adding waste and stored in a secondary containment bin.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 2-Amino-N-(3-fluoro-benzyl)-acetamide while minimizing risk and ensuring a safe and productive laboratory environment.

References

  • New Jersey Department of Health, Hazardous Substance Fact Sheet for Acetamide. [Link]

  • Penta, Safety Data Sheet for Acetamide. [Link]

  • Bucknell University, Hazardous Waste Segregation. [Link]

  • SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • SafetyCulture, Essential PPE for Protection Against Liquid Chemicals. [Link]

  • Plastics Europe, Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Prairieland FS, Anhydrous Ammonia PPE. [Link]

  • Hazardous Waste Experts, Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • PubMed, A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

  • ACS Chemical Health & Safety, Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Wisconsin-Madison Environment, Health & Safety, Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

  • Good Day's Work, Personal Protective Equipment: Chemical Handling. [Link]

  • University of British Columbia Safety & Risk Services, Organic Solvent Waste Disposal. [Link]

  • Purdue University Department of Chemistry, Fluorine Safety. [Link]

Sources

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Feasible Synthetic Routes

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2-Amino-N-(3-fluoro-benzyl)-acetamide
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